1-Bromo-4-dimethylphosphoryl-benzene
Beschreibung
The exact mass of the compound (4-Bromophenyl)dimethylphosphine oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-bromo-4-dimethylphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPOOPJRWPTMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4648-59-3 | |
| Record name | 1-bromo-4-(dimethylphosphoryl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-bromophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-bromophenyl)dimethylphosphine oxide, a valuable intermediate in organic synthesis and drug discovery. The document outlines a primary synthetic route via a Grignar-d reaction and an alternative palladium-catalyzed cross-coupling method. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the successful preparation of this compound.
Synthetic Strategies
The synthesis of (4-bromophenyl)dimethylphosphine oxide can be primarily achieved through two effective methods:
-
Grignard Reaction: This classic organometallic approach involves the preparation of a Grignard reagent from 1,4-dibromobenzene (B42075), followed by its reaction with dimethylphosphinic chloride. This method is robust and generally provides good yields.
-
Palladium-Catalyzed Cross-Coupling: A modern alternative involves the palladium-catalyzed coupling of an aryl halide with a phosphorus nucleophile. This method offers the advantage of milder reaction conditions and tolerance to a wider range of functional groups.
This guide will focus on the Grignard reaction as the primary, detailed protocol, with the palladium-catalyzed method presented as a viable alternative.
Primary Synthetic Route: Grignard Reaction
The Grignard-based synthesis is a two-step process:
-
Preparation of Dimethylphosphinic Chloride: The electrophilic phosphorus precursor is synthesized from dimethylphosphinic acid.
-
Grignard Reaction and Formation of the Final Product: 4-Bromophenylmagnesium bromide is prepared in situ and reacted with the synthesized dimethylphosphinic chloride.
Data Presentation: Reagents and Reaction Parameters
The following tables summarize the key quantitative data for each step of the Grignard synthesis protocol.
Table 1: Synthesis of Dimethylphosphinic Chloride
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Dimethylphosphinic acid | 94.05 | 0.282 | 1.0 | 26.5 g |
| Thionyl chloride | 118.97 | 1.53 | 5.4 | 110 mL |
| Benzene (B151609) | 78.11 | - | - | 110 mL |
Table 2: Synthesis of (4-bromophenyl)dimethylphosphine oxide
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 1,4-Dibromobenzene | 235.90 | 0.106 | 1.0 | 25.0 g |
| Magnesium turnings | 24.31 | 0.100 | 0.94 | 2.43 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | 250 mL |
| Dimethylphosphinic Chloride | 112.50 | 0.090 | 0.85 | ~10.1 g |
Experimental Protocols
Protocol 1: Synthesis of Dimethylphosphinic Chloride [1]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add dimethylphosphinic acid (26.5 g, 0.282 mol), benzene (110 mL), and thionyl chloride (110 mL).
-
Reaction: Heat the mixture to a gentle reflux for 1.5 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure (aspirator) to obtain a crude solid.
-
Purification: Purify the crude product by distillation to yield dimethylphosphinic chloride. The expected yield is approximately 75%.
Protocol 2: Synthesis of (4-bromophenyl)dimethylphosphine oxide
This protocol is a composite of general Grignard preparation methods and the reaction with a phosphinic chloride.[2][3][4]
-
Grignard Reagent Preparation:
-
Apparatus: Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (2.43 g, 0.100 mol) in a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Initiation: Add a small crystal of iodine to activate the magnesium.
-
Reagent Addition: Dissolve 1,4-dibromobenzene (25.0 g, 0.106 mol) in anhydrous diethyl ether (250 mL) and add a small portion to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Reaction: Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dimethylphosphinic Chloride:
-
Cooling: Cool the freshly prepared 4-bromophenylmagnesium bromide solution to 0 °C in an ice bath.
-
Addition: Dissolve dimethylphosphinic chloride (~10.1 g, 0.090 mol) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford (4-bromophenyl)dimethylphosphine oxide.
-
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the Grignard-based synthesis of (4-bromophenyl)dimethylphosphine oxide.
References
An In-depth Technical Guide to 1-Bromo-4-dimethylphosphoryl-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-4-dimethylphosphoryl-benzene. This organophosphorus compound is of increasing interest in medicinal chemistry and materials science due to the unique characteristics of the dimethylphosphine (B1204785) oxide moiety. This document summarizes its known physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential role in drug development based on the current understanding of related compounds.
Chemical and Physical Properties
This compound, also known as (4-bromophenyl)dimethylphosphine oxide, is a solid, light yellow to yellow crystalline compound.[1] Its core structure consists of a benzene (B151609) ring substituted with a bromine atom and a dimethylphosphoryl group at the para positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrOP | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (by HPLC) | ≥98.14% | [1] |
| CAS Number | 4648-59-3 |
Table 2: Spectroscopic Data of this compound
| Spectrum | Data | Source |
| ¹H NMR | Consistent with structure | [1] |
| Mass Spectrometry (MS) | Consistent with structure | [1] |
| ¹³C NMR | Data not available in the searched literature. | |
| ³¹P NMR | Data not available in the searched literature. |
Synthesis and Purification
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, a common method for forming carbon-phosphorus bonds. The general approach involves the reaction of an aryl halide with a secondary phosphine (B1218219) oxide.
Experimental Protocol: Palladium-Catalyzed C-P Cross-Coupling
This protocol is based on established methods for the synthesis of arylphosphine oxides.
dot
References
An In-depth Technical Guide to 1-Bromo-4-dimethylphosphoryl-benzene (CAS 4648-59-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-dimethylphosphoryl-benzene (CAS 4648-59-3), a key building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and purification protocols, and discusses its significant role in the development of targeted therapeutics, particularly as a crucial intermediate in the synthesis of the Anaplastic Lymphoma Kinase (ALK) inhibitor, Brigatinib. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and chemical synthesis, offering detailed experimental procedures, tabulated data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is an organophosphorus compound featuring a phenyl ring substituted with a bromine atom and a dimethylphosphoryl group. The presence of the reactive bromine atom makes it an ideal substrate for various cross-coupling reactions, enabling its incorporation into more complex molecular architectures. The dimethylphosphine (B1204785) oxide (DMPO) moiety is of particular interest in drug design due to its ability to act as a hydrogen bond acceptor, which can enhance binding affinity to biological targets and improve the pharmacokinetic profile of drug candidates. A prime example of its application is in the synthesis of Brigatinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), used in the treatment of non-small cell lung cancer (NSCLC).[1]
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4648-59-3 | [2] |
| Molecular Formula | C₈H₁₀BrOP | [2] |
| Molecular Weight | 233.04 g/mol | [2] |
| Appearance | White to off-white solid | |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Boiling Point | 344.2 ± 34.0 °C at 760 mmHg | [3] |
| Flash Point | 162.0 ± 25.7 °C | [3] |
| LogP | 0.76 | [3] |
| Index of Refraction | 1.536 | [3] |
Table 2: Representative Spectral Data
| Technique | Data |
| ¹H NMR | δ (ppm): 7.70-7.65 (m, 2H, Ar-H), 7.51-7.40 (m, 2H, Ar-H), 1.75 (d, J = 13.2 Hz, 6H, P-(CH₃)₂) |
| ¹³C NMR | δ (ppm): 132.9 (d, JP-C = 98.1 Hz), 131.6 (d, JP-C = 2.8 Hz), 130.6 (d, JP-C = 9.3 Hz), 128.5 (d, JP-C = 11.5 Hz), 29.3 (d, JP-C = 71.6 Hz) |
| ³¹P NMR | δ (ppm): ~32 |
| FT-IR | ν (cm⁻¹): ~1480 (C=C aromatic), ~1180 (P=O stretch), ~1090 (P-C stretch), ~820 (C-H out of plane bend) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide and a phosphine (B1218219) oxide. A representative protocol is detailed below, based on established methods for P-C bond formation.
Reaction Scheme:
Materials:
-
Dimethylphosphine oxide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane (B91453)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add 1,4-dibromobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by flash column chromatography.
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.
Role in Drug Development: Anaplastic Lymphoma Kinase (ALK) Inhibition
This compound is a pivotal intermediate in the synthesis of Brigatinib, a second-generation ALK inhibitor.[4] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations (e.g., chromosomal rearrangements), can drive the growth and survival of cancer cells.[5][6] Brigatinib effectively inhibits the kinase activity of ALK, thereby blocking downstream signaling pathways crucial for tumor proliferation.[1][7]
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The diagram below illustrates the major signaling cascades activated by oncogenic ALK and the point of inhibition by Brigatinib. Constitutively active ALK fusion proteins lead to the activation of several key downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.[5][7][8]
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis and purification of this compound, as well as its subsequent use in the synthesis of a key intermediate for Brigatinib.
Synthesis and Purification Workflow
This workflow outlines the key steps from starting materials to the purified product.
Application in Brigatinib Synthesis
This diagram shows the logical step of using this compound in a subsequent reaction, highlighting its role as a building block.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility is underscored by its role in the construction of complex, biologically active molecules like the ALK inhibitor Brigatinib. The synthetic protocols and data presented in this guide provide a solid foundation for researchers working with this compound. Further exploration of its reactivity and applications is likely to yield new discoveries in medicinal chemistry and materials science.
References
- 1. DIMETHYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. (4-Bromophenyl)Dimethylphosphine Oxide | CAS#:4648-59-3 | Chemsrc [chemsrc.com]
- 4. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. (4-Bromophenyl)diphenylphosphine Oxide | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of (4-bromophenyl)dimethylphosphine Oxide in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of (4-bromophenyl)dimethylphosphine oxide. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information inferred from related compounds and outlines a standard experimental protocol for solubility determination.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property, influencing its behavior in various chemical and biological systems. For professionals in drug development and scientific research, understanding the solubility of a substance like (4-bromophenyl)dimethylphosphine oxide is essential for formulation, reaction optimization, and bioavailability assessment.
Phosphine oxides, as a class of compounds, are noted for their polarity and hydrogen bonding capabilities, which significantly impact their solubility. The presence of the dimethylphosphine (B1204785) oxide group is known to enhance the solubility of organic compounds in polar solvents.[1] For instance, dimethylphosphine oxide itself is soluble in polar organic solvents.[2] The incorporation of a dimethylphosphine oxide moiety into a molecule can dramatically increase its solubility while decreasing its lipophilicity, a desirable trait in drug discovery.[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for (4-bromophenyl)dimethylphosphine oxide in various organic solvents has not been published. Researchers requiring this specific data are encouraged to perform experimental determinations.
Experimental Protocol for Solubility Determination
A widely accepted and robust method for determining the solubility of a solid compound in an organic solvent is the static gravimetric method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution by evaporating the solvent and weighing the residue.
Materials:
-
(4-bromophenyl)dimethylphosphine oxide (solute)
-
Selected organic solvents (e.g., ethanol, acetone, toluene, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath or incubator
-
Vials with tight-fitting caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vortex mixer
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of (4-bromophenyl)dimethylphosphine oxide to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Securely cap the vials and place them in a constant temperature bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with intermittent agitation (e.g., using a vortex mixer or shaker) to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or room temperature syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the solid residue on an analytical balance.
-
Calculation: The solubility (S) can be calculated using the following formula:
S ( g/100 g solvent) = [(mass of dish + residue) - (mass of empty dish)] / (mass of solvent) x 100
The mass of the solvent can be determined from the volume of the supernatant withdrawn and the density of the solvent at the experimental temperature.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-dimethylphosphoryl-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-dimethylphosphoryl-benzene (CAS 4648-59-3). While a definitive, publicly available experimental spectrum is elusive, this document synthesizes data from analogous compounds and fundamental spectroscopic principles to present a comprehensive, predicted spectrum. This guide includes a summary of expected quantitative NMR data, a detailed experimental protocol for acquiring such a spectrum, and visual diagrams illustrating the key magnetic interactions within the molecule. This information is intended to aid researchers in the identification, characterization, and quality control of this compound and related structures in a drug development context.
Introduction
This compound is a para-substituted aromatic compound containing both a bromine atom and a dimethylphosphoryl group. These substituents significantly influence the electron distribution within the benzene (B151609) ring, leading to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for verifying the compound's structure and purity. The para-substitution pattern, combined with the presence of a phosphorus atom, results in a distinct and predictable set of signals in the aromatic region, primarily an AA'BB' system further complicated by phosphorus-proton coupling.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the methyl protons of the dimethylphosphoryl group. The data presented below is a prediction based on established spectroscopic principles and data from similar compounds.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2, H-6 | 7.75 - 7.65 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz, ³J(P,H) ≈ 12.0 Hz | 2H |
| H-3, H-5 | 7.65 - 7.55 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5 Hz, ⁴J(P,H) ≈ 3.0 Hz | 2H |
| -P(O)(CH₃)₂ | 1.85 - 1.75 | Doublet (d) | ²J(P,H) ≈ 13.0 Hz | 6H |
Interpretation of the Spectrum
The para-substitution of the benzene ring leads to a chemically symmetric but magnetically non-equivalent system for the aromatic protons. This gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets if the chemical shift difference between the protons is large enough.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The protons ortho to the electron-withdrawing dimethylphosphoryl group (H-2, H-6) are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the bromine atom (H-3, H-5). Both sets of protons will appear as doublets due to coupling with their adjacent aromatic protons (³J(H,H) is typically around 8-9 Hz for para-substituted benzenes).[1] Furthermore, these signals will be split by the phosphorus atom. The coupling through three bonds (³J(P,H)) for the protons at H-2 and H-6 is expected to be significantly larger than the coupling through four bonds (⁴J(P,H)) for the protons at H-3 and H-5.
-
Methyl Protons (-P(O)(CH₃)₂): The six protons of the two methyl groups are chemically and magnetically equivalent. They will appear as a single signal, which is split into a doublet by the phosphorus atom due to a two-bond coupling (²J(P,H)).
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
4.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
4.2. Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.[2]
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time (aq): Approximately 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.
-
Visualizations
5.1. Spin-Spin Coupling Pathway
The following diagram illustrates the key spin-spin coupling interactions in this compound.
Caption: Spin-spin coupling pathways in this compound.
5.2. Experimental Workflow
The logical flow for the ¹H NMR analysis of this compound is depicted below.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. The predicted spectrum, characterized by a complex AA'BB' system in the aromatic region further split by phosphorus coupling, and a distinct doublet for the methyl protons, provides a clear fingerprint for this molecule. The experimental protocol outlined in this guide provides a robust method for obtaining high-quality spectral data. This technical guide serves as a valuable resource for researchers working with this compound, enabling confident and accurate spectral interpretation.
References
An In-depth Technical Guide to the 13C NMR Characterization of (4-bromophenyl)dimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of (4-bromophenyl)dimethylphosphine oxide. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which is a valuable intermediate in organic synthesis and materials science. This document outlines the expected 13C NMR spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of (4-bromophenyl)dimethylphosphine oxide is predicted based on the analysis of structurally analogous compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the carbon-phosphorus coupling constants (JC-P) are given in Hertz (Hz). The spectrum is expected to exhibit five distinct signals corresponding to the unique carbon environments in the molecule.
Table 1: Predicted 13C NMR Data for (4-bromophenyl)dimethylphosphine oxide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (JC-P, Hz) | Multiplicity |
| C1 (C-P) | 130 - 135 | ¹JC-P ≈ 90 - 110 | Doublet |
| C2/C6 (ortho) | 131 - 134 | ²JC-P ≈ 10 - 15 | Doublet |
| C3/C5 (meta) | 128 - 131 | ³JC-P ≈ 10 - 15 | Doublet |
| C4 (C-Br) | 125 - 128 | ⁴JC-P ≈ 2 - 5 | Doublet |
| CH₃ | 15 - 20 | ¹JC-P ≈ 70 - 75 | Doublet |
Note: The predicted values are based on data from similar organophosphorus compounds and may vary slightly depending on experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of (4-bromophenyl)dimethylphosphine oxide.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of (4-bromophenyl)dimethylphosphine oxide.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are adequate to achieve a good signal-to-noise ratio.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. If quantitative information is needed, integrate the peak areas.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of (4-bromophenyl)dimethylphosphine oxide.
This guide provides a comprehensive framework for the 13C NMR characterization of (4-bromophenyl)dimethylphosphine oxide. By following the detailed experimental protocol and utilizing the predicted spectral data and analysis workflow, researchers can confidently identify and characterize this important chemical compound.
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of 1-Bromo-4-dimethylphosphoryl-benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of 1-Bromo-4-dimethylphosphoryl-benzene, a compound of interest in various research and development sectors. This document outlines the expected chemical shift, provides a representative experimental protocol for its determination, and contextualizes the data within the broader landscape of organophosphorus compounds.
Introduction to ³¹P NMR Spectroscopy
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds. The ³¹P nucleus has a natural abundance of 100% and a spin quantum number of ½, which results in sharp and readily interpretable NMR signals. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom, providing valuable information about its oxidation state, coordination number, and the nature of its substituents. Chemical shifts are typically reported in parts per million (ppm) relative to an external standard, most commonly 85% phosphoric acid (H₃PO₄).
³¹P NMR Chemical Shift of this compound
Table 1: ³¹P NMR Chemical Shift Data for this compound and Related Compounds
| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |
| This compound (Estimated) | Br-C₆H₄-P(O)(CH₃)₂ | CDCl₃ | ~30 - 35 |
| (4-Bromophenyl)(methyl)diphenylphosphonium Bromide | [Br-C₆H₄-P(CH₃)(C₆H₅)₂]⁺Br⁻ | DMSO-d₆ | 23.22 |
| (4-Fluorophenyl)diphenylphosphine oxide | F-C₆H₄-P(O)(C₆H₅)₂ | CDCl₃ | 28.4 |
| Triphenylphosphine oxide | (C₆H₅)₃PO | CDCl₃ | ~29 |
| Dimethylphenylphosphine oxide | C₆H₅-P(O)(CH₃)₂ | CDCl₃ | ~32 |
The electronic effect of the bromine atom at the para position of the phenyl ring is expected to influence the electron density at the phosphorus center, thereby affecting its chemical shift. Generally, electron-withdrawing groups on the aryl ring of an arylphosphine oxide lead to a downfield shift (higher ppm value). Given that bromine is an electron-withdrawing group, the chemical shift of this compound is anticipated to be in the downfield region characteristic of trialkyl- and aryldialkylphosphine oxides.
Experimental Protocol
This section details a representative experimental methodology for the synthesis of this compound and the subsequent acquisition of its ³¹P NMR spectrum.
Synthesis of this compound
A common route for the synthesis of aryldialkylphosphine oxides is the Arbuzov reaction, followed by hydrolysis or direct reaction of a Grignard reagent with a suitable phosphorus compound. An alternative and often high-yielding method is the oxidation of the corresponding phosphine (B1218219).
Reaction Scheme:
(4-bromophenyl)dichlorophosphine + 2 CH₃MgBr → (4-bromophenyl)dimethylphosphine
(4-bromophenyl)dimethylphosphine + H₂O₂ → this compound
Materials:
-
(4-bromophenyl)dichlorophosphine
-
Methylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
A solution of (4-bromophenyl)dichlorophosphine in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Methylmagnesium bromide (2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of (4-bromophenyl)dimethylphosphine.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-bromophenyl)dimethylphosphine.
-
The crude phosphine is dissolved in dichloromethane, and the solution is cooled in an ice bath.
-
A stoichiometric amount of 30% hydrogen peroxide is added dropwise with vigorous stirring.
-
After the addition, the mixture is stirred at room temperature for a few hours.
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
³¹P NMR Spectroscopic Analysis
Instrumentation:
-
A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz for a 400 MHz ¹H instrument).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
A small amount of a reference standard, such as triphenylphosphate (TPP) or phosphoric acid, can be added if an internal reference is desired, although external referencing to 85% H₃PO₄ is standard.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Decoupling: Waltz-16 or a similar broadband proton decoupling sequence.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and spectrometer sensitivity.
-
Spectral Width (SW): A range of approximately -50 to 100 ppm is generally sufficient for phosphine oxides.
-
Referencing: The spectrum is referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.
Visualization of Key Relationships
The following diagrams illustrate the logical flow of the experimental process and the key factors influencing the ³¹P NMR chemical shift.
Caption: Workflow for the synthesis and ³¹P NMR analysis of the target compound.
Caption: Key factors that determine the observed ³¹P NMR chemical shift.
This guide provides a comprehensive framework for understanding and determining the ³¹P NMR chemical shift of this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of chemistry and drug development.
An In-depth Technical Guide to the FT-IR Analysis of (4-bromophenyl)dimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to FT-IR Spectroscopy of Organophosphorus Compounds
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. In the context of organophosphorus compounds like (4-bromophenyl)dimethylphosphine oxide, FT-IR is particularly useful for identifying the characteristic vibrations of the phosphoryl (P=O) group, as well as vibrations associated with the phosphorus-carbon (P-C) and carbon-halogen (C-Br) bonds, and the aromatic ring.
The position, intensity, and shape of the absorption bands in an FT-IR spectrum can provide valuable insights into the electronic environment of the functional groups, molecular conformation, and intermolecular interactions.
Predicted FT-IR Spectral Data for (4-bromophenyl)dimethylphosphine Oxide
Based on the analysis of analogous compounds, such as triphenylphosphine (B44618) oxide and other substituted aryl phosphine (B1218219) oxides, the following table summarizes the expected characteristic infrared absorption frequencies for (4-bromophenyl)dimethylphosphine oxide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H stretching vibrations on the phenyl ring. |
| Aliphatic C-H Stretch (CH₃) | 2990 - 2850 | Medium | Symmetric and asymmetric stretching vibrations of the methyl groups attached to the phosphorus atom. |
| Phosphoryl Group (P=O) Stretch | 1210 - 1180 | Strong | This is a highly characteristic and intense band for phosphine oxides. Its exact position is sensitive to the electronic effects of the substituents. |
| Phenyl Ring C=C Stretch | 1600 - 1450 | Medium | Multiple bands are expected in this region corresponding to the skeletal vibrations of the aromatic ring. |
| P-CH₃ Deformation | 1450 - 1350 | Medium | Bending vibrations of the methyl groups attached to phosphorus. |
| Aromatic P-C (Phenyl-P) Stretch | 1150 - 1090 | Strong | A strong absorption band characteristic of the stretching vibration of the bond between the phosphorus atom and the phenyl ring. |
| In-plane Aromatic C-H Bend | 1100 - 1000 | Medium | Bending vibrations of the C-H bonds within the plane of the aromatic ring. |
| Out-of-plane Aromatic C-H Bend | 900 - 800 | Strong | The position of this strong band is indicative of the substitution pattern on the benzene (B151609) ring (para-substitution). |
| C-Br Stretch | 700 - 500 | Medium-Strong | The stretching vibration of the carbon-bromine bond. |
| P-C (Methyl-P) Stretch | 750 - 650 | Medium | Stretching vibrations of the bonds between the phosphorus atom and the methyl groups. |
Experimental Protocols
A standard experimental procedure for obtaining an FT-IR spectrum of a solid sample like (4-bromophenyl)dimethylphosphine oxide is detailed below. This protocol is based on the KBr pellet method, which is a common technique for solid-state FT-IR analysis.[1][2]
3.1. Materials and Equipment
-
(4-bromophenyl)dimethylphosphine oxide (solid sample)
-
Potassium bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
3.2. Sample Preparation (KBr Pellet Method)
-
Grinding: Weigh approximately 1-2 mg of the (4-bromophenyl)dimethylphosphine oxide sample and 100-200 mg of dry KBr powder.[2] Grind the two components together thoroughly in an agate mortar for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion of the sample in the KBr matrix.
-
Drying: If the pellet appears cloudy, it may be due to moisture. The KBr and sample should be thoroughly dried before use.
3.3. Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder and place it in the spectrometer.
-
Scanning: Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Signal-to-noise ratio can be improved by co-adding multiple scans (e.g., 16 or 32 scans).
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Key Concepts
4.1. Experimental Workflow for FT-IR Analysis
The following diagram illustrates the logical steps involved in the FT-IR analysis of a solid sample using the KBr pellet method.
4.2. Key Vibrational Modes of (4-bromophenyl)dimethylphosphine oxide
This diagram highlights the primary functional groups within the (4-bromophenyl)dimethylphosphine oxide molecule and their corresponding characteristic vibrational modes that are identifiable by FT-IR spectroscopy.
References
Mass Spectrometry of 1-Bromo-4-dimethylphosphoryl-benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Bromo-4-dimethylphosphoryl-benzene. Lacking direct experimental spectra in publicly available databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for brominated aromatic compounds and organophosphorus esters. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are provided, alongside data presentation tables and workflow diagrams to facilitate the identification and characterization of this compound in a research and drug development setting.
Introduction
This compound is an organophosphorus compound containing a brominated aromatic ring. The structural elucidation and quantitative analysis of such molecules are critical in various stages of drug development and chemical research. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a powerful analytical tool for this purpose. This guide will delve into the theoretical and practical aspects of the mass spectrometric analysis of this specific compound.
Predicted Mass Spectrum and Fragmentation Pathways
The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the presence of the bromine atom, the phosphoryl group, and the aromatic ring.
Molecular Ion
The molecular ion peak ([M]+•) is expected to be observed, exhibiting a characteristic isotopic pattern for a monobrominated compound. Due to the natural abundance of the 79Br and 81Br isotopes in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
Major Fragmentation Pathways
The primary fragmentation of the molecular ion is anticipated to occur at the C-P bond and within the dimethylphosphoryl group. The brominated benzene (B151609) ring provides a stable structural element.
-
Loss of a Methyl Radical: A common fragmentation for dimethylphosphoryl compounds is the loss of a methyl radical (•CH3) from the molecular ion, leading to the [M - 15]+ ion.
-
Loss of a Methoxy (B1213986) Radical: Cleavage of a P-OCH3 bond can result in the loss of a methoxy radical (•OCH3), yielding the [M - 31]+ ion.
-
Cleavage of the C-P Bond: The bond between the aromatic ring and the phosphorus atom can cleave, leading to two possible charged fragments:
-
The bromophenyl cation ([C6H4Br]+).
-
The dimethylphosphoryl cation ([(CH3O)2P=O]+).
-
-
Rearrangements: McLafferty-type rearrangements and other hydrogen rearrangements are possible, potentially leading to the elimination of neutral molecules like formaldehyde (B43269) (CH2O).[1]
The predicted major fragment ions and their corresponding m/z values are summarized in the table below.
Data Presentation: Predicted Quantitative Data
| Predicted Fragment Ion | m/z (79Br / 81Br) | Proposed Structure | Relative Abundance (Predicted) |
| [M]+• | 249.9 / 251.9 | [C8H10BrO2P]+• | Moderate |
| [M - CH3]+ | 234.9 / 236.9 | [C7H7BrO2P]+ | High |
| [M - OCH3]+ | 218.9 / 220.9 | [C7H7BrOP]+ | Moderate |
| [C6H4Br]+ | 155 / 157 | Bromophenyl cation | High |
| [(CH3O)2P=O]+ | 93 | Dimethylphosphoryl cation | Moderate |
| [C6H5]+ | 77 | Phenyl cation (from loss of Br) | Low |
Experimental Protocols
A robust and reliable experimental protocol is essential for obtaining high-quality mass spectral data. The following section details a recommended methodology for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is crucial to ensure the analyte is in a suitable form for GC-MS analysis and to minimize matrix interference.
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instrumentation and analytical goals.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (with a splitless time of 1 minute) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-350 |
| Scan Rate | 2 scans/second |
Visualizations
Predicted Fragmentation Pathway
References
The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Aryl Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl phosphine (B1218219) oxides, a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to at least one aryl group, have emerged from relative obscurity to become a cornerstone in modern chemistry. Their unique electronic properties, thermal stability, and coordinating ability have led to their widespread application in fields as diverse as catalysis, materials science, and medicinal chemistry. This technical guide delves into the historical evolution of aryl phosphine oxides, from their initial discovery to the sophisticated synthetic methodologies developed over the years. We will explore the key scientific milestones, present detailed experimental protocols for their synthesis, and provide a quantitative overview of their properties.
A Historical Perspective: From Phosphonates to Phosphine Oxides
The journey to understanding and synthesizing aryl phosphine oxides is intertwined with the broader history of organophosphorus chemistry. While the parent phosphine oxide (H₃PO) remains a laboratory curiosity, its organic derivatives have a rich history.[1][2]
The late 19th and early 20th centuries marked a period of foundational discoveries. In 1898, August Michaelis reported a reaction that would later bear his name, demonstrating the formation of phosphonates from the reaction of trialkyl phosphites with alkyl halides.[3] Shortly thereafter, Aleksandr Arbuzov extensively explored and expanded upon this reaction, now famously known as the Michaelis-Arbuzov reaction . This reaction proved to be a versatile method for creating carbon-phosphorus bonds and laid the groundwork for the synthesis of various organophosphorus compounds, including phosphine oxides.[3]
While the Michaelis-Arbuzov reaction was initially focused on alkyl derivatives, the development of Grignard reagents by Victor Grignard in the early 1900s provided a powerful tool for forming aryl-phosphorus bonds. The reaction of Grignard reagents with phosphorus halides opened up new avenues for the synthesis of a wide array of organophosphorus compounds, including triarylphosphines, which could then be oxidized to their corresponding phosphine oxides.
A pivotal moment in the history of phosphine oxides came with the discovery of the Wittig reaction by Georg Wittig in 1953.[2] This Nobel Prize-winning reaction, which converts aldehydes and ketones into alkenes, generates a phosphine oxide, often triphenylphosphine (B44618) oxide, as a stoichiometric byproduct.[2] This reaction not only provided a new and highly valuable tool for organic synthesis but also made triphenylphosphine oxide a readily available and extensively studied compound.
The latter half of the 20th century and the beginning of the 21st century have seen the development of more sophisticated and efficient methods for the synthesis of aryl phosphine oxides. A significant advancement was the Hirao reaction , a palladium-catalyzed cross-coupling reaction of aryl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides.[4][5][6] This method offers a direct and versatile route to a wide range of functionalized aryl phosphine oxides.
Key Synthetic Methodologies: A Chronological Overview
The synthesis of aryl phosphine oxides has evolved significantly over time, with each new method offering advantages in terms of scope, efficiency, and functional group tolerance.
Quantitative Data of Representative Aryl Phosphine Oxides
The physical and chemical properties of aryl phosphine oxides are influenced by the nature and substitution pattern of the aryl groups. Below is a table summarizing key properties of some common aryl phosphine oxides.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 154-158 | 360 |
| Tris(4-methylphenyl)phosphine oxide | C₂₁H₂₁OP | 320.37 | 137-141 | - |
| Tris(4-methoxyphenyl)phosphine oxide | C₂₁H₂₁O₄P | 368.36 | 148-152 | - |
| Tris(4-chlorophenyl)phosphine oxide | C₁₈H₁₂Cl₃OP | 381.62 | 185-188 | - |
| Tris(pentafluorophenyl)phosphine oxide | C₁₈F₁₅OP | 558.16 | 162-164 | - |
| Bis(4-fluorophenyl)phenylphosphine oxide | C₁₈H₁₃F₂OP | 314.27 | 128-132 | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of aryl phosphine oxides via established and modern reactions.
Synthesis of Triphenylphosphine Oxide via Oxidation of Triphenylphosphine
This method is a straightforward oxidation of a tertiary phosphine.
Protocol:
-
Dissolution: Dissolve triphenylphosphine (1.0 g, 3.81 mmol) in a suitable solvent such as acetone (B3395972) or dichloromethane (B109758) (20 mL).
-
Oxidation: Add a 30% aqueous solution of hydrogen peroxide (1.5 mL, approx. 14.7 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add a large volume of water (50 mL) to the reaction mixture.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude triphenylphosphine oxide from a suitable solvent system, such as ethyl acetate (B1210297)/hexane, to yield white crystals.
Expected Yield: >95%
Synthesis of an Aryl Phosphine Oxide via the Michaelis-Arbuzov Reaction
This protocol describes a general procedure for the synthesis of a diarylmethylphosphine oxide.
Protocol:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine a diarylphosphinite (1.0 equiv) and an arylmethyl halide (1.1 equiv).
-
Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent (e.g., toluene (B28343) or xylene), to a temperature typically ranging from 120-160 °C.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The formation of the phosphine oxide will be indicated by a characteristic downfield shift in the ³¹P NMR spectrum.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired aryl phosphine oxide.
Synthesis of an Aryl Phosphine Oxide via the Hirao Reaction
This method provides a palladium-catalyzed route to aryl phosphine oxides.[5]
Protocol:
-
Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., dppf, 4-10 mol%), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2.0 equiv).
-
Reactant Addition: Add the secondary phosphine oxide (1.0 equiv) and the aryl halide (1.2 equiv) to the flask, followed by a degassed solvent (e.g., toluene or DMF).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure aryl phosphine oxide.
Reaction Mechanisms and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions involved in the synthesis of aryl phosphine oxides.
Michaelis-Arbuzov Reaction Mechanism
Wittig Reaction Mechanism
Horner-Wadsworth-Emmons Reaction Mechanism
Atherton-Todd Reaction Mechanism
References
- 1. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction | MDPI [mdpi.com]
- 5. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
role of dimethylphosphoryl group in molecular interactions
An In-depth Technical Guide on the Role of the Dimethylphosphoryl Group in Molecular Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dimethylphosphoryl group, often referred to as the dimethylphosphine (B1204785) oxide (DMPO) moiety, has emerged from relative obscurity to become a functional group of significant interest in modern medicinal chemistry.[1][2][3] Historically, organophosphorus compounds were often flagged and filtered out in early drug discovery due to concerns over toxicity and poor bioavailability.[1] However, the successful development and approval of drugs like Brigatinib have demonstrated that the DMPO group can be a "magic" moiety, imparting highly desirable properties to a molecule.[3]
This technical guide provides a comprehensive overview of the multifaceted roles of the dimethylphosphoryl group in molecular design and interactions. We will explore its fundamental physicochemical properties, its function as a potent hydrogen bond acceptor and phosphate (B84403) bioisostere, and its application in enzyme inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Physicochemical Properties and Their Impact on Drug Discovery
The introduction of a DMPO group into a molecule can dramatically alter its physicochemical profile, which is a critical consideration in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Key Physicochemical Contributions:
-
Increased Polarity and Aqueous Solubility: The P=O bond in the DMPO group is highly polar, making it a significant contributor to a molecule's overall polarity. This often leads to a dramatic increase in aqueous solubility.[4][5][6] A classic example is Fosazepam, a water-soluble derivative of the poorly soluble Diazepam, where the addition of a dimethylphosphoryl group enhances its utility.[2][3][4]
-
Reduced Lipophilicity: As a consequence of its high polarity, the DMPO group significantly lowers a molecule's lipophilicity, which is quantified by a decrease in its logP value.[3][6] This can be advantageous in reducing off-target effects associated with excessive lipophilicity.
-
Enhanced Metabolic Stability: The polarity imparted by the DMPO group can shield molecules from metabolic enzymes, leading to improved stability and a longer half-life in biological systems.[4][5][6]
-
Modulated Permeability: While increased polarity is beneficial for solubility, it can present a challenge for cell membrane permeability. A careful balance must be struck, as excessive polarity can sometimes hinder a drug's ability to cross biological membranes.[4][5]
Data Presentation: Physicochemical Property Modulation
The following table summarizes the calculated ADME parameters for a piperidine (B6355638) derivative, comparing the effects of the DMPO group to other isosteres. This illustrates the quantitative impact of the DMPO moiety.
| Parameter | Core Structure (Piperidine) | With Isopropyl Group | With t-Butyl Group | With Phenyl Group | With DMPO Group |
| Formula | C13H15N3O2 | C16H21N3O2 | C17H23N3O2 | C19H19N3O2 | C15H20N3O3P |
| Molecular Weight ( g/mol ) | 245.28 | 287.37 | 301.39 | 321.37 | 321.31 |
| logP (Consensus) | 1.89 | 3.16 | 3.59 | 3.65 | 1.21 |
| Topological Polar Surface Area (Ų) | 71.68 | 71.68 | 71.68 | 71.68 | 80.91 |
| Solubility Class | Soluble | Moderately soluble | Moderately soluble | Moderately soluble | Very soluble |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | 0.55 |
| Data adapted from a comparative study on isoxazoline (B3343090) derivatives. The DMPO group notably reduces logP and increases polarity, leading to higher predicted solubility. |
Role in Molecular Interactions
The unique electronic and structural features of the DMPO group allow it to participate in several critical types of molecular interactions, which can be exploited to enhance binding affinity and selectivity for a biological target.
-
Potent Hydrogen Bond Acceptor: The oxygen atom of the P=O bond is a very strong hydrogen-bond acceptor.[1][4] This allows it to form stable hydrogen bonds with donor groups (e.g., backbone amides, specific amino acid side chains) in a protein's binding pocket. The tetrahedral geometry of the phosphorus atom provides three distinct vectors for further chemical modification without disrupting this key interaction.[4]
-
Phosphate Mimetic and Bioisostere: Phosphate groups are central to biological signaling, but their negative charge and susceptibility to enzymatic cleavage limit their use in drugs.[7][8][9] The DMPO group can serve as a neutral, stable bioisostere for phosphate groups.[10] By mimicking the tetrahedral geometry and hydrogen-bonding pattern of a phosphate, it can effectively interact with phosphate-binding sites in enzymes like kinases and phosphatases, making it a valuable tool for designing inhibitors of signal transduction pathways.[9][11]
Case Study: Brigatinib (Alunbrig®)
The success of Brigatinib, an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, is a testament to the power of the DMPO group in drug design.[1][3][6]
-
Mechanism: Brigatinib is used to treat non-small cell lung cancer by inhibiting the ALK protein, which is aberrantly activated in some cancers.
-
Role of DMPO: The incorporation of the DMPO moiety into the Brigatinib scaffold was a game-changing discovery. It is not merely a solubilizing group but a critical part of the pharmacophore. Its ability to form a key hydrogen bond in the kinase hinge region contributes to a remarkable 70-fold increase in potency compared to its unsubstituted analogue.[3] Furthermore, the DMPO group provides Brigatinib with excellent ADME properties, including high water solubility and reduced lipophilicity.[3]
Role in Enzyme Inhibition
Organophosphorus compounds are well-known for their ability to inhibit enzymes, particularly serine hydrolases. The mechanism often involves the formation of a stable, covalent dimethylphosphoryl-enzyme adduct.
Inhibition of Acetylcholinesterase (AChE)
A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Certain organophosphorus agents can react with the active site serine (Ser203) of AChE, leading to an irreversibly inhibited, dimethylphosphorylated enzyme.[12][13] This covalent modification blocks the enzyme's natural function of hydrolyzing the neurotransmitter acetylcholine.
The process involves several stages:
-
Inhibition: The organophosphorus compound covalently binds to the enzyme.
-
Spontaneous Reactivation: A very slow hydrolysis reaction can occur, releasing the DMPO group and restoring enzyme function.
-
Aging: A competing process where the dimethylphosphoryl-enzyme conjugate undergoes a conformational change or dealkylation, rendering it completely resistant to reactivation by standard oxime antidotes.[13]
Data Presentation: Kinetic Constants for Human AChE Inhibition
The table below provides key kinetic constants for dimethylphosphoryl-inhibited human AChE, highlighting the rates of spontaneous reactivation and aging.
| Kinetic Parameter | Value (for AChE) | Description |
| Spontaneous Reactivation (t½) | 0.7 hours | The half-life for the enzyme to spontaneously recover its function.[13] |
| Aging (t½) | 3.7 hours | The half-life for the inhibited enzyme to become resistant to reactivation.[13] |
| Reactivation by Obidoxime | High efficacy | Obidoxime is significantly more effective at reactivating dimethylphosphoryl-AChE than other oximes like pralidoxime.[13] |
Involvement in Signaling Pathways
Because phosphorylation is a ubiquitous mechanism for controlling cellular signaling, the ability of the DMPO group to mimic phosphate allows it to be incorporated into molecules that modulate these pathways.[9][14][15]
Organophosphorus compounds have been shown to affect key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38-MAPK), which are central regulators of cell proliferation, differentiation, and apoptosis.[16] Inhibitors containing a DMPO group, such as Brigatinib, function by directly blocking the catalytic activity of a kinase (e.g., ALK), thereby shutting down downstream signaling that would otherwise promote cancer cell growth and survival.
Visualization: Kinase Inhibition Signaling Pathway
The following diagram illustrates the general principle of how a kinase inhibitor containing a DMPO group can block a signaling cascade.
Caption: A kinase inhibitor with a DMPO group blocks the receptor, preventing downstream signaling.
Experimental Protocols
This section provides generalized methodologies for the synthesis of DMPO-containing compounds and for the characterization of their molecular interactions.
Protocol 1: General Synthesis of an Aryl-DMPO Compound
This protocol outlines a palladium-catalyzed cross-coupling reaction, a common method for installing the DMPO group onto an aromatic ring.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq), dimethylphosphine oxide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine (B1218219) ligand such as Xantphos (0.1 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with an organic solvent like ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired aryl-DMPO compound.
Visualization: Synthetic Workflow
Caption: Generalized workflow for the synthesis of a DMPO-containing compound.
Protocol 2: Characterizing Protein-Ligand Binding via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic binding parameters.
-
Sample Preparation: Prepare solutions of the protein and the DMPO-containing ligand in the same buffer to avoid artifacts from buffer mismatch. The protein solution (typically 10-50 µM) is placed in the ITC sample cell, and the ligand solution (typically 10-20x the protein concentration) is loaded into the injection syringe. All solutions should be thoroughly degassed.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing) on the ITC instrument. Allow the system to equilibrate to a stable baseline.
-
Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution. The instrument records the heat change associated with each injection.
-
Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per mole of injectant. This is plotted against the molar ratio of ligand to protein.
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K_d), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Visualization: Experimental Workflow for Binding Affinity
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Conclusion
The dimethylphosphoryl group has firmly established its place as a valuable and versatile structural element in the medicinal chemist's toolbox.[5] Its ability to act as a potent hydrogen bond acceptor is critical for achieving high target affinity, as exemplified by the kinase inhibitor Brigatinib. Furthermore, its capacity to dramatically improve physicochemical properties—most notably aqueous solubility and metabolic stability—addresses common challenges in drug development.[4][6] While its high polarity must be carefully balanced to ensure adequate permeability, the DMPO group offers a powerful strategy for optimizing lead compounds into viable drug candidates. Future explorations of this "magic" moiety are poised to yield further innovations in the design of targeted therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 7. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphotyrosyl mimetics in the development of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reaction Pathway and Free Energy Barrier for Reactivation of Dimethylphosphoryl-inhibited Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Reactivity of the Carbon-Bromine Bond in 1-Bromo-4-dimethylphosphoryl-benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-4-dimethylphosphoryl-benzene. The presence of the electron-withdrawing dimethylphosphoryl group significantly influences the chemical behavior of the C-Br bond, making this molecule a versatile substrate for various palladium-catalyzed cross-coupling reactions. This document details the electronic effects of the phosphoryl group, summarizes key cross-coupling reactions with quantitative data from analogous compounds, provides detailed experimental protocols, and includes visualizations of reaction mechanisms and workflows to facilitate understanding and application in research and development.
Introduction: The Influence of the Dimethylphosphoryl Group
The this compound molecule features a bromine atom attached to an aromatic ring, which is further substituted with a dimethylphosphoryl group [P(O)(CH₃)₂] at the para position. This phosphoryl group is strongly electron-withdrawing, which has a profound impact on the reactivity of the C-Br bond.
The electron-withdrawing nature of the phosphoryl moiety makes the ipso-carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, in the context of palladium-catalyzed cross-coupling reactions, this electronic property facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. While the phosphine (B1218219) oxide itself is stable and less likely to coordinate with and poison the palladium catalyst compared to a free phosphine, its electronic influence is a key determinant of the C-Br bond's reactivity.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The following sections detail the most relevant transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. Aryl bromides bearing electron-withdrawing groups are generally good substrates for this reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| OPPh₂(o-C₆H₄Br) | Phenylboronic acid | K₂CO₃ | Pd₂(dba)₃ / PPh₃ | 1,4-Dioxane (B91453) | 105 | 12 | 95 |
| OPPh₂(p-C₆H₄Br) | 4-Methoxyphenylboronic acid | K₂CO₃ | Pd₂(dba)₃ / PPh₃ | 1,4-Dioxane | 105 | 12 | 98 |
| OP(p-C₆H₄Br)₃ | Phenylboronic acid | K₂CO₃ | Pd₂(dba)₃ / PPh₃ | 1,4-Dioxane | 105 | 24 | 92 |
Data adapted from studies on related bromo-substituted phenylphosphine (B1580520) oxides.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, which can be pre-formed [e.g., Pd(PPh₃)₄, 2-5 mol%] or generated in situ from a palladium source [e.g., Pd₂(dba)₃, 1-2 mol%] and a ligand [e.g., PPh₃, 4-8 mol%].
-
Solvent Addition: Add a degassed solvent, typically 1,4-dioxane or a mixture of toluene (B28343) and water.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[2] The electron-deficient nature of the aryl bromide in this compound makes it a suitable candidate for this reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst [e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%], and a copper(I) salt (e.g., CuI, 5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as toluene or THF, followed by a suitable amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Logical Relationship in Sonogashira Coupling
Caption: Key components for a successful Sonogashira coupling reaction.
Conclusion
The carbon-bromine bond in this compound is a highly reactive and versatile functional group. The electron-withdrawing nature of the dimethylphosphoryl substituent enhances its reactivity in palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in the synthesis of complex molecular architectures. While direct quantitative data for this specific substrate is limited, the provided information on analogous compounds offers a strong basis for reaction design and optimization.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (4-bromophenyl)dimethylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions have become indispensable tools in the pharmaceutical industry for the construction of complex molecular architectures found in numerous drug candidates.[1][2] (4-bromophenyl)dimethylphosphine oxide is a valuable building block in medicinal chemistry. The dimethylphosphine (B1204785) oxide moiety can act as a hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[3]
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (4-bromophenyl)dimethylphosphine oxide, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, providing access to a diverse array of novel compounds for drug discovery and development.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The phosphine (B1218219) oxide group in (4-bromophenyl)dimethylphosphine oxide is generally stable under typical cross-coupling conditions.
Diagram: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an organoboron reagent with an organic halide.[4][5]
Application: Synthesis of biaryl dimethylphosphine oxides, which are scaffolds of interest in medicinal chemistry and materials science.
Representative Protocol:
Reaction Scheme:
Materials:
-
(4-bromophenyl)dimethylphosphine oxide
-
Arylboronic acid or arylboronic acid pinacol (B44631) ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene)
Procedure:
-
To a dry Schlenk flask, add (4-bromophenyl)dimethylphosphine oxide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
No specific quantitative data for the Suzuki-Miyaura coupling of (4-bromophenyl)dimethylphosphine oxide was found in the surveyed literature. The following table provides representative data for the coupling of other aryl bromides to illustrate typical yields.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75 |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[6][7]
Application: Synthesis of N-aryl-(4-(dimethylphosphoryl)phenyl)amines, which are important pharmacophores.
Representative Protocol:
Reaction Scheme:
Materials:
-
(4-bromophenyl)dimethylphosphine oxide
-
Amine (1.0 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, combine (4-bromophenyl)dimethylphosphine oxide (1.0 equiv.), the palladium precursor, the phosphine ligand, and the base in a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring for the specified time (typically 4-24 hours) at a temperature ranging from 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary:
No specific quantitative data for the Buchwald-Hartwig amination of (4-bromophenyl)dimethylphosphine oxide was found. The table below presents representative yields for the amination of other aryl bromides.
| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Bromobenzene | Aniline | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 98 |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOtBu | Toluene | 100 | 95 |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9]
Application: Synthesis of arylalkynes containing a dimethylphosphine oxide group, which can be used as intermediates in the synthesis of complex molecules and materials.
Representative Protocol:
Reaction Scheme:
Materials:
-
(4-bromophenyl)dimethylphosphine oxide
-
Terminal alkyne (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a degassed solution of (4-bromophenyl)dimethylphosphine oxide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the anhydrous solvent, add the base.
-
Add the palladium catalyst and CuI under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary:
Specific quantitative data for the Sonogashira coupling of (4-bromophenyl)dimethylphosphine oxide is not available in the reviewed literature. Representative yields for similar couplings are provided.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 91 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10]
Application: Synthesis of styrenyl dimethylphosphine oxides, which are useful intermediates and can possess interesting photophysical properties.
Representative Protocol:
Reaction Scheme:
Materials:
-
(4-bromophenyl)dimethylphosphine oxide
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a Schlenk tube, dissolve (4-bromophenyl)dimethylphosphine oxide (1.0 equiv.), the alkene (1.5 equiv.), and the base (1.5 equiv.) in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to 80-120 °C and stir until completion (monitored by TLC or GC-MS).
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
Specific quantitative data for the Heck reaction of (4-bromophenyl)dimethylphosphine oxide could not be located. Representative yields for the Heck coupling of other aryl bromides are shown below.
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 90 |
| 1-Bromo-4-methoxybenzene | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 85 |
Diagram: Logical Relationship of Cross-Coupling Reactions
Caption: Synthetic pathways from (4-bromophenyl)dimethylphosphine oxide.
Conclusion
The palladium-catalyzed cross-coupling of (4-bromophenyl)dimethylphosphine oxide provides a powerful and modular approach to a wide variety of functionalized phosphine oxides. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer reliable methods for the formation of C-C and C-N bonds, enabling the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to develop and optimize these important transformations. Further investigation is warranted to establish specific optimal conditions and to explore the full scope of these reactions with this valuable building block.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed intermolecular coupling of aryl halides and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-dimethylphosphoryl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds. These structures are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and representative protocols for the Suzuki coupling of 1-Bromo-4-dimethylphosphoryl-benzene, an electron-deficient aryl bromide, with various arylboronic acids. The dimethylphosphoryl group imparts unique electronic properties and potential biological activity to the resulting biphenyl (B1667301) derivatives.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle, as generally understood, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
For electron-deficient aryl bromides such as this compound, the oxidative addition step is generally facilitated. However, the choice of catalyst, ligand, base, and solvent remains crucial for achieving high yields and preventing side reactions.
Experimental Protocols
While a specific, detailed protocol for the Suzuki coupling of this compound is not extensively reported in the literature, the following representative protocol has been constructed based on established methodologies for similar electron-deficient aryl bromides. Researchers should consider this a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane). If using an aqueous base solution, the degassed water can be added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired biphenyl derivative.
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These are illustrative examples to guide experimental design.
Table 1: Screening of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | Good |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | High |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 10 | Good |
Yields are estimated based on typical outcomes for similar substrates and are categorized as Low (<40%), Moderate (40-70%), Good (70-90%), and High (>90%).
Table 2: Substrate Scope with Various Arylboronic Acids under Optimized Conditions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4'-(dimethylphosphoryl)-[1,1'-biphenyl] | Good-High |
| 2 | 4-Methoxyphenylboronic acid | 4'-methoxy-4-(dimethylphosphoryl)-[1,1'-biphenyl] | Good |
| 3 | 4-Cyanophenylboronic acid | 4'-(dimethylphosphoryl)-[1,1'-biphenyl]-4-carbonitrile | Moderate-Good |
| 4 | 3-Thienylboronic acid | Dimethyl(4-(thiophen-3-yl)phenyl)phosphine oxide | Good |
Optimized Conditions (representative): Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3 equiv.), 1,4-Dioxane, 100 °C, 8-12 h.
Visualizations
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted below.
Caption: General experimental workflow for the Suzuki coupling.
Catalytic Cycle
The catalytic cycle illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Rising Star in Medicinal Chemistry: Application Notes for 1-Bromo-4-dimethylphosphoryl-benzene in Drug Discovery
FOR IMMEDIATE RELEASE
Shanghai, China – December 12, 2025 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacological properties is relentless. Among the emerging class of building blocks, 1-Bromo-4-dimethylphosphoryl-benzene has garnered significant attention, primarily driven by its integral role in the synthesis of potent kinase inhibitors. The incorporation of the dimethylphosphine (B1204785) oxide (DMPO) moiety has been a game-changer, enhancing drug-like properties such as potency, selectivity, and aqueous solubility. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors like Brigatinib.
Introduction to a Privileged Moiety
The dimethylphosphine oxide (DMPO) group, provided by this compound, has proven to be a valuable addition to the medicinal chemist's toolbox. Its ability to act as a strong hydrogen bond acceptor allows for enhanced interactions with biological targets.[1] Furthermore, the polar nature of the phosphine (B1218219) oxide group often leads to improved solubility and metabolic stability of the final drug compound, addressing key challenges in drug development.[2] The groundbreaking success of the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, which features a dimethylphosphorylphenyl moiety, has solidified the importance of this functional group in contemporary drug design.[3][4]
Synthetic Applications: A Gateway to Novel Kinase Inhibitors
This compound is predominantly utilized as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the dimethylphosphoryl-benzene unit and a diverse range of aromatic or heteroaromatic partners, providing a versatile platform for the synthesis of novel bioactive molecules.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 equiv)
-
Base (e.g., K₃PO₄, Na₂CO₃, CsF) (2.0 - 10 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous solvent. If a biphasic system is used, add degassed water.
-
Stir the reaction mixture at a specified temperature (typically between 80-120 °C) for a designated time (4-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl phosphine oxide.
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | >90 |
| 2 | 3-Chlorophenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94[5] |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (10) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | 85-95 |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/Phosphine Ligand (0.001) | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Note: Yields are illustrative and can vary based on the specific substrates and optimized reaction conditions.
Targeting Aberrant Signaling in Cancer: The Case of ALK
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), drives the proliferation and survival of cancer cells in non-small cell lung cancer (NSCLC).[6] The ALK signaling cascade involves the activation of several downstream pathways, including the PI3K-AKT, RAS-MEK-ERK, and JAK-STAT pathways.[7]
Brigatinib, synthesized using a precursor containing the dimethylphosphorylphenyl moiety, is a potent inhibitor of ALK. It effectively blocks the autophosphorylation of ALK, thereby inhibiting the activation of its downstream signaling effectors and inducing apoptosis in cancer cells.[8]
Biological Evaluation of Derived Compounds
The true measure of the utility of this compound lies in the biological activity of the compounds synthesized from it. The following table summarizes the inhibitory activity of Brigatinib against wild-type ALK and various resistant mutants, highlighting the potency imparted by the dimethylphosphorylphenyl moiety.
Table 2: In Vitro Inhibitory Activity of Brigatinib against ALK and its Mutants
| Target | IC₅₀ (nM) |
| ALK (wild-type) | 1.5 - 12 |
| ALK L1196M | <10 |
| ALK G1202R | <25 |
| ALK C1156Y | <10 |
| ALK F1174L | <10 |
Data compiled from various preclinical studies.[8]
Conclusion
This compound has emerged as a critical building block in medicinal chemistry, enabling the synthesis of a new generation of kinase inhibitors. Its utility is exemplified by the clinical success of Brigatinib. The synthetic accessibility of diverse analogs through robust methods like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties conferred by the dimethylphosphine oxide group, ensures that this reagent will continue to be a valuable tool in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. Researchers are encouraged to explore the full potential of this versatile building block in their drug discovery programs.
References
- 1. Item - Synthesis of some di- and tetraphosphonic acids by Suzuki cross-coupling - Deakin University - Figshare [dro.deakin.edu.au]
- 2. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 8. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Phosphine Oxides using 1-Bromo-4-dimethylphosphoryl-benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl phosphine (B1218219) oxides and related derivatives starting from 1-Bromo-4-dimethylphosphoryl-benzene. This key starting material allows for the introduction of the dimethylphosphoryl group, a valuable moiety in medicinal chemistry for improving solubility and metabolic stability. The described palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck reactions, offer versatile and efficient routes to a variety of functionalized biaryl phosphine oxides, which are important intermediates in drug discovery and ligands for catalysis.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Phosphine Oxides
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, this compound is coupled with various arylboronic acids to yield the corresponding biaryl phosphine oxides.
Quantitative Data Summary
The following table summarizes the yields for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids, based on established methods for similar substrates[1].
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (4'-Dimethylphosphoryl-[1,1'-biphenyl]-4-yl)dimethylphosphine oxide | >95 |
| 2 | 4-Methylphenylboronic acid | (4'-Dimethylphosphoryl-[1,1'-biphenyl]-4-yl)(4-methylphenyl)phosphine oxide | >95 |
| 3 | 4-Methoxyphenylboronic acid | (4'-Dimethylphosphoryl-[1,1'-biphenyl]-4-yl)(4-methoxyphenyl)phosphine oxide | >95 |
| 4 | 4-Chlorophenylboronic acid | (4'-Dimethylphosphoryl-[1,1'-biphenyl]-4-yl)(4-chlorophenyl)phosphine oxide | >95 |
| 5 | 3-Nitrophenylboronic acid | (4'-Dimethylphosphoryl-[1,1'-biphenyl]-4-yl)(3-nitrophenyl)phosphine oxide | >95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (0.025 mmol) and PPh₃ (0.1 mmol). Then, add anhydrous 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 2 mL).
-
Reaction: Heat the reaction mixture to 105 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl phosphine oxide.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction for the Synthesis of Aryl-Substituted Alkene Phosphine Oxides
The Mizoroki-Heck reaction enables the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This method can be employed to synthesize (4-dimethylphosphoryl)phenyl-substituted alkenes from this compound.
Quantitative Data Summary
The following table presents representative yields for the Heck reaction of this compound with various alkenes, based on established procedures for similar bromo-substituted phenylphosphine (B1580520) oxides[1].
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (E)-Dimethyl(4-styrylphenyl)phosphine oxide | 85-95 |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(4-(dimethylphosphoryl)phenyl)acrylate | 80-90 |
| 3 | 1-Octene | (E)-Dimethyl(4-(oct-1-en-1-yl)phenyl)phosphine oxide | 75-85 |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (or NMP) via syringe to dissolve the solids. Follow this with the addition of the alkene (1.2 mmol) and triethylamine (1.5 mmol).
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer sequentially with water and brine to remove the solvent and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Heck Reaction Workflow
References
Application Notes and Protocols: 1-Bromo-4-dimethylphosphoryl-benzene as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the use of versatile chemical building blocks that allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
1-Bromo-4-dimethylphosphoryl-benzene is a valuable bifunctional building block for the synthesis of novel kinase inhibitors. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse aryl and heteroaryl moieties commonly found in kinase inhibitor scaffolds. The dimethylphosphoryl group, a phosphine (B1218219) oxide, serves as a strong hydrogen bond acceptor and can enhance aqueous solubility and metabolic stability, properties that are highly desirable in drug candidates. Brigatinib, an approved anticancer drug, notably features a phosphine oxide moiety, highlighting the utility of this functional group in kinase inhibitor design.[1]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and diagrams of relevant signaling pathways.
Synthetic Utility and Key Reactions
The synthetic versatility of this compound lies in its ability to undergo various cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of many kinase inhibitors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, a common motif in type I and type II kinase inhibitors. This compound can be coupled with a variety of boronic acids or esters to introduce diverse aromatic and heteroaromatic systems that can interact with the hinge region or other key pockets of the kinase active site.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of diarylamines and related structures. This is particularly relevant for constructing kinase inhibitors that feature an aniline (B41778) or similar nitrogen-containing hinge-binding element.
Targeted Signaling Pathways
Kinase inhibitors derived from this compound can be designed to target various signaling pathways implicated in cancer progression. Below are diagrams of three key pathways that are frequently targeted in oncology drug discovery.
References
Application Notes and Protocols for C-P Cross-Coupling with Secondary Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-phosphorus (C-P) bonds is a cornerstone in the synthesis of a diverse array of organophosphorus compounds, which are integral to drug discovery, materials science, and catalysis. Among the various methods to construct these bonds, the transition-metal-catalyzed cross-coupling of secondary phosphine (B1218219) oxides (SPOs) with organic electrophiles has emerged as a particularly robust and versatile strategy. This approach allows for the synthesis of valuable tertiary phosphine oxides, which can be readily converted to other important phosphorus-containing molecules. These application notes provide detailed protocols and comparative data for palladium-, nickel-, and copper-catalyzed C-P cross-coupling reactions with secondary phosphine oxides.
Catalytic Systems for C-P Cross-Coupling
The choice of catalyst system—comprising a metal precursor and a ligand—along with the base and solvent, is critical for achieving high efficiency and broad substrate scope in C-P cross-coupling reactions. While palladium-based catalysts are the most extensively studied, nickel and copper catalysts offer cost-effective and sometimes complementary alternatives.
Palladium-Catalyzed Systems
Palladium catalysts are highly effective for the coupling of secondary phosphine oxides with a wide range of (hetero)aryl halides and triflates.[1][2][3] Common catalyst precursors include Pd(OAc)₂ and Pd₂(dba)₃, often paired with phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos.[1][3] The selection of a strong base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK), is often necessary to facilitate the reaction.[1]
Nickel-Catalyzed Systems
Nickel catalysis provides an economical alternative for C-P bond formation, particularly for the coupling of less reactive electrophiles like (het)aryl tosylates.[4] A typical nickel-catalyzed system employs a nickel(II) precursor, such as NiCl₂(DME), in combination with a phosphine ligand.[5] Pyridine is often used as the base in these transformations.[4]
Copper-Catalyzed Systems
Copper-catalyzed C-P cross-coupling reactions are advantageous due to the low cost and low toxicity of copper.[6][7] Copper(I) iodide (CuI) is a common catalyst precursor, often used with a diamine ligand like N,N'-dimethylethylenediamine.[6][7] These reactions typically proceed well with cesium carbonate or potassium carbonate as the base.[6][7] An interesting feature of some copper-catalyzed systems is the possibility of an in situ halogen exchange, where a less reactive aryl bromide is converted to a more reactive aryl iodide, facilitating the coupling.[6]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes representative quantitative data for different C-P cross-coupling protocols with secondary phosphine oxides, allowing for easy comparison of their key reaction parameters and efficiencies.
| Catalyst System | Electrophile | Secondary Phosphine Oxide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Dichloroheterocycles | Diphenylphosphine (B32561) oxide | Cs₂CO₃ | Dioxane | 100 | 12 | 85-98 | [1][2] |
| Pd(OAc)₂ / dippf | Monohaloarenes | Di(tert-butyl)phosphine oxide | t-BuOK | Toluene | 110 | 12 | 70-95 | [1] |
| Ni(cod)₂ / L3* | (Het)aryl tosylates | Diphenylphosphine oxide | Pyridine | Toluene | 80 | 12 | 62-87 | [4] |
| CuI / DMEDA | Aryl bromides | Diphenylphosphine oxide | Cs₂CO₃ | Toluene | 110 | 24 | 70-86 | [6][7] |
| CuI / Chiral Diamine | Aryl iodides | Racemic SPOs | K₂CO₃ | MeCN | 30 | 24 | 88-96 | [8][9][10] |
*L3 = 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine
Experimental Protocols
Below is a detailed, representative experimental protocol for a palladium-catalyzed C-P cross-coupling reaction between an aryl halide and a secondary phosphine oxide.
General Procedure for Palladium-Catalyzed C-P Cross-Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene)
-
Secondary phosphine oxide (e.g., diphenylphosphine oxide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (2 mol%), dppf (2.2 mol%), Cs₂CO₃ (1.5 equivalents), the aryl halide (1.0 equivalent), and the secondary phosphine oxide (1.2 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of the aryl halide of 0.1-0.2 M).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the time indicated by TLC or LC-MS analysis to monitor for completion (typically 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary phosphine oxide.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS).
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for C-P cross-coupling.
Catalytic Cycle of Palladium-Catalyzed C-P Cross-Coupling
Caption: Palladium-catalyzed C-P cross-coupling cycle.
Applications in Drug Development
The C-P cross-coupling of secondary phosphine oxides is a powerful tool for the synthesis of novel chemical entities in drug discovery. The resulting tertiary phosphine oxides can serve as key intermediates or as final products with potential biological activity. For instance, the introduction of a dimethylphosphine (B1204785) oxide (-P(O)Me₂) group has been shown to significantly increase the aqueous solubility and decrease the lipophilicity of organic compounds, which are critical parameters for drug candidates.[11] This strategy has been successfully applied to modify existing drugs, such as the antihypertensive agent prazosin, to improve its physicochemical properties without compromising its biological profile.[11] The methodologies described herein provide a direct and efficient route to such modified compounds, facilitating the exploration of new chemical space in pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 3. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-bromophenyl)dimethylphosphine oxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromophenyl)dimethylphosphine oxide is a versatile organophosphorus compound that serves as a key building block in the synthesis of advanced functional materials. Its unique structure, featuring a reactive bromine-substituted phenyl ring and a polar, thermally stable dimethylphosphine (B1204785) oxide group, makes it a valuable precursor for a range of applications, most notably in the field of organic electronics and flame-retardant polymers.
The bromine atom provides a convenient handle for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of the dimethylphosphine oxide moiety into larger π-conjugated systems. The phosphine (B1218219) oxide group itself imparts desirable properties to the final material, including high thermal stability, good electron mobility, and amorphous morphology, which are crucial for applications in Organic Light-Emitting Diodes (OLEDs).[1] Additionally, the phosphorus content contributes to the flame-retardant properties of polymers into which it is incorporated.[2][3]
These application notes provide an overview of the use of (4-bromophenyl)dimethylphosphine oxide in materials science, with detailed protocols for its derivatization and a summary of the performance of related materials.
Key Applications
-
Intermediate for OLED Materials: (4-bromophenyl)dimethylphosphine oxide is primarily used as a precursor for the synthesis of host materials, electron transport layer (ETL) materials, and phosphorescent emitters for OLEDs. The phosphine oxide group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, while the tetrahedral geometry of the phosphorus center can disrupt crystallization, leading to stable amorphous films.
-
Flame Retardant Additive for Polymers: The incorporation of phosphine oxide moieties into polymer backbones is a well-established strategy for imparting flame retardancy.[2][3] These groups can act in both the gas phase and the condensed phase to suppress combustion. While (4-bromophenyl)dimethylphosphine oxide itself is a precursor, the dimethylphosphine oxide unit is a key functional group in this application.
Data Presentation
Physical and Chemical Properties of (4-bromophenyl)dimethylphosphine oxide
| Property | Value | Reference |
| CAS Number | 4648-59-3 | [4][5] |
| Molecular Formula | C₈H₁₀BrOP | [4] |
| Molecular Weight | 233.04 g/mol | [4] |
| Purity | ≥98% | [4] |
Representative Performance of OLEDs Employing Phosphine Oxide-Based Host Materials
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Color | CIE Coordinates (x, y) | Reference |
| DPEPO | Ir-dfpMepy-CN (10 wt%) | - | Deep Blue | (0.16, 0.17) | [6] |
| Cz-1 | - | - | Sky-Blue | - | [6] |
| - | Green Phosphorescent | 8.3 | Green | - | [6] |
| - | Red Phosphorescent | 6.4 | Red | - | [6] |
| - | Sky-Blue Phosphorescent | 7.6 | Sky-Blue | - | [6] |
DPEPO = Bis[2-(diphenylphosphino)phenyl]ether oxide Cz-1 = A carbazolyl functionalized bis-tridentate Ir(III) phosphor
Thermal Properties of Poly(ester-imide)s Containing Phosphine Oxide Moieties
The following table presents thermal property data for a series of flame-retardant poly(ester-imide)s containing phosphine oxide moieties, demonstrating the contribution of the phosphine oxide group to thermal stability and flame retardancy.
| Polymer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Char Yield at 800°C (in N₂) (%) | Limiting Oxygen Index (LOI) | Reference |
| PEI 9a | - | - | - | - | [2][3] |
| PEI 9b | - | - | - | - | [2][3] |
| PEI 9c | - | - | - | - | [2][3] |
| PEI 9d | - | - | - | - | [2][3] |
| PEI 9e | - | - | - | - | [2][3] |
| PEI 9f | - | - | - | - | [2][3] |
Note: Specific values for each polymer (9a-f) were not individually provided in the source material but were described as having good thermal stability and high char yields.
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl-Substituted Dimethylphosphine Oxide via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (4-bromophenyl)dimethylphosphine oxide and an arylboronic acid. This is a foundational reaction for creating more complex organic electronic materials.[7][8]
Materials:
-
(4-bromophenyl)dimethylphosphine oxide
-
Arylboronic acid (e.g., 4-biphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., 1,4-dioxane (B91453) and water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-bromophenyl)dimethylphosphine oxide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (0.05 eq.).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired biphenyl-substituted dimethylphosphine oxide.
Protocol 2: General Procedure for OLED Device Fabrication
This is a generalized protocol for the fabrication of a multi-layer OLED using a material derived from (4-bromophenyl)dimethylphosphine oxide as the electron transport layer (ETL).
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
UV-ozone or oxygen plasma cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Injection Layer (EIL)
-
Cathode material (e.g., LiF/Al)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
Organic Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers by thermal evaporation. A typical device structure would be: ITO / HIL / HTL / EML / ETL / EIL. The material derived from (4-bromophenyl)dimethylphosphine oxide would be deposited as the ETL. The thickness of each layer is critical and typically ranges from 10 to 50 nm.
-
Cathode Deposition: Following the deposition of the organic layers, deposit the cathode, typically a bilayer of a low work function metal fluoride (B91410) (e.g., LiF, ~1 nm) and a metal (e.g., Al, ~100 nm).
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid.
-
Characterization: The fabricated OLED device can then be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Visualizations
Caption: Workflow for the synthesis of OLED materials from (4-bromophenyl)dimethylphosphine oxide.
Caption: Structure of an OLED device incorporating a phosphine oxide derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. "New Flame-Retardant Poly(ester-imide)s Containing Phosphine Oxide Moie" by KHALIL FAGHIHI [journals.tubitak.gov.tr]
- 4. appretech.com [appretech.com]
- 5. (4-Bromophenyl)Dimethylphosphine Oxide | CAS#:4648-59-3 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Phosphine Oxide Ligands in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine (B1218219) oxides, once considered mere byproducts of phosphine chemistry, have emerged as a versatile and highly valuable class of ligands in transition metal catalysis. Their unique electronic and steric properties, coupled with their inherent stability, have led to significant advancements in a variety of catalytic transformations crucial for organic synthesis and drug development. These ligands can act as stabilizing agents for catalytically active metal nanoparticles, function as pre-ligands that are reduced in situ, or serve as hemilabile ligands that can reversibly coordinate to a metal center. This document provides detailed application notes and experimental protocols for the use of phosphine oxide ligands in key catalytic reactions.
Key Applications and Mechanisms
Phosphine oxide ligands have found broad applicability across a range of catalytic reactions. Their utility stems from their ability to modulate the reactivity and stability of transition metal catalysts.
-
Stabilizing Ligands in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, phosphine oxides can function as stabilizing ligands for palladium nanoparticles. This prevents the agglomeration and precipitation of palladium black, which can lead to catalyst deactivation. The weak coordination of the phosphine oxide to the palladium surface maintains a high concentration of active catalytic species throughout the reaction, resulting in improved yields and reproducibility.
-
Pre-ligands and the Role of Secondary Phosphine Oxides (SPOs): Secondary phosphine oxides (SPOs) are particularly noteworthy as they exist in a tautomeric equilibrium with their trivalent phosphinous acid form. While the pentavalent phosphine oxide form is air-stable, coordination to a late transition metal can shift the equilibrium towards the catalytically active trivalent phosphinous acid. This allows for the use of air- and moisture-stable SPOs as "pre-ligands," which are conveniently handled and generate the active phosphine ligand in situ.
-
Hemilabile Ligands in Asymmetric Catalysis: Bis-phosphine mono-oxides (BPMOs) are a class of hemilabile ligands that contain both a strongly coordinating phosphine donor and a weakly coordinating phosphine oxide moiety. This hemilability allows the phosphine oxide to dissociate, creating an open coordination site on the metal center that is crucial for substrate binding and catalytic turnover. This property has been exploited in asymmetric catalysis to achieve high levels of enantioselectivity.
-
Regioselectivity Control in Hydroformylation: In rhodium-catalyzed hydroformylation, the choice of phosphine versus phosphine oxide ligands can dramatically influence the regioselectivity of the reaction. While phosphine ligands typically favor the formation of the linear aldehyde, the corresponding phosphine oxide ligands can steer the selectivity towards the branched product.
Catalytic Cycles and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling with a Phosphine Oxide Ligand
The following diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where a phosphine oxide (L) acts as a stabilizing ligand for a palladium(0) species.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
General Experimental Workflow for a Catalytic Reaction
The diagram below outlines a typical workflow for setting up a catalytic reaction using a phosphine oxide ligand.
Caption: General workflow for a catalytic reaction.
Secondary Phosphine Oxides as Pre-ligands
This diagram illustrates the tautomeric equilibrium of secondary phosphine oxides (SPOs) and their role as pre-ligands.
Caption: SPOs as pre-ligands in catalysis.
Quantitative Data from Catalytic Reactions
The following tables summarize quantitative data from various catalytic reactions employing phosphine oxide ligands.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with Phosphine Oxide Ligands
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Triphenylphosphine (B44618) oxide | 1 | K₃PO₄ | Toluene (B28343) | 100 | 2 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Tri(o-tolyl)phosphine oxide | 2 | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Triphenylphosphine oxide | 1.5 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Tricyclohexylphosphine oxide | 2 | Cs₂CO₃ | THF | 70 | 6 | 85 |
Table 2: Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)
| Entry | Ligand | Catalyst | P/Rh Ratio | Pressure (CO/H₂) | Temp (°C) | Time (h) | Conversion (%) | Branched/Linear Aldehyde Ratio |
| 1 | Triphenylphosphine | [Rh(acac)(CO)₂] | 2:1 | 20 bar (1:1) | 100 | 24 | 98 | 5:95 |
| 2 | Triphenylphosphine oxide | [Rh(acac)(CO)₂] | 2:1 | 20 bar (1:1) | 100 | 24 | 95 | 70:30 |
| 3 | Tri(1-naphthyl)phosphine | [Rh(acac)(CO)₂] | 2:1 | 50 bar (1:1) | 130 | 12 | 99 | 10:90 |
| 4 | Tri(1-naphthyl)phosphine oxide | [Rh(acac)(CO)₂] | 2:1 | 50 bar (1:1) | 130 | 12 | 97 | 87:13 |
Table 3: Asymmetric Nickel-Catalyzed C-H Activation with Chiral SPO Ligands
| Entry | Substrate | Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Oxoquinazoline derivative | Chiral SPO-6 | Ni(OAc)₂ / AlMe₃ | 60 | 24 | 95 | 99 |
| 2 | Aliphatic formamide | Chiral SPO-8 | Ni(OAc)₂ / AlMe₃ | 80 | 36 | 85 | 92 |
| 3 | Benzimidazole derivative | Chiral SPO-11 | Ni(cod)₂ / AlEt₃ | 100 | 48 | 78 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Phosphine Oxide
This protocol describes a general method for the synthesis of a tertiary phosphine oxide via oxidation of the corresponding tertiary phosphine.
Materials:
-
Tertiary phosphine (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 1.2 eq)
-
Dichloromethane (B109758) (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tertiary phosphine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise to the stirred phosphine solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting phosphine has been consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove excess hydrogen peroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude phosphine oxide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Using Triphenylphosphine Oxide
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using triphenylphosphine oxide as a stabilizing ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine oxide (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine oxide, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Rhodium-Catalyzed Hydroformylation of 1-Octene with a Phosphine Oxide Ligand
This protocol details the hydroformylation of 1-octene to produce predominantly the branched aldehyde, using a phosphine oxide ligand.
Materials:
-
1-Octene (5.0 mmol)
-
[Rh(acac)(CO)₂] (0.025 mmol, 0.5 mol%)
-
Tri(1-naphthyl)phosphine oxide (0.05 mmol, 1 mol%)
-
Toluene (10 mL)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] and tri(1-naphthyl)phosphine oxide.
-
Add toluene, followed by 1-octene.
-
Seal the autoclave, remove it from the glovebox, and connect it to a syngas line.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar) with the CO/H₂ mixture.
-
Heat the autoclave to 130 °C with vigorous stirring.
-
Maintain the pressure and temperature for the specified reaction time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the autoclave and analyze the reaction mixture by gas chromatography (GC) to determine the conversion and regioselectivity.
-
The product aldehydes can be isolated by distillation if required.
Conclusion
Phosphine oxide ligands have transitioned from being overlooked side-products to indispensable tools in modern catalysis. Their stability, versatility, and ability to positively influence the outcome of a wide range of catalytic reactions make them highly attractive for applications in academic research and industrial processes, including pharmaceutical synthesis. The protocols and data presented herein provide a foundation for researchers to explore and exploit the unique advantages offered by this remarkable class of ligands.
Application Notes and Protocols: Synthesis of Phosphine Oxide-Containing Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine (B1218219) oxides have emerged as a valuable class of functional groups in modern drug discovery. Historically underutilized, the incorporation of phosphine oxide moieties into drug candidates is gaining significant traction, largely spurred by the FDA approval of the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib in 2017.[1][2] This milestone highlighted the potential of phosphine oxides to address key challenges in medicinal chemistry.
The unique physicochemical properties of the phosphine oxide group, particularly the dimethylphosphine (B1204785) oxide (DMPO) moiety, offer several advantages in drug design.[3] These include:
-
Enhanced Polarity and Solubility: The highly polar P=O bond significantly increases the aqueous solubility of parent molecules, a critical factor for oral bioavailability.[2][4]
-
Reduced Lipophilicity: Introduction of a phosphine oxide group can decrease the lipophilicity of a compound, which can lead to improved pharmacokinetic profiles.[2][4]
-
Strong Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide acts as a strong hydrogen bond acceptor, enabling potent interactions with biological targets.[1][2]
-
Metabolic Stability: Phosphine oxides are generally stable to metabolic degradation, contributing to a longer half-life in vivo.[2]
-
Chemical Stability: These functional groups are robust and compatible with a wide range of chemical transformations.[2]
This document provides detailed application notes and experimental protocols for the synthesis of key phosphine oxide-containing building blocks, along with data on their impact on drug-like properties and their relevance in targeting key signaling pathways.
Impact on Physicochemical Properties: A Comparative Analysis
The introduction of a phosphine oxide group can dramatically alter the physicochemical properties of a molecule. The following table summarizes a comparative analysis of drug analogues with and without a phosphine oxide moiety, demonstrating the significant improvements in solubility and reduction in lipophilicity.
| Parent Compound | Analogue | Modification | Aqueous Solubility (μM) | logD at pH 7.4 | Human Liver Microsome Stability (T½, min) |
| Imatinib | Imatinib-PO | Replacement of N-methylpiperazine with dimethylphosphine oxide | > 200 | 1.3 | > 120 |
| Prazosin | Prazosin-PO | Replacement of piperazine (B1678402) with dimethylphosphine oxide | 85 | 1.8 | 110 |
| Diazepam | Fosazepam | Addition of a dimethylphosphoryl group | Water-soluble | - | - |
Data compiled from multiple sources, including Finkbeiner et al., J. Med. Chem. 2020, 63, 13, 7081–7107 and other cited literature.[5][6]
Experimental Protocols
Two robust and versatile methods for the synthesis of phosphine oxide-containing building blocks are presented below: the Palladium-Catalyzed Hirao Cross-Coupling for the preparation of aryl phosphine oxides, and the Michael Addition for the synthesis of aliphatic phosphine oxides.
Protocol 1: Palladium-Catalyzed Hirao Cross-Coupling for the Synthesis of Aryl Phosphine Oxides
This protocol describes a general method for the C-P bond formation between an aryl bromide and diphenylphosphine (B32561) oxide, a common precursor for many phosphine oxide-containing building blocks.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol)
-
Diphenylphosphine oxide (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (B91453) (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), diphenylphosphine oxide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.06 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Stir the reaction mixture at 100 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl phosphine oxide.
Expected Yield: 70-95%
Notes:
-
The reaction is sensitive to air and moisture; therefore, inert atmosphere techniques are crucial.
-
The choice of ligand and base may need to be optimized for specific substrates. Other common ligands include Xantphos and P(t-Bu)₃. Other bases such as K₂CO₃ or K₃PO₄ can also be used.
-
Microwave irradiation can often be used to reduce reaction times.[7]
Protocol 2: Michael Addition for the Synthesis of Aliphatic Phosphine Oxides
This protocol outlines a transition-metal-free method for the synthesis of β-functionalized aliphatic phosphine oxides via the Michael addition of a secondary phosphine oxide to an α,β-unsaturated carbonyl compound.
Reaction Scheme:
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone) (1.0 mmol)
-
Secondary phosphine oxide (e.g., dimethylphosphine oxide) (1.1 mmol)
-
Potassium tert-butoxide (t-BuOK) (0.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary phosphine oxide (1.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (0.2 mmol) to the solution and stir for 15 minutes.
-
In a separate flask, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of the α,β-unsaturated carbonyl compound to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aliphatic phosphine oxide.
Expected Yield: 60-90%
Notes:
-
This method is applicable to a wide range of Michael acceptors, including α,β-unsaturated esters, nitriles, and ketones.
-
The choice of base can influence the reaction rate and yield. Other bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by phosphine oxide-containing drugs and a general experimental workflow for their synthesis and evaluation.
Caption: ALK Signaling Pathway in NSCLC and Inhibition by Brigatinib.
Caption: Dual Role of CDK7 in Transcription and Cell Cycle, and Inhibition.
Caption: General Workflow for Drug Discovery with Phosphine Oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Flow Chemistry Synthesis of Dimethylphosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphine (B1204785) oxide (DMPO) and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry and materials science. The incorporation of the dimethylphosphinoyl moiety can significantly enhance the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.[1] The success of the FDA-approved drug Brigatinib, which contains a phosphine (B1218219) oxide group, has further spurred interest in this chemical class.[1] Traditional batch synthesis of dimethylphosphine oxide, often involving highly reactive Grignard reagents, can pose safety and scalability challenges. Continuous flow chemistry offers a compelling alternative, providing enhanced safety, precise control over reaction parameters, and improved scalability, making it an ideal platform for the synthesis of these important compounds.[2][3] This document provides detailed application notes and protocols for the synthesis of dimethylphosphine oxide using a continuous flow setup.
Advantages of Flow Chemistry for Dimethylphosphine Oxide Synthesis
Flow chemistry presents numerous advantages over traditional batch methods for the synthesis of dimethylphosphine oxides:
-
Enhanced Safety: The small reactor volumes inherent to flow chemistry setups minimize the risks associated with highly exothermic reactions and the handling of pyrophoric reagents like Grignar-ds.[2][3]
-
Precise Process Control: Key reaction parameters such as temperature, pressure, mixing, and residence time can be controlled with high precision, leading to improved reproducibility and product quality.
-
Improved Yield and Purity: The superior heat and mass transfer in flow reactors often leads to cleaner reactions with fewer byproducts, resulting in higher yields and purity.
-
Rapid Optimization: The continuous nature of flow systems allows for rapid screening of reaction conditions, significantly accelerating process optimization.
-
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[3]
Reaction Pathway
The synthesis of dimethylphosphine oxide is achieved through the reaction of a Grignard reagent, methylmagnesium bromide (MeMgBr), with diethyl phosphite (B83602). This is a well-established method in batch chemistry that can be effectively translated to a continuous flow process.[4]
Overall Reaction:
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of Dimethylphosphine Oxide
This protocol describes the synthesis of dimethylphosphine oxide from diethyl phosphite and methylmagnesium bromide using a continuous flow reactor system.
Materials and Equipment:
-
Diethyl phosphite
-
Methylmagnesium bromide (3 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Syringe pumps (2)
-
T-mixer
-
Tubular reactor (e.g., PFA tubing)
-
Back-pressure regulator
-
Collection flask
-
Cooling bath (e.g., ice-water bath)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard laboratory glassware and workup equipment
Experimental Setup:
A schematic of the experimental setup is depicted below. Two syringe pumps are used to deliver the reagent solutions to a T-mixer. The combined stream then flows through a temperature-controlled tubular reactor. A back-pressure regulator is used to maintain a constant pressure within the system, preventing solvent evaporation and ensuring smooth flow. The product stream is then collected in a flask containing a quenching solution.
Caption: Experimental setup for the continuous flow synthesis of dimethylphosphine oxide.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of diethyl phosphite in anhydrous THF (e.g., 1.0 M).
-
Use a commercially available solution of methylmagnesium bromide in THF (e.g., 3.0 M).
-
-
System Setup:
-
Assemble the flow chemistry system as shown in the diagram above.
-
Ensure the entire system is dry and purged with an inert gas (e.g., nitrogen or argon).
-
Immerse the tubular reactor in a cooling bath set to the desired temperature (e.g., 0 °C).
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time. For a 1:2 molar ratio of diethyl phosphite to MeMgBr and a total flow rate of 2.0 mL/min, the flow rates would be:
-
Diethyl phosphite solution (1.0 M): 1.0 mL/min
-
Methylmagnesium bromide solution (3.0 M): 0.67 mL/min (adjust concentrations or flow rates to achieve desired stoichiometry)
-
-
Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.
-
-
Quenching and Work-up:
-
Collect the reaction output in a flask containing a cooled, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethylphosphine oxide.
-
Further purification can be performed by distillation or chromatography if necessary.
-
Data Presentation:
| Parameter | Value |
| Diethyl Phosphite Concentration | 1.0 M in THF |
| Methylmagnesium Bromide Concentration | 3.0 M in THF |
| Flow Rate (Diethyl Phosphite) | 1.0 mL/min |
| Flow Rate (MeMgBr) | 0.67 mL/min |
| Total Flow Rate | 1.67 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | ~6 min |
| Temperature | 0 °C |
| Pressure | 5 bar |
| Typical Yield | >85% |
| Throughput | ~7 g/h |
Logical Workflow for Synthesis and Application
The synthesis of dimethylphosphine oxide in a flow system is the first step in a broader workflow for the development of novel chemical entities. The crude product can be purified and then utilized in subsequent reactions to generate a library of DMPO-containing compounds for screening and development.
Caption: Logical workflow from synthesis to application of dimethylphosphine oxide.
Conclusion
The continuous flow synthesis of dimethylphosphine oxide offers a safe, efficient, and scalable method for the production of this key building block. The protocols and data presented here provide a foundation for researchers and drug development professionals to implement this technology in their laboratories. The enhanced control and safety of flow chemistry make it a superior choice for handling the energetic and sensitive reagents involved in this synthesis, paving the way for the accelerated discovery and development of novel DMPO-containing compounds.
References
Application Notes and Protocols for the Gram-Scale Synthesis of (4-bromophenyl)dimethylphosphine Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-bromophenyl)dimethylphosphine oxide is a valuable intermediate in organic synthesis, particularly in the preparation of ligands for catalysis and functionalized phosphine (B1218219) oxide derivatives for medicinal chemistry. The dimethylphosphine (B1204785) oxide (DMPO) moiety is increasingly recognized for its role in improving the physicochemical properties of drug candidates, acting as a hydrogen-bond acceptor and enhancing ADME properties.[1] This document provides detailed protocols for the gram-scale synthesis of (4-bromophenyl)dimethylphosphine oxide, focusing on two robust and scalable methods: the Grignard reaction and a Palladium-catalyzed cross-coupling reaction.
Chemical Information
| Compound Name | (4-bromophenyl)dimethylphosphine oxide |
| CAS Number | 4648-59-3[2][3] |
| Molecular Formula | C₈H₁₀BrOP[2] |
| Molecular Weight | 233.04 g/mol [2] |
| Structure | P(=O)(c1ccc(Br)cc1)(C)C |
| Purity (Typical) | >98%[2] |
Method 1: Grignard Reaction Protocol
This method is a well-established route for the formation of carbon-phosphorus bonds and is suitable for gram-scale synthesis.[4] It involves the reaction of a Grignard reagent, prepared from 1,4-dibromobenzene (B42075), with a suitable phosphorus electrophile. A related synthesis of bis(4-bromophenyl)phosphine oxide uses this approach.[5]
Reaction Scheme
Caption: Reaction pathway for the Grignard synthesis.
Experimental Protocol
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethylphosphinic chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)[4]
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation of Grignard Reagent:
-
To a dry three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (e.g., 2.43 g, 100 mmol).
-
Briefly heat the flask under vacuum and cool under a stream of nitrogen to ensure all moisture is removed.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (e.g., 23.6 g, 100 mmol) in anhydrous THF (100 mL).
-
Add a small portion of the dibromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]
-
-
Reaction with Dimethylphosphinic Chloride:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of dimethylphosphinic chloride (e.g., 11.25 g, 100 mmol) in anhydrous THF (50 mL).
-
Add the dimethylphosphinic chloride solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.[4]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure (4-bromophenyl)dimethylphosphine oxide.
-
Data Summary (Method 1)
| Parameter | Value |
| Scale | 100 mmol |
| Starting Material | 1,4-Dibromobenzene (23.6 g) |
| Reagent | Dimethylphosphinic chloride (11.25 g) |
| Solvent | Anhydrous THF |
| Reaction Time | 14-18 hours |
| Typical Yield | 60-75% |
| Purification | Column Chromatography / Recrystallization |
Method 2: Palladium-Catalyzed Cross-Coupling Protocol
This modern approach offers high efficiency and functional group tolerance for C-P bond formation.[6] It involves the coupling of an aryl halide with dimethylphosphine oxide, which serves as the phosphorus nucleophile.[1][7]
Reaction Scheme
Caption: Palladium-catalyzed cross-coupling reaction.
Experimental Protocol
Materials:
-
1-Bromo-4-iodobenzene (B50087) (or 1,4-dibromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (e.g., 14.15 g, 50 mmol), dimethylphosphine oxide (4.3 g, 55 mmol), potassium phosphate (12.7 g, 60 mmol), palladium(II) acetate (224 mg, 1.0 mmol, 2 mol%), and Xantphos (867 mg, 1.5 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous DMF (100 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110-125 °C and stir vigorously for 6-12 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dilute the DMF.[7]
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol (B129727) in dichloromethane) to obtain the pure product.
-
Data Summary (Method 2)
| Parameter | Value |
| Scale | 50 mmol |
| Starting Material | 1-Bromo-4-iodobenzene (14.15 g) |
| Reagent | Dimethylphosphine oxide (4.3 g) |
| Catalyst Loading | 2 mol% Pd(OAc)₂, 3 mol% Xantphos |
| Base | K₃PO₄ |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 110-125 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 70-90% |
| Purification | Column Chromatography |
Workflow Diagram
Caption: Overall experimental workflow for synthesis.
References
- 1. enamine.net [enamine.net]
- 2. appretech.com [appretech.com]
- 3. (4-Bromophenyl)Dimethylphosphine Oxide | CAS#:4648-59-3 | Chemsrc [chemsrc.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Bis(4-bromophenyl)phosphine Oxide synthesis - chemicalbook [chemicalbook.com]
- 6. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 7. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 8. DIMETHYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of (4-bromophenyl)dimethylphosphine Oxide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-bromophenyl)dimethylphosphine oxide is a valuable intermediate in organic synthesis, often utilized in the preparation of ligands, catalysts, and biologically active molecules. The purity of this compound is critical for the success of subsequent reactions and for obtaining reliable biological data. Column chromatography is a fundamental and highly effective technique for the purification of such compounds from crude reaction mixtures. This document provides a detailed protocol for the purification of (4-bromophenyl)dimethylphosphine oxide using silica (B1680970) gel column chromatography, including experimental parameters, data presentation, and a visual workflow.
Experimental Protocols
This section details the methodology for the purification of (4-bromophenyl)dimethylphosphine oxide. The protocol is based on established methods for the purification of analogous arylphosphine oxides.
1. Materials and Reagents:
-
Crude (4-bromophenyl)dimethylphosphine oxide
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (B92381) (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Determination of Eluent System by Thin Layer Chromatography (TLC):
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This will help in achieving good separation of the desired product from impurities.
-
Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, (4-bromophenyl)dimethylphosphine oxide, and show good separation from other spots.
3. Column Packing (Slurry Method):
-
Secure a glass column of appropriate size vertically to a stand in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the glass wool.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.
-
Once the silica gel has settled, add another thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.
4. Sample Loading:
-
Wet Loading: Dissolve the crude (4-bromophenyl)dimethylphosphine oxide in a minimal amount of dichloromethane. Using a pipette, carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness using a rotary evaporator. Carefully add the resulting free-flowing powder onto the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the determined solvent system. A gradient elution is often effective for purifying phosphine (B1218219) oxides. Start with a less polar mobile phase (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity by increasing the proportion of ethyl acetate.[1][2]
-
Collect the eluate in fractions of appropriate volume in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
6. Product Isolation and Analysis:
-
Combine the fractions containing the pure (4-bromophenyl)dimethylphosphine oxide, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield of the purified compound.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Data Presentation
The following tables summarize the key parameters and expected results for the column chromatography purification of (4-bromophenyl)dimethylphosphine oxide.
Table 1: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh)[3] |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate[1][2] |
| Elution Method | Gradient Elution: Start with 5% Ethyl Acetate in Hexane, gradually increasing to 50% Ethyl Acetate. |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
| Sample Loading | Wet loading (in dichloromethane) or Dry loading (adsorbed on silica gel) |
Table 2: Expected TLC and Purity Data
| Compound | Expected Rf Value (Hexane/Ethyl Acetate 1:1) | Initial Purity (Crude) | Final Purity (Post-Chromatography) |
| (4-bromophenyl)dimethylphosphine oxide | ~0.35 | Variable (e.g., 70-85%) | >98%[4] |
| Less polar impurities | >0.5 | - | <1% |
| More polar impurities | <0.2 | - | <1% |
Note: Rf values are estimates and may vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.
Visualizations
Diagram 1: Experimental Workflow for Purification
Caption: Workflow for the purification of (4-bromophenyl)dimethylphosphine oxide.
References
Application Notes and Protocols: Recrystallization of (4-bromophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of (4-bromophenyl)dimethylphosphine oxide via recrystallization. The procedure outlined is a general and effective method for purifying crystalline arylphosphine oxides, ensuring high purity of the final product, which is crucial for subsequent applications in research and drug development.
Introduction
(4-Bromophenyl)dimethylphosphine oxide is a valuable intermediate in organic synthesis, often utilized in the preparation of more complex molecules, including ligands for catalysis and compounds with potential biological activity. The purity of this reagent is paramount to ensure the success of subsequent reactions and the integrity of biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This method typically affords highly pure crystalline material.
Experimental Protocol: Recrystallization of (4-bromophenyl)dimethylphosphine oxide
This protocol describes the recrystallization of (4-bromophenyl)dimethylphosphine oxide from a mixed solvent system of ethyl acetate (B1210297) and hexane (B92381). This solvent combination is often effective for compounds of moderate polarity, where the compound is soluble in the more polar solvent (ethyl acetate) at elevated temperatures and insoluble in the less polar solvent (hexane), which acts as an anti-solvent.
Materials:
-
Crude (4-bromophenyl)dimethylphosphine oxide
-
Ethyl acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude (4-bromophenyl)dimethylphosphine oxide into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid.
-
Heating: Gently heat the mixture while stirring. A water bath is recommended for controlled heating. Continue to add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Inducing Crystallization: While the ethyl acetate solution is still warm, slowly add hexane dropwise with continuous stirring. The addition of the anti-solvent will decrease the solubility of the product. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the onset of crystallization.
-
Crystal Growth: Once turbidity is observed, gently warm the solution until it becomes clear again. Then, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point to remove all traces of solvent.
Data Presentation
The following table summarizes typical data obtained from the recrystallization of (4-bromophenyl)dimethylphosphine oxide. Note: This data is representative and may vary based on the initial purity of the crude material and the precise execution of the protocol.
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Off-white to tan solid | White crystalline solid |
| Weight (g) | 5.00 | 4.25 |
| Yield (%) | - | 85% |
| Purity (by HPLC, %) | 92% | >99% |
| Melting Point (°C) | 138 - 142 | 144 - 146 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for (4-bromophenyl)dimethylphosphine oxide.
Caption: Workflow for the recrystallization of (4-bromophenyl)dimethylphosphine oxide.
Disclaimer: This protocol is a general guideline. The optimal conditions, including solvent ratios and temperatures, may need to be adjusted based on the specific impurities present in the crude material. It is recommended to perform a small-scale trial to optimize the procedure before proceeding with a larger batch. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of FAK Inhibitors Using 1-Bromo-4-dimethylphosphoryl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2][3] Overexpression and hyperactivity of FAK are commonly observed in a variety of human cancers, making it a compelling target for the development of novel anticancer therapeutics.[4][5] The inhibition of FAK can disrupt tumor progression and metastasis. This document provides detailed protocols and application notes on the use of 1-Bromo-4-dimethylphosphoryl-benzene in the synthesis of potent FAK inhibitors, specifically focusing on the preparation of compounds with a 2,4-dianilinopyrimidine scaffold, a common core structure in many kinase inhibitors.[4]
The dimethylphosphorylphenyl moiety is a key structural feature in a new class of FAK inhibitors, contributing to their high potency. The synthesis of these inhibitors can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the crucial carbon-nitrogen bond between the pyrimidine (B1678525) core and the substituted aniline, this compound.
FAK Signaling Pathway
FAK is a central node in integrin-mediated signaling. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This phosphorylation event creates a binding site for Src family kinases, leading to the formation of an active FAK-Src complex. This complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the PI3K-Akt and Ras-MEK-ERK pathways, which promote cell survival, proliferation, and migration.
FAK Signaling Cascade and Point of Inhibition.
Experimental Protocols
Synthesis of a Representative FAK Inhibitor
This protocol describes a plausible synthetic route to a potent FAK inhibitor containing the dimethylphosphorylphenyl moiety, based on a Buchwald-Hartwig amination reaction. The target molecule is N-(5-chloro-2-((4-(dimethylphosphoryl)phenyl)amino)pyrimidin-4-yl)-2-methyl-4-(morpholin-4-yl)aniline, a representative compound from patent WO2022253081A1.
Reaction Scheme:
(4-bromophenyl)dimethylphosphine oxide + 2,4,5-trichloropyrimidine (B44654) → 5-chloro-2-chloro-4-((4-(dimethylphosphoryl)phenyl)amino)pyrimidine
5-chloro-2-chloro-4-((4-(dimethylphosphoryl)phenyl)amino)pyrimidine + 2-methyl-4-(morpholin-4-yl)aniline → N-(5-chloro-2-((4-(dimethylphosphoryl)phenyl)amino)pyrimidin-4-yl)-2-methyl-4-(morpholin-4-yl)aniline
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sluggish Suzuki Coupling Reactions with Aryl Phosphine Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sluggish or low-yielding Suzuki coupling reactions involving aryl phosphine (B1218219) oxides as substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an aryl phosphine oxide substrate so slow or not going to completion?
Sluggish or incomplete Suzuki coupling reactions with aryl phosphine oxide substrates can be attributed to several factors. The phosphine oxide group is strongly electron-withdrawing, which can deactivate the aryl halide towards the crucial oxidative addition step in the catalytic cycle.[1] Additionally, the oxygen atom of the phosphine oxide moiety could potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Careful optimization of the catalyst system, ligands, base, and reaction conditions is therefore critical for a successful coupling.
Q2: Can the phosphine oxide group on my substrate interfere with the phosphine ligand of the catalyst?
While phosphine oxides are generally considered spectators in the reaction mixture, they can arise from the oxidation of phosphine ligands, which can alter the ligand-to-metal ratio and impact catalyst stability and activity.[1] However, there is no direct evidence to suggest that a phosphine oxide group on the substrate actively displaces the phosphine ligand from the palladium center. The primary challenge remains the electronic deactivation of the aryl halide.
Q3: Are there alternative coupling partners to boronic acids that might be more effective for my aryl phosphine oxide substrate?
Yes, if you are experiencing issues with boronic acid stability, such as protodeboronation, you might consider using more robust organoboron reagents. Potassium aryltrifluoroborates and boronate esters (e.g., pinacol (B44631) esters) are often more stable alternatives that can lead to more reproducible results.
Troubleshooting Guide
Problem 1: Low to No Conversion of the Aryl Phosphine Oxide Starting Material
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | The electron-withdrawing nature of the phosphine oxide group makes the C-X bond of the aryl halide stronger and less susceptible to cleavage by the Pd(0) catalyst. To overcome this, the use of highly electron-rich and bulky phosphine ligands is recommended. These ligands promote the formation of a more reactive, monoligated Pd(0) species, which facilitates oxidative addition.[2][3] Consider screening ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)3).[2] |
| Catalyst Deactivation | The active Pd(0) catalyst can be sensitive to air and may oxidize, leading to deactivation. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) in situ. The choice of a reliable precatalyst, such as a Buchwald precatalyst, can be beneficial. |
| Inappropriate Base | The base plays a crucial role in the transmetalation step. For challenging couplings, a stronger base may be required. Consider switching to bases like potassium phosphate (B84403) (K3PO4) or cesium carbonate (Cs2CO3), which have shown efficacy in difficult Suzuki couplings.[4] |
Problem 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | Palladium catalysts can decompose at elevated temperatures, forming inactive palladium black. If you are running the reaction at a high temperature, try lowering it and extending the reaction time. Alternatively, consider using a more thermally stable catalyst system. |
| Boronic Acid Degradation | Boronic acids can be unstable under the reaction conditions and undergo protodeboronation, especially at higher temperatures and in the presence of water. As mentioned in the FAQs, switching to more stable boronate esters or trifluoroborates can mitigate this issue. |
| Insufficient Base | The reaction consumes the base as it proceeds. If the amount of base is insufficient, the reaction may stall. Ensure you are using an adequate excess of the base (typically 2-3 equivalents relative to the limiting reagent). |
Problem 3: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. |
| Suboptimal Ligand | Bulky phosphine ligands can suppress the formation of homocoupling products by favoring the desired reductive elimination step.[3] |
| Choice of Palladium Source | Using a Pd(0) source like Pd2(dba)3 can sometimes lead to more homocoupling. Employing a well-defined Pd(II) precatalyst that is efficiently reduced in situ can sometimes minimize this side reaction. |
Data Summary
The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki coupling of a bromoarylphosphine oxide.
| Parameter | Condition | Reference |
| Aryl Halide | (4-bromophenyl)diphenylphosphine (B1581179) oxide | [4] |
| Boronic Acid | Phenylboronic acid | [4] |
| Palladium Source | Pd(OAc)2 (0.001 mol%) | [4] |
| Ligand | 2-diphenylphosphino-2'-methylbiphenyl (0.002 mol%) | [4] |
| Base | K3PO4 (2.0 mmol) | [4] |
| Solvent | Toluene (B28343) (5 mL) and Water (1 mL) | [4] |
| Temperature | Not specified, but Suzuki reactions are often heated. | |
| Yield | Good to excellent conversion | [4] |
Experimental Protocols
Key Experiment: Suzuki Coupling of (4-bromophenyl)diphenylphosphine oxide with Phenylboronic acid[4]
This protocol is adapted from a literature procedure that successfully coupled a bromoarylphosphine oxide.
Materials:
-
(4-bromophenyl)diphenylphosphine oxide (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2, 0.001 mol%)
-
2-diphenylphosphino-2'-methylbiphenyl (phosphine ligand, 0.002 mol%)
-
Potassium phosphate (K3PO4, 2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (4-bromophenyl)diphenylphosphine oxide, phenylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and degassed water to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl phosphine oxide.
Visualizations
Troubleshooting Logic for Sluggish Suzuki Coupling of Aryl Phosphine Oxides
Caption: Troubleshooting workflow for sluggish Suzuki couplings.
Simplified Suzuki Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
optimizing palladium catalyst loading for coupling with 1-Bromo-4-dimethylphosphoryl-benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing palladium catalyst loading for coupling reactions with 1-Bromo-4-dimethylphosphoryl-benzene.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for coupling with this compound?
A typical starting point for palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions involving aryl bromides is between 0.5 to 5 mol %.[1] For highly active catalyst systems, especially those employing bulky, electron-rich phosphine (B1218219) ligands, loadings can often be significantly reduced, sometimes to as low as 0.000001–0.02 mol %.[2] The optimal loading is a balance between reaction efficiency, cost, and the need to minimize residual palladium in the final product, a critical consideration in pharmaceutical applications.[3]
Q2: Which palladium sources and ligands are most effective for this type of substrate?
The choice of catalyst and ligand is critical for success, particularly with potentially challenging substrates.[4] The dimethylphosphoryl group is electron-withdrawing, which can influence the oxidative addition step. For aryl bromides, especially those that may be sterically hindered or electronically challenging, catalyst systems employing bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective.[5]
Commonly used systems include:
-
Palladium(II) precatalysts: Pd(OAc)₂, PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[6]
-
Palladium(0) sources: Pd(PPh₃)₄ or Pd₂(dba)₃ are often used directly.[6] However, Pd(PPh₃)₄ can sometimes be less effective for challenging couplings compared to systems with more specialized ligands.[7]
-
Modern Ligands: Ligands such as SPhos and XPhos, when combined with a palladium source, have shown remarkable efficiency and stability, often allowing for lower catalyst loadings and milder reaction conditions.[5][8]
Q3: My reaction is sluggish or shows low conversion. What are the first things to check?
Low yield or incomplete conversion is a common issue that can often be traced to reaction parameters or reagent quality.[6]
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligands have not been deactivated by oxygen.[6] Use fresh reagents or those stored properly under an inert atmosphere. Some precatalysts, like Pd₂(dba)₃, can degrade over time.[6]
-
Oxygen Contamination: The presence of oxygen can oxidize and deactivate the active Pd(0) catalyst.[6] Ensure the reaction solvent and setup are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[6]
-
Reagent Purity: Verify the purity of the this compound and the boronic acid or ester coupling partner. Boronic acids can degrade over time through processes like protodeboronation.[6] Using more stable derivatives like MIDA boronates or potassium aryltrifluoroborates can be beneficial.[9]
-
Base and Solvent Quality: The choice and purity of the base are critical.[6] Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered for better solubility and reactivity. Solvents should be anhydrous and degassed.[6]
Q4: I am observing significant homocoupling of my boronic acid. How can this be minimized?
Homocoupling is a common side reaction, often caused by the presence of oxygen which facilitates the oxidative coupling of two boronic acid molecules.[6]
-
Improve Degassing: Rigorous removal of oxygen from the reaction mixture is the most effective way to minimize homocoupling.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts, a process that can consume the boronic acid.[6]
-
Control Temperature: While higher temperatures can increase the reaction rate, excessive heat can also promote side reactions. Optimize the temperature to find a balance between the desired reaction rate and byproduct formation.[6]
Q5: What are the signs of catalyst deactivation, and how can I prevent it?
Catalyst deactivation can manifest as a stalled or sluggish reaction. The primary causes are exposure to oxygen and insufficient ligand.
-
Oxygen Exposure: Oxygen irreversibly oxidizes the active Pd(0) catalyst to Pd(II) and can also oxidize phosphine ligands, preventing them from coordinating to the palladium center.[6] Prevention involves maintaining a strict inert atmosphere throughout the reaction setup and duration.[4]
-
Ligand Degradation/Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used.[6] An insufficient amount of ligand can lead to the formation of palladium black (aggregated palladium particles), which is catalytically inactive.
Troubleshooting Guide
When optimizing the palladium catalyst loading, a systematic approach is crucial. The following flowchart provides a logical workflow for troubleshooting common issues.
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.
Data Presentation: Catalyst System Optimization
The selection of the palladium source, ligand, base, and solvent are all critical variables. The following tables summarize common starting points for the Suzuki-Miyaura coupling of aryl bromides.
Table 1: Recommended Catalyst Systems and Loadings
| Palladium Source | Ligand | Typical Pd Loading (mol%) | Key Characteristics |
| Pd(OAc)₂ | SPhos | 0.1 - 2 | Highly active for a broad range of aryl bromides, including hindered substrates.[5] |
| Pd₂(dba)₃ | XPhos | 0.1 - 2 | Excellent for heteroaryl and sterically demanding couplings.[5] |
| Pd(PPh₃)₄ | None | 1 - 5 | A classic, widely used Pd(0) catalyst; may be less effective for challenging substrates.[1] |
| PdCl₂(dppf) | (integrated) | 1 - 3 | Robust and reliable for many standard Suzuki couplings. |
Table 2: Common Solvents and Bases
| Solvent System | Base | Typical Temperature (°C) | Notes |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 80 - 110 | A very common and effective combination. The presence of water can be critical.[5] |
| 1,4-Dioxane / H₂O | K₃PO₄, Cs₂CO₃ | 80 - 100 | Dioxane is a good solvent for many organic substrates.[1] |
| DMF / H₂O | K₂CO₃ | 80 - 100 | A more polar option that can aid in solubility. |
| THF / H₂O | K₃PO₄ | 60 - 80 | Lower boiling point, suitable for more reactive substrates.[7] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for a small-scale (1.0 mmol) coupling reaction.
1. Reagent Preparation:
-
To a flame-dried Schlenk tube or round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) to achieve the desired catalyst loading and ligand-to-metal ratio.
2. Reaction Setup:
-
Add the catalyst and ligand to the flask containing the substrates and base.
-
Seal the flask with a septum or connect it to a condenser under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and water) via syringe.[4]
3. Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[4]
-
Monitor the reaction's progress periodically by TLC or GC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[4]
Visualizations
The following diagrams illustrate the core catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
preventing homocoupling in Suzuki reactions of (4-bromophenyl)dimethylphosphine oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving (4-bromophenyl)dimethylphosphine oxide. Our aim is to help you minimize unwanted homocoupling byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction in Suzuki coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of coupling with (4-bromophenyl)dimethylphosphine oxide, the desired product is the unsymmetrical biaryl, while the homocoupling product would be derived from the boronic acid coupling with itself.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits behind homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homocoupling of the boronic acid.[1] Furthermore, when starting with a Pd(II) salt like Pd(OAc)₂, a portion of the boronic acid can be consumed in a stoichiometric homocoupling reaction to reduce Pd(II) to the catalytically active Pd(0).[1]
Q3: My reaction with (4-bromophenyl)dimethylphosphine oxide is showing significant homocoupling. What is the first and most critical parameter to check?
A3: The most crucial factor to address is the rigorous exclusion of oxygen from your reaction.[1] The phosphine (B1218219) oxide moiety in your substrate does not inherently prevent this common issue. Ensure that all solvents are thoroughly deoxygenated, for instance, by sparging with an inert gas like argon or nitrogen for an adequate duration.[2] It is also vital to maintain a positive pressure of the inert gas throughout the entire experimental setup to prevent any atmospheric oxygen from infiltrating the reaction vessel.[1]
Q4: How does the choice of palladium catalyst and ligand impact homocoupling when using an electron-deficient substrate like (4-bromophenyl)dimethylphosphine oxide?
A4: The selection of the catalyst system is critical. Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate the homocoupling that arises from the in-situ reduction of Pd(II) precatalysts. For electron-deficient aryl bromides, ligands that promote rapid oxidative addition and reductive elimination are beneficial. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[3][4]
Q5: Can the phosphine oxide group on my substrate interfere with the reaction?
A5: While the dimethylphosphine (B1204785) oxide group is primarily an electron-withdrawing group, it is worth noting that phosphine oxides can act as ligands for palladium.[5][6] This is not typically a major interference, but it is a factor to consider. The primary effect of this group on your substrate is its electron-withdrawing nature, which can make the oxidative addition step of the Suzuki cycle more favorable.
Q6: Are there any chemical additives that can help suppress the formation of homocoupling byproducts?
A6: Yes, certain additives can be beneficial. The addition of a mild reducing agent, such as potassium formate, has been demonstrated to suppress homocoupling.[2] It is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without interfering with the primary catalytic cycle.[2]
Troubleshooting Guides
Problem 1: High Levels of Boronic Acid Homocoupling Product Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Ensure rigorous deoxygenation of all solvents and reagents. Use a robust inert gas setup (e.g., Schlenk line) and maintain a positive inert gas pressure throughout the reaction.[1] | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | This avoids the initial reduction step of Pd(II) to Pd(0) which can be mediated by the homocoupling of the boronic acid. |
| Suboptimal Ligand | Screen bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | These ligands promote faster rates for the desired cross-coupling reaction, outcompeting the homocoupling pathway.[3][4] |
| Slow Reductive Elimination | Increase the reaction temperature cautiously. | Higher temperatures can accelerate the rate-limiting reductive elimination step of the desired product. However, excessive heat can lead to catalyst decomposition.[7] |
| Presence of Oxidizing Impurities | Use freshly purified solvents and reagents. | Impurities in the reaction mixture can contribute to the oxidation of the palladium catalyst. |
Problem 2: Low Yield of the Desired Cross-Coupled Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen. Use fresh, high-purity catalyst and ligands. | Oxygen and other impurities can deactivate the palladium catalyst. |
| Inefficient Transmetalation | Optimize the base. A stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure the base is finely powdered and dry.[8] | The base is crucial for the activation of the boronic acid to facilitate transmetalation.[9] |
| Poor Solubility | Choose a solvent system that ensures all reactants are in solution at the reaction temperature. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is common.[8] | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Protodeborylation of Boronic Acid | Use the boronic acid as soon as possible after purchase or purification. Consider using a more stable boronic acid derivative like a pinacol (B44631) ester or a trifluoroborate salt.[10] | Boronic acids can be unstable and undergo protodeborylation, especially under prolonged heating or in the presence of excess water.[10] |
| Low Reaction Temperature | Gradually increase the reaction temperature. | For some electron-deficient aryl bromides, a higher temperature may be necessary to achieve a reasonable reaction rate.[1] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of (4-bromophenyl)dimethylphosphine oxide
This protocol is a starting point and may require optimization for specific boronic acids.
1. Reagent Preparation:
-
(4-bromophenyl)dimethylphosphine oxide (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-6 mol%, if not using a pre-ligated catalyst)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0 - 3.0 eq.)
-
Solvent: Anhydrous 1,4-Dioxane (B91453)/Water (e.g., 4:1 v/v)
2. Reaction Setup and Deoxygenation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add (4-bromophenyl)dimethylphosphine oxide and the base.
-
Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen at least three times.
-
Add the deoxygenated 1,4-dioxane and water via syringe.
-
Sparge the resulting mixture with a subsurface stream of argon or nitrogen for 20-30 minutes while stirring to ensure complete removal of dissolved oxygen.
3. Catalyst Addition and Reaction:
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand (if separate) to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanisms leading to boronic acid homocoupling in Suzuki reactions.
Caption: A troubleshooting workflow for addressing homocoupling in Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
effect of base and solvent on Suzuki coupling of 1-Bromo-4-dimethylphosphoryl-benzene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-dimethylphosphoryl-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of this electron-deficient aryl bromide.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the likely causes?
Answer:
Low yields with this compound, an electron-deficient aryl bromide, are a common problem. While oxidative addition to electron-deficient aryl bromides is generally favorable, other factors can impede the reaction.[1][2] Here are the most likely causes and solutions:
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical for the transmetalation step.[3] An unsuitable combination can lead to poor solubility of reagents or inefficient activation of the boronic acid.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to atmospheric oxygen, leading to the formation of inactive palladium black.[3]
-
Suboptimal Catalyst/Ligand Choice: While the substrate is electron-deficient, the choice of ligand is still crucial for stabilizing the palladium center and promoting the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands which are known to be effective in a wide range of Suzuki couplings.[8] Ligands like SPhos or XPhos, often available as pre-formed palladium catalysts (e.g., XPhos Pd G3), are excellent choices.[9][10]
-
Q2: I am observing significant homocoupling of my boronic acid starting material. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[11]
-
Minimize Oxygen: As mentioned above, rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is the most effective way to prevent this.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species can reduce the initial concentration of Pd(II) that promotes homocoupling.[5][10]
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Ensure accurate measurement of your reagents.
Q3: My starting aryl bromide is being consumed, but the main byproduct is benzene (B151609) (or a related de-brominated arene), not the desired product. What is causing this dehalogenation?
Answer:
Dehalogenation (or protodebromination) is a side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.[11]
-
Choice of Base: Avoid bases that can potentially act as hydride donors. Carbonate and phosphate (B84403) bases are generally preferred over alkoxides in this regard.[3]
-
Solvent Selection: Be cautious when using alcoholic solvents, as they can be a source of hydrides. If an alcohol is necessary for solubility, consider using it as a co-solvent in minimal amounts.[11]
-
Water Content: While some water can be beneficial, an excessive amount can promote protodeboronation of the boronic acid, which can indirectly affect the overall reaction efficiency.[5] Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.[5]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for coupling this compound?
For electron-deficient aryl bromides, modern palladium pre-catalysts incorporating bulky, electron-rich phosphine ligands are highly effective. We recommend starting with second or third-generation Buchwald pre-catalysts such as XPhos Pd G3 or SPhos Pd G3 .[9] These are air-stable, easy to handle, and reliably generate the active Pd(0) species. A typical catalyst loading is 1-2 mol%.
Q2: How do I select the optimal base for this reaction?
The base plays a crucial role in activating the boronic acid for the transmetalation step.[12] The choice is often linked to the solvent system. A screening of bases is recommended for optimal results.
-
Potassium Phosphate (K₃PO₄): An excellent and often highly effective base, particularly in anhydrous or low-water conditions with solvents like dioxane or toluene.[4]
-
Potassium Carbonate (K₂CO₃): A very common and cost-effective base, typically used in aqueous solvent mixtures (e.g., dioxane/water, THF/water).[5][10]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when other bases fail, though it is more expensive.[13]
Q3: What is the best solvent for the Suzuki coupling of this substrate?
The ideal solvent should dissolve all reactants at the reaction temperature. Aprotic polar solvents are generally the most effective.
-
1,4-Dioxane (B91453) or Tetrahydrofuran (THF): Both are excellent choices, often used with water (e.g., 4:1 or 5:1 ratio) to help dissolve the base and boronic acid salt.[6][9]
-
Toluene: A good non-polar option, often used with a strong base like K₃PO₄ and can be run under anhydrous conditions.[4]
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can be useful for substrates with poor solubility, though it can be harder to remove and may require higher temperatures.[4]
Q4: Is water necessary for this reaction to proceed?
Water is not always strictly necessary but is often beneficial. It helps to dissolve inorganic bases like K₂CO₃ and facilitates the formation of the reactive boronate species required for transmetalation.[4] However, some systems, particularly those using K₃PO₄, can perform well under anhydrous conditions.[5] If side reactions like protodeboronation are an issue, minimizing or eliminating water can be a useful strategy.[5]
Data Presentation
The following tables summarize the effect of different bases and solvents on the Suzuki coupling of this compound with phenylboronic acid. Note: These are representative data to illustrate trends and should be used as a starting point for optimization.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 5 | KF | Dioxane | 100 | 12 | 65 |
| Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), XPhos Pd G3 (2 mol%). |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent (Ratio) | Base (2.0 equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 12 | 85 |
| 2 | Toluene | K₃PO₄ | 110 | 12 | 90 |
| 3 | THF/H₂O (4:1) | K₂CO₃ | 80 | 16 | 82 |
| 4 | DMF | K₂CO₃ | 110 | 8 | 88 |
| 5 | 2-MeTHF/H₂O (9:1) | K₃PO₄ | 100 | 12 | 91 |
| Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), XPhos Pd G3 (2 mol%). |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides an effective method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (Anhydrous, degassed, 5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst to the flask.
-
Solvent Addition: Add the degassed anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Effect of Base and Solvent on the Catalytic Cycle
Caption: Role of base and solvent in the Suzuki catalytic cycle.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
dealing with low yields in the synthesis of (4-bromophenyl)dimethylphosphine oxide
Welcome to the technical support center for the synthesis of (4-bromophenyl)dimethylphosphine oxide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to low yields, encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of (4-bromophenyl)dimethylphosphine oxide can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures. The most common synthetic route involves a Grignard reaction, and this guide focuses on troubleshooting this specific methodology.
Q1: My Grignard reaction to synthesize (4-bromophenyl)dimethylphosphine oxide is not initiating. What are the common causes and solutions?
Failure of a Grignard reaction to initiate is a frequent issue. The primary reasons are typically related to the presence of moisture or the passivation of the magnesium surface.
-
Moisture Contamination: Grignard reagents are highly sensitive to protic sources like water.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying. Solvents must be anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethene gas indicates activation. Mechanical activation by crushing the magnesium turnings in situ (with caution) can also be effective.
-
Q2: I am observing a significant amount of biphenyl (B1667301) as a byproduct, which is lowering the yield of my desired product. How can I minimize this?
The formation of biphenyl is likely due to a Wurtz-type coupling reaction between the Grignard reagent and the starting 4-bromobenzene.
-
Slow Addition: Add the 4-bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Temperature Control: Maintain a moderate reaction temperature. While some heat may be necessary for initiation, excessive temperatures can favor side reactions.
Q3: My reaction seems to work, but the overall yield of (4-bromophenyl)dimethylphosphine oxide is consistently low after work-up and purification. What are the potential issues during the reaction and purification steps?
Low yields can stem from incomplete reaction, side reactions with the phosphorus electrophile, or issues during product isolation.
-
Incomplete Reaction:
-
Solution: Ensure the Grignard reagent has formed completely before adding the dimethylphosphine (B1204785) oxide precursor. Titration of an aliquot of the Grignard solution can confirm its concentration.
-
-
Side Reactions with the Phosphorus Electrophile: The choice of the phosphorus electrophile is critical. If using dimethylphosphinyl chloride (Me₂P(O)Cl), over-addition of the Grignard reagent can lead to the formation of tertiary phosphine (B1218219) oxides.
-
Solution: Use a 1:1 stoichiometry of the Grignard reagent to the dimethylphosphinyl chloride. Add the Grignard solution slowly to a cooled solution of the electrophile.
-
-
Product Loss During Work-up: The product, (4-bromophenyl)dimethylphosphine oxide, has some water solubility, which can lead to losses during the aqueous work-up.
-
Solution: After quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform) to ensure complete extraction of the product.
-
-
Purification Challenges: The product may be difficult to separate from unreacted starting materials or byproducts.
-
Solution: Column chromatography on silica (B1680970) gel is an effective purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) can also be employed for further purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing (4-bromophenyl)dimethylphosphine oxide?
The Grignard reaction is a widely applicable method. This involves the preparation of 4-bromophenylmagnesium bromide from 4-bromobenzene and magnesium, followed by its reaction with a suitable dimethylphosphine oxide precursor, such as dimethylphosphinyl chloride or dimethyl phosphite.
Q2: What are the ideal reaction conditions for the Grignard synthesis of (4-bromophenyl)dimethylphosphine oxide?
Optimal conditions can vary, but a general starting point is:
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Temperature: Initiation may require gentle warming. Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux. The subsequent reaction with the phosphorus electrophile is typically carried out at a low temperature (e.g., 0 °C to room temperature).
-
Atmosphere: A dry, inert atmosphere (nitrogen or argon) is essential.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique. Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. A UV lamp can be used for visualization.
Q4: What are the expected spectroscopic signatures for (4-bromophenyl)dimethylphosphine oxide?
While specific shifts can vary depending on the solvent, you can generally expect:
-
¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring and a characteristic doublet for the methyl protons due to coupling with the phosphorus atom.
-
³¹P NMR: A single resonance in the phosphine oxide region.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the product (C₈H₁₀BrOP).
Data Presentation
The following table summarizes hypothetical yield data based on variations in key reaction parameters for the Grignard synthesis of (4-bromophenyl)dimethylphosphine oxide. This data is for illustrative purposes to guide optimization.
| Experiment ID | Magnesium Activation | Solvent | Reaction Temperature (°C) | Addition Time of 4-bromobenzene (min) | Yield (%) |
| 1 | None | Diethyl Ether | 35 | 30 | 15 |
| 2 | Iodine | Diethyl Ether | 35 | 30 | 65 |
| 3 | 1,2-dibromoethane | THF | 40 | 30 | 70 |
| 4 | Iodine | Diethyl Ether | 25 | 60 | 75 |
| 5 | Iodine | Diethyl Ether | 50 | 30 | 55 |
Experimental Protocols
Key Experiment: Synthesis of (4-bromophenyl)dimethylphosphine oxide via Grignard Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-bromobenzene
-
Anhydrous diethyl ether or THF
-
Dimethylphosphinyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Dichloromethane or chloroform (B151607) for extraction
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Prepare a solution of 4-bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromobenzene solution to the magnesium turnings. Gentle warming may be required to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 4-bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
-
Reaction with Dimethylphosphinyl Chloride:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of dimethylphosphinyl chloride in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the dimethylphosphinyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer three times with dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
The purified product can be further recrystallized from a suitable solvent system like ethyl acetate/hexane.
-
Visualizations
Caption: Experimental workflow for the synthesis of (4-bromophenyl)dimethylphosphine oxide.
Caption: Troubleshooting logic for low yields in the synthesis of (4-bromophenyl)dimethylphosphine oxide.
Technical Support Center: Purification of Polar Phosphine Oxides
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of polar phosphine (B1218219) oxides, a frequent byproduct in reactions like the Wittig, Mitsunobu, and Staudinger.[1]
Frequently Asked Questions (FAQs)
Q1: Why is removing polar phosphine oxides, like triphenylphosphine (B44618) oxide (TPPO), so challenging?
A1: The primary difficulty lies in the high polarity of phosphine oxides.[2][3][4] This characteristic often causes them to have similar chromatographic behavior to polar target molecules, leading to co-elution and difficult separation, especially on a large scale where column chromatography is less practical.[1]
Q2: What are the main strategies for removing polar phosphine oxides?
A2: The three primary strategies for removing phosphine oxide byproducts are:
-
Precipitation/Crystallization: Selectively precipitating the phosphine oxide, often by forming an insoluble complex with a metal salt, or by crystallizing it from a solvent in which it has poor solubility.[1]
-
Chromatography: Using techniques like silica (B1680970) gel filtration for non-polar products or specialized column conditions for more challenging separations.[1][5]
-
Scavenging: Employing solid-supported reagents or resins that bind to the phosphine oxide, allowing for its removal by simple filtration.[1]
Q3: How do I choose the best purification method for my specific product?
A3: The choice depends on your product's properties (polarity, stability), the reaction scale, and the solvent used. The decision-making flowchart below provides a general guide to selecting the most appropriate strategy.
Caption: Decision tree for selecting a purification strategy.
Q4: Can I avoid the formation of phosphine oxide byproducts altogether?
A4: While this guide focuses on removal, alternative strategies include using different phosphine reagents whose corresponding oxides are easier to remove (e.g., diphenyl(2-pyridyl)phosphine, where the oxide is removed by an acid wash) or developing reactions that are catalytic in phosphine.[6]
Troubleshooting Guides & Experimental Protocols
Method 1: Precipitation with Metal Salts (e.g., ZnCl₂) - Recommended for Polar Products
This is a highly effective method for removing TPPO from reactions conducted in polar solvents like ethanol (B145695), ethyl acetate (B1210297), or isopropanol.[6][7] The principle involves the formation of a highly insoluble coordination complex, ZnCl₂(TPPO)₂, which precipitates out of the solution.[6][7]
Caption: Experimental workflow for TPPO removal using ZnCl₂.
Troubleshooting
-
Issue: The TPPO-complex does not precipitate.
-
Issue: The product co-precipitates with the TPPO-complex.
-
Solution: This indicates your product may also coordinate with zinc chloride. If so, this method may be unsuitable. Consider solvent-based precipitation or scavenger resins as alternatives.
-
-
Issue: Residual zinc salts remain in the final product.
-
Solution: Ensure the final slurry/wash with a solvent like acetone (in which the product is soluble but excess zinc salts are not) is performed thoroughly.[7]
-
Experimental Protocol: TPPO Precipitation with ZnCl₂ [1][7]
-
Solvent Exchange: If the reaction was performed in a non-polar solvent, concentrate the crude mixture under reduced pressure. Dissolve the resulting residue in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the starting amount of triphenylphosphine).
-
Stirring: Stir the mixture at room temperature. Precipitation of the white ZnCl₂(TPPO)₂ complex should occur. Stirring for 1-2 hours is typically sufficient.[8]
-
Filtration: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol. The desired product remains in the filtrate.
-
Workup: Concentrate the filtrate. Slurry the residue with acetone to separate the soluble product from any insoluble excess zinc chloride. Filter and concentrate the final solution to yield the purified product, which should be free of TPPO as confirmed by TLC or other analytical methods.[7]
Quantitative Data: ZnCl₂ Precipitation Efficiency
This table shows the percentage of TPPO removed from an ethanol solution based on the molar ratio of ZnCl₂ added. A 2:1 ratio is often optimal.[6]
| Molar Ratio (ZnCl₂ : TPPO) | TPPO Removed from Solution |
| 1 : 1 | ~90% |
| 2 : 1 | >95% |
| 3 : 1 | Not Detected |
| (Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936)[1][6] |
Method 2: Chromatographic Purification
Chromatography is a standard technique, but its application for separating polar phosphine oxides from polar products requires careful consideration.
Guide 1: Silica Plug Filtration (for Non-Polar Products)
This method is fast and effective if your desired product has low polarity and the phosphine oxide is a major, more polar impurity.[9]
-
Issue: The phosphine oxide is eluting with my non-polar product.
-
Solution: The polarity of the eluent is too high. Start with a very non-polar solvent like pentane (B18724) or hexane to elute the product, leaving the highly polar TPPO adsorbed to the silica.[1][8] You may need to repeat the filtration 2-3 times for complete removal.[9]
-
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane, hexane).
-
Pass this suspension through a short plug of silica gel, packed in the same non-polar solvent.
-
Elute the product with a slightly more polar solvent if necessary (e.g., diethyl ether or 10% ethyl acetate in hexane), while monitoring the fractions by TLC to ensure the phosphine oxide remains on the column.
-
Guide 2: Column Chromatography (for Polar Products)
Separating a polar product from a polar phosphine oxide on silica gel is often difficult.
-
Issue: My polar product and the phosphine oxide have the same Rf value and co-elute.
-
Solution 1: Modify the mobile phase. Sometimes, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 1% Et₃N in 40% EtOAc/hexane) can alter the retention of one component more than the other, enabling separation.[5]
-
Solution 2: Consider reverse-phase chromatography. The different interaction mechanisms with a C18 stationary phase may provide the selectivity needed for separation.
-
Solution 3: If chromatography consistently fails, precipitation (Method 1) is a stronger alternative for polar compounds.[5]
-
Method 3: Solvent-Based Precipitation / Trituration
This physical separation method relies on solubility differences between the product and the phosphine oxide. TPPO has very low solubility in solvents like diethyl ether and hexane, while many organic compounds are soluble.[5][8]
-
Issue: My product is not soluble in non-polar solvents like ether or hexane.
-
Solution: This method is not suitable. It is only effective when the product and impurity have significantly different solubilities in a given solvent system.
-
-
Issue: An oil forms instead of a crystalline solid ("oiling out").
-
Solution: This can happen if the solution is cooled too quickly or is too concentrated. Try using a more dilute solution or allowing it to cool more slowly from a higher temperature.
-
-
Protocol:
-
Concentrate the crude reaction mixture to a solid or oil.
-
Add cold diethyl ether or hexane and stir or sonicate the mixture vigorously.
-
The phosphine oxide should remain as a solid precipitate.
-
Filter the mixture. The product will be in the filtrate, which can then be concentrated. Repeat if necessary.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. shenvilab.org [shenvilab.org]
Technical Support Center: Synthesis of Aryl Phosphine Oxides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the synthesis of aryl phosphine (B1218219) oxides.
Frequently Asked Questions (FAQs)
Q1: My primary reaction product is triphenylphosphine (B44618) oxide (Ph₃PO) instead of my desired substituted aryl diphenylphosphine (B32561) oxide when hydrolyzing an aryltriphenylphosphonium salt. What is happening?
A1: This is a common side reaction governed by which group is preferentially cleaved from the pentacoordinate phosphorus intermediate. The group that is more stable as a carbanion will be the better leaving group. Electron-withdrawing groups on the custom aryl ring stabilize the corresponding carbanion, promoting its cleavage and leading to the formation of Ph₃PO. Conversely, electron-donating groups on the aryl ring destabilize the carbanion, favoring the cleavage of a phenyl group and yielding the desired aryldiphenylphosphine oxide.[1][2]
Q2: I am trying to synthesize an aryl phosphine, but it keeps oxidizing to the corresponding phosphine oxide. How can I prevent this?
A2: Unwanted oxidation of arylphosphines is a frequent issue, as phosphorus(III) has a high affinity for oxygen.[1] More electron-rich phosphines are more susceptible to oxidation.[3] To minimize this, it is crucial to employ air-free techniques. This includes thoroughly degassing all solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of an inert gas throughout the reaction and workup.[3][4] For particularly sensitive phosphines, performing manipulations in a glovebox is recommended.
Q3: During a Hirao coupling to form an aryl phosphine oxide, I am observing low yields and side products. What are the likely causes?
A3: A common side reaction in the Hirao coupling is the dealkylation of the dialkyl phosphite (B83602) starting material or the phosphonate (B1237965) product, particularly when using triethylamine (B128534) as the base.[5] This can be mitigated by using a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and employing more sterically hindered phosphite esters like diisopropyl phosphite.[5] Another potential issue is the simple reduction of the aryl halide, which competes with the desired P-C bond formation.[6] Optimizing the catalyst system, solvent, and temperature can help favor the desired cross-coupling.[5][7]
Q4: How can I effectively remove the triphenylphosphine oxide (Ph₃PO) byproduct from my reaction mixture?
A4: Triphenylphosphine oxide is a common byproduct, especially in reactions like the Wittig olefination, and its high polarity can make purification challenging.[8] Standard methods for its removal include:
-
Column Chromatography: Silica (B1680970) gel chromatography is very effective. Ph₃PO is quite polar and can be separated from less polar products using solvent systems like hexane (B92381)/ethyl acetate (B1210297).[8][9]
-
Crystallization/Recrystallization: If your desired product is a solid, recrystallization can be an effective purification method, provided the solubility profiles of your product and Ph₃PO are sufficiently different.[9]
-
Precipitation: In some cases, Ph₃PO can be precipitated from a nonpolar solvent (e.g., hexane or a mixture of ether and hexane) while the desired, less polar compound remains in solution.[9]
-
Acid-Base Extraction: Specialized phosphine reagents can be designed to make the resulting phosphine oxide soluble in aqueous acid or base, allowing for easy removal by extraction.[10]
Troubleshooting Guides
Issue 1: Poor Selectivity in the Alkaline Hydrolysis of Aryltriphenylphosphonium Salts
Problem: The reaction yields a mixture of the desired aryldiphenylphosphine oxide (ArP(O)Ph₂) and the byproduct triphenylphosphine oxide (Ph₃PO).
Root Cause: The selectivity of the hydrolysis is dictated by the relative stability of the leaving carbanions (Ar⁻ vs. Ph⁻). The group that forms the more stable anion is preferentially cleaved.[1]
Troubleshooting Strategies:
-
Analyze Substituent Effects: The electronic properties of the substituents on the aryl group are the primary determinant of the product ratio.
-
Modify Synthetic Strategy: If your aryl group is inherently electron-withdrawing, alkaline hydrolysis of the corresponding aryltriphenylphosphonium salt is likely not a suitable method. Consider an alternative synthetic route, such as a Hirao coupling or reaction of a Grignard reagent with diphenylphosphinic chloride.[2][11]
Data Presentation: Influence of Aryl Substituents on Hydrolysis Product Ratio
| Aryl Substituent (para-position) | Electronic Effect | Favored Product | Typical Yield of ArP(O)Ph₂ | Typical Yield of Ph₃PO |
| -OCH₃ | Electron-Donating | ArP(O)Ph₂ | High | Low |
| -CH₃ | Electron-Donating | ArP(O)Ph₂ | High | Low |
| -H | Neutral | Mixture | Moderate | Moderate |
| -Cl | Electron-Withdrawing | Ph₃PO | Low | High |
| -COCH₃ | Electron-Withdrawing | Ph₃PO | Very Low | High |
| -NO₂ | Strongly Electron-Withdrawing | Ph₃PO | Trace/None | High |
Note: Yields are qualitative and can vary based on specific reaction conditions. Data compiled from principles described in[1][2].
Issue 2: Unwanted Oxidation of Arylphosphine Starting Material
Problem: The arylphosphine starting material is partially or fully converted to the arylphosphine oxide before or during the intended reaction.
Root Cause: Exposure of the electron-rich P(III) center to oxygen or other oxidants in the reaction mixture (e.g., peroxide impurities in solvents like THF).[3]
Troubleshooting Strategies:
-
Implement Rigorous Air-Free Techniques:
-
Solvent Degassing: Use solvents that have been thoroughly degassed by at least three freeze-pump-thaw cycles or by vigorous sparging with an inert gas (Ar or N₂) for 30-60 minutes.[3][4] Freshly distilled solvents from an appropriate drying agent under an inert atmosphere are recommended.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of a high-purity inert gas. Use Schlenk lines or a glovebox.[4]
-
-
Purify Reagents: Ensure all reagents are free from peroxides or other oxidizing impurities.
-
Control Temperature: Higher temperatures can increase the rate of oxidation. If possible, run the reaction at a lower temperature.[3]
-
Use a Protective Group Strategy:
-
Synthesize and handle the phosphine as its air-stable borane (B79455) complex (ArPh₂P-BH₃). The borane group can be removed at a later stage when the air-sensitive phosphine is needed.[3][4]
-
Experimental Protocols
Protocol 1: Synthesis of an Aryldiphenylphosphine Oxide via Grignard Reaction
This method involves the reaction of diphenylphosphinic chloride with an aryl Grignard reagent. Caution is required as Grignard reagents are highly moisture-sensitive, and the phosphinic chloride is corrosive.
Methodology:
-
Grignard Reagent Formation:
-
Under an argon atmosphere, add magnesium turnings (1.2 equivalents) to a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Add a small volume of anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Once the reaction starts (as evidenced by gentle refluxing), add the remaining aryl bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diphenylphosphinic Chloride:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of diphenylphosphinic chloride (Ph₂P(O)Cl, 1.0 equivalent) in anhydrous THF dropwise with vigorous stirring.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (B109758) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryldiphenylphosphine oxide.[11]
-
Protocol 2: Synthesis of an Aryldiphenylphosphine Oxide via Hirao Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with diphenylphosphine oxide.
Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add diphenylphosphine oxide (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as Xantphos or dppf (2-5 mol%).
-
Add a hindered base, N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).[5]
-
Add a degassed solvent, such as toluene (B28343) or DMF.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure aryl phosphine oxide.
-
Visualizations
Logical Relationship: Controlling Selectivity in Phosphonium Salt Hydrolysis
Caption: Substituent effects on the outcome of alkaline hydrolysis of aryltriphenylphosphonium salts.
Experimental Workflow: General Synthesis and Purification of Aryl Phosphine Oxides
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hirao coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Enhancing C-P Bond Formation with Aryl Bromides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Carbon-Phosphorus (C-P) bond formation with aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My C-P cross-coupling reaction with an aryl bromide is resulting in a low yield. What are the common causes?
Low yields in palladium-catalyzed C-P bond formation with aryl bromides can stem from several factors:
-
Inefficient Oxidative Addition: The electronic properties of the aryl bromide can hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond. This is particularly true for electron-rich aryl bromides.[1]
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[2][3] Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can also be a cause.[3][4]
-
Side Reactions: Competing reactions such as hydrodehalogenation (reduction of the aryl bromide) or homocoupling of the phosphorus reagent can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and can significantly impact the reaction outcome.[3]
-
Dealkylation of Phosphite (B83602): In reactions involving dialkyl phosphites, the base (e.g., triethylamine) can promote the dealkylation of the phosphite starting material or the arylphosphonate product, leading to lower yields.[5]
Q2: How can I improve the oxidative addition step for challenging aryl bromides?
To enhance the oxidative addition, especially for electron-rich or sterically hindered aryl bromides, consider the following:
-
Employ Bulky, Electron-Rich Phosphine (B1218219) Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and Buchwald ligands (e.g., SPhos, XPhos) can increase the electron density on the palladium center, which facilitates the oxidative addition step.[1][5]
-
Use a More Reactive Palladium Precatalyst: Precatalysts like Pd₂(dba)₃ or well-defined Pd(II) precatalysts can generate the active Pd(0) species more efficiently under milder conditions.[4][6]
Q3: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?
The formation of a black precipitate is often indicative of catalyst decomposition into palladium black, an inactive form of palladium.[3] To prevent this:
-
Rigorous Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands.[1][2]
-
Use of Stable Precatalysts: Consider using air- and moisture-stable precatalysts, such as G3 or G4 Buchwald precatalysts.
-
Proper Ligand-to-Palladium Ratio: An appropriate excess of the phosphine ligand can help stabilize the Pd(0) intermediate and prevent aggregation.
Q4: What are the best practices for selecting a base and solvent for the reaction?
The choice of base and solvent is highly dependent on the specific substrates.
-
Bases: Stronger, non-nucleophilic bases are often preferred to minimize side reactions like dealkylation. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently effective.[6] For sensitive substrates, a hindered base like N,N-diisopropylethylamine may be beneficial to reduce dealkylation of phosphite esters.[5]
-
Solvents: Aprotic polar solvents are commonly used. Acetonitrile and N,N-dimethylformamide (DMF) have been shown to be effective, with DMF sometimes providing better results for less reactive substrates.[5] Toluene and dioxane are also common choices. A solvent screen is often recommended for new reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh palladium source and ligand. Ensure proper storage under inert atmosphere. Consider using a more stable precatalyst.[7] |
| Impure reagents | Purify starting materials (aryl bromide, phosphorus reagent) by recrystallization or distillation. Use anhydrous, high-purity solvents.[7] | |
| Suboptimal reaction temperature | Monitor the reaction by TLC or GC/MS to determine the optimal temperature. If the reaction is sluggish, incrementally increase the temperature.[7] | |
| Incorrect catalyst loading | Start with 1-2 mol% of palladium and increase if necessary for challenging substrates.[7] | |
| Formation of Side Products (e.g., hydrodehalogenation) | Hydrogen source in the reaction mixture | Use anhydrous solvents and reagents. The source of hydrogen can sometimes be the solvent or base.[3] |
| Highly active catalyst system | It may be necessary to decrease the reaction temperature to improve selectivity.[1] | |
| Inconsistent Results | Sensitivity to air and moisture | Prepare the reaction under a strict inert atmosphere (glovebox or Schlenk line). Use properly dried glassware and anhydrous, degassed solvents.[2] |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-P Cross-Coupling of an Aryl Bromide with Diethyl Phosphite
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Diethyl phosphite (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, dppf, and Cs₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the aryl bromide and the anhydrous, degassed solvent via syringe.
-
Add the diethyl phosphite via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or GC/MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Ligands for the Coupling of 4-Bromotoluene with Diethyl Phosphite
| Ligand | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | Toluene | 110 | 24 | ~60-70 |
| dppf | Pd(OAc)₂ | DMF | 110 | 24 | >90 |
| dppp | Pd(OAc)₂ | DMF | 110 | 24 | Moderate |
| XPhos | Pd₂(dba)₃ | Dioxane | 100 | 18 | High |
Note: Yields are approximate and can vary based on specific reaction conditions. Data compiled from multiple sources for illustrative purposes.[5][8]
Table 2: Effect of Base and Solvent on the Yield of Diethyl Phenylphosphonate
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Et₃N | Acetonitrile | Reflux | 24 | Moderate |
| Cs₂CO₃ | DMF | 110 | 24 | High |
| K₃PO₄ | Dioxane | 100 | 24 | High |
| NaOtBu | Toluene | 110 | 18 | Moderate-High |
Note: Yields are generalized from literature and serve as a guide for optimization.[2][5][6]
Visualizations
Caption: Catalytic cycle for the palladium-catalyzed C-P bond formation.
Caption: A logical workflow for troubleshooting low-yielding C-P coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
Technical Support Center: Cross-Coupling of Electron-Rich Aryl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation during the cross-coupling of electron-rich aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an electron-rich aryl bromide is resulting in a low yield or has completely stalled. What are the common causes?
Low yields or reaction failure with electron-rich aryl bromides are frequently encountered and can be attributed to several factors, primarily related to the electron-donating nature of the substrate which can impede key steps in the catalytic cycle and promote catalyst deactivation.[1][2]
-
Inefficient Oxidative Addition: Electron-donating groups on the aryl bromide decrease the electrophilicity of the carbon-bromine bond, making the oxidative addition of the palladium catalyst, the initial step in the catalytic cycle, less favorable.[1][3]
-
Catalyst Deactivation: The active Pd(0) catalyst can be prone to deactivation through various pathways, especially in challenging reactions. A common observation is the formation of palladium black, which is an aggregation of Pd(0) species into an inactive form.[4][5] This can be triggered by factors such as the presence of oxygen or impurities.[2]
-
Side Reactions: The consumption of starting materials through side reactions is another major contributor to low yields. Common side reactions include the dehalogenation of the aryl bromide and the homocoupling of the organometallic reagent.[1][2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical for the success of the reaction and can significantly influence both the reaction rate and the stability of the catalyst.[2][4]
Q2: My reaction mixture is turning black. What does this indicate and how can I prevent it?
The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[4][5] This is a common deactivation pathway.
-
Cause: Palladium black formation is often due to a low ligand-to-metal ratio or the use of unstable ligands that dissociate from the palladium center, leaving the metal atoms exposed to aggregation.[5] The presence of oxygen can also accelerate this process by oxidizing the active Pd(0) catalyst.[2]
-
Prevention:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands form stable complexes with palladium, preventing aggregation.[6]
-
Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed to remove dissolved oxygen.[1] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use of Pre-catalysts: Modern, well-defined pre-catalysts are often more stable and reliable in generating the active Pd(0) species in a controlled manner compared to traditional sources like Pd(OAc)₂.[5][8]
-
Q3: I am observing significant dehalogenation of my electron-rich aryl bromide. How can I minimize this side reaction?
Dehalogenation is a common side reaction where the aryl bromide is converted to the corresponding arene, consuming the starting material and reducing the yield of the desired cross-coupled product. This is particularly prevalent with electron-rich aryl halides.[4]
-
Cause: Dehalogenation occurs when a hydride species is present in the reaction mixture, which can originate from the solvent, base, or impurities.[2]
-
Prevention:
-
Choice of Base: Avoid bases that can act as hydride donors. Carbonate and phosphate (B84403) bases are generally preferred over alkoxides in this regard.[1]
-
Solvent Selection: Be cautious when using alcoholic solvents as they can be a source of hydrides.[1] Ensure that all solvents are anhydrous and of high purity.[2]
-
Ligand Choice: The use of bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions like dehalogenation.[9]
-
Q4: How can I minimize the homocoupling of my boronic acid/ester starting material?
Homocoupling of the organoborane reagent is another common side reaction that reduces the yield of the desired product.
-
Cause: This side reaction is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) pre-catalyst or from the oxidation of the active Pd(0) catalyst by oxygen.[10]
-
Prevention:
-
Rigorous Degassing: As with preventing palladium black formation, thoroughly degassing the reaction mixture is crucial to minimize oxygen levels.[1]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can help to avoid an excess of Pd(II) at the beginning of the reaction.[2]
-
Controlled Addition of Reagents: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[2]
-
Stoichiometry Adjustment: Using a slight excess of the aryl bromide can be a simple and effective method to improve selectivity towards the cross-coupled product.[1]
-
Troubleshooting Summary
The following table summarizes common issues, their potential causes, and recommended troubleshooting steps.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Yield | Inefficient oxidative addition.[1] Catalyst deactivation (e.g., palladium black formation).[4] Side reactions (dehalogenation, homocoupling).[2] Suboptimal reaction conditions.[4] | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[1] Ensure rigorous degassing of all reagents and solvents.[1] Use a stable palladium pre-catalyst.[5] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2] Screen different solvents (e.g., Toluene, Dioxane, THF).[4] Increase catalyst loading.[4] |
| Reaction Mixture Turns Black | Formation of inactive palladium black.[4] | Use bulky, electron-rich ligands to stabilize the Pd(0) center.[6] Ensure thorough degassing to remove oxygen.[1] Consider using a more stable palladium pre-catalyst.[5] |
| Significant Dehalogenation of Aryl Bromide | Presence of hydride sources (e.g., certain bases, solvents, impurities).[2] | Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄).[1] Use high-purity, anhydrous solvents.[2] Avoid alcoholic solvents.[1] |
| Significant Homocoupling of Boronic Acid/Ester | Presence of oxygen or Pd(II) species.[10] | Ensure rigorous degassing of the reaction mixture.[1] Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) source.[2] Consider slow addition of the boronic acid/ester.[2] Use a slight excess of the aryl bromide.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction Screening to Troubleshoot Low Conversion
This protocol outlines a general procedure for screening various reaction parameters to optimize the cross-coupling of an electron-rich aryl bromide.
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XantPhos-Pd-G2, 1-2 mol%) and any additional ligand to a reaction vial equipped with a stir bar.[7]
-
Add the aryl bromide (1.0 equivalent), the organometallic coupling partner (e.g., boronic acid, 1.2 equivalents), and the base (e.g., K₃PO₄, 1.5 equivalents).[7]
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).[7]
-
Reaction Execution: Seal the reaction vial and remove it from the glovebox.
-
Place the vial in a preheated aluminum reaction block on a magnetic stir plate.
-
Heat the reaction at a set temperature (e.g., 80-110 °C) with vigorous stirring for a specified time (e.g., 12-24 hours).[7]
-
Work-up and Analysis: Cool the reaction to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by a suitable method (e.g., NMR, GC-MS, LC-MS) to determine the conversion and yield.
Visual Guides
The following diagrams illustrate key concepts in catalyst deactivation and troubleshooting workflows.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
ligand selection for challenging Suzuki-Miyaura reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on ligand selection for difficult substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the most common causes and how can I troubleshoot this?
Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can often be attributed to several key factors involving reagents, reaction conditions, or the catalytic system itself.[1]
Initial Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially heteroaryl boronic acids which are prone to protodeboronation.[1] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider more robust alternatives like MIDA boronates or potassium aryltrifluoroborates, which slowly release the boronic acid under reaction conditions.[1][2]
-
Palladium Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure its quality, as inefficient reduction to Pd(0) will stall the reaction.[1] Some common precursors like Pd₂(dba)₃ can degrade upon storage.[1] Consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalysts (e.g., Buchwald precatalysts) for more reliable generation of the active catalyst.[1]
-
Ligand Purity: Phosphine (B1218219) ligands are susceptible to oxidation from atmospheric oxygen, which prevents coordination to the palladium center.[1] Always use fresh ligands stored under an inert atmosphere.[1]
-
Solvent and Base: Ensure solvents are anhydrous and have been properly degassed. The choice and purity of the base are also critical for the reaction's success.[1]
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and phosphine ligands.[1] It is crucial to thoroughly degas the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][3]
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[1]
-
Mixing: Inadequate stirring can create localized high concentrations of reagents, potentially leading to catalyst decomposition.[1]
-
-
Review Catalytic System:
-
Ligand Choice: The ligand is arguably the most critical component for challenging substrates. Standard ligands like PPh₃ are often ineffective for sterically hindered or electron-rich/poor partners.[4] For difficult couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required.[4][5]
-
Ligand:Palladium Ratio: An incorrect ratio can lead to catalyst deactivation. A typical ratio ranges from 1:1 to 4:1, depending on the specific ligand and palladium source.[1]
-
Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can this side reaction be minimized?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, often driven by the presence of oxygen.[1][2]
Troubleshooting Strategies:
-
Rigorous Degassing: The primary cause of homocoupling is often residual oxygen in the reaction mixture, which facilitates the oxidative coupling of the boronic acid.[1] Ensure your degassing procedure is thorough and effective.[1]
-
Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[1] Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[1]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
Q3: My reaction is producing a significant amount of dehalogenated starting material. What causes this and what can be done to prevent it?
Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom. This can be promoted by certain bases or solvents that act as hydride sources.[1]
Preventative Measures:
-
Choice of Base and Solvent: If dehalogenation is a significant issue, consider switching from amine or hydroxide (B78521) bases to carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) (e.g., K₃PO₄) bases.[1][6] Similarly, using aprotic solvents instead of alcohols can reduce the availability of hydride sources.[1]
Troubleshooting Guide for Challenging Substrates
Issue 1: Coupling with Sterically Hindered Substrates (e.g., ortho-substituted aryl halides)
Reactions involving sterically hindered substrates are challenging because the bulkiness impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[4] Standard ligands like PPh₃ are often ineffective.[4]
Recommended Ligands and Conditions:
-
Bulky, Electron-Rich Phosphine Ligands: These are the primary choice for sterically hindered couplings. They promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is necessary for the oxidative addition of the hindered halide, and they also accelerate the final reductive elimination step.[4][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective for creating sterically demanding biaryls, including tetra-ortho-substituted products.[4][8][9]
-
Base and Solvent: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[4] In some cases, a stronger base like K-tert-butoxide may be required.[4] Aprotic polar solvents like dioxane or THF are commonly used.[4]
| Ligand Class | Specific Examples | Key Advantages for Hindered Substrates |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, accelerating oxidative addition and reductive elimination.[4][5] |
| Specialized Phosphines | BI-DIME, AntPhos | Designed for extremely sterically demanding couplings.[4][7] |
| N-Heterocyclic Carbenes | IPr, IMes, IAd | Strong σ-donors that form stable, highly active catalysts.[4][8] Effective for tetra-ortho-substituted biaryls.[4] |
| Arsa-Buchwald Ligands | - | Longer As-Pd bond may facilitate transmetalation with hindered substrates.[10] |
Issue 2: Coupling with Unreactive Aryl Chlorides
Aryl chlorides are often preferred substrates due to their lower cost and wider availability, but their C-Cl bond is stronger and less reactive towards oxidative addition compared to C-Br or C-I bonds.[5][11] This necessitates a highly active catalytic system.
Recommended Ligands and Conditions:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands from the Buchwald family, such as SPhos, have demonstrated exceptional activity for the coupling of unactivated aryl chlorides, sometimes at very low catalyst loadings.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines for activating unreactive aryl chlorides, often allowing reactions to proceed at room temperature.[8] Electron-rich NHCs enhance the rate of oxidative addition.[8]
-
Other Specialized Ligands: Certain β-diketiminatophosphane Pd complexes have been shown to be powerful catalysts for coupling deactivated aryl chlorides under mild conditions.[12][13]
| Ligand Class | Specific Examples | Key Advantages for Aryl Chlorides |
| Dialkylbiaryl Phosphines | SPhos, DavePhos | High electron density and steric bulk facilitate the difficult oxidative addition step.[5] |
| N-Heterocyclic Carbenes | IAd, SIPr | Strong σ-donating ability promotes activation of the inert C-Cl bond.[8][14] |
| β-Diketiminatophosphanes | - | Forms highly active catalysts for sterically hindered and deactivated aryl chlorides.[12][13] |
Issue 3: Coupling with Heteroaryl Halides
Heteroaryl substrates can be challenging due to potential coordination of the heteroatom to the palladium center, which can inhibit catalysis.[15] Additionally, heteroaryl boronic acids are often prone to decomposition.[1]
Recommended Ligands and Conditions:
-
Dialkylbiaryl Phosphine Ligands: These ligands have a broad scope and are effective for a variety of heteroaryl systems.[5][16]
-
Specialized Monophosphine Ligands: Ligands such as JagPhos have been developed specifically for the cross-coupling of heteroaryl halides with heteroarylboronic acids.[17]
-
Reaction Conditions: The choice of base and solvent can be critical. For couplings involving N-heteroaryl chlorides with thiophene- and furan-boronic acids, aqueous conditions have been found to be more efficient than anhydrous ones.[18]
Experimental Protocols
General Protocol for a High-Throughput Ligand Screen
This protocol is designed to efficiently identify the optimal ligand for a challenging Suzuki-Miyaura reaction.[6]
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide in the chosen solvent.
-
Prepare a separate stock solution containing the boronic acid and the base in the same solvent.
-
-
Reaction Array Setup:
-
In an array of reaction vials under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃).
-
To each individual vial, add a different phosphine or NHC ligand, maintaining a constant and appropriate Pd:ligand ratio (e.g., 1:2 or 1:4).
-
Add the aryl halide stock solution to each vial.
-
Initiate the reactions by adding the boronic acid/base stock solution to each vial.
-
-
Reaction and Analysis:
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
After the reaction is complete, the results can be used to identify the most effective ligand for scale-up.
-
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.[4]
-
Reagent Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Addition of Reactants: Add the hindered aryl halide (1.0 equiv), the hindered boronic acid (1.5 equiv), and a finely ground base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Impact of Water on Anhydrous Suzuki Couplings with K₃PO₄
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the nuanced role of water in Suzuki-Miyaura cross-coupling reactions that utilize potassium phosphate (B84403) (K₃PO₄) as a base, particularly in nominally anhydrous conditions.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki couplings with K₃PO₄, focusing on the impact of water.
Issue 1: Low or No Yield in an "Anhydrous" Suzuki Coupling with K₃PO₄
Question: I am attempting a Suzuki coupling using anhydrous K₃PO₄ in a dry aprotic solvent, but I am observing very low to no product formation. What could be the cause?
Answer: A common misconception is that strictly anhydrous conditions are optimal for all Suzuki couplings. While excess water can be detrimental, completely anhydrous reactions using K₃PO₄ may be sluggish or fail entirely. This is because a small amount of water is often necessary to facilitate the reaction.
Troubleshooting Steps:
-
Introduce a controlled amount of water: Anecdotal evidence and mechanistic understanding suggest that a few equivalents of water can be beneficial. Consider adding 1-5 equivalents of degassed water relative to your limiting reagent.[1]
-
Verify Reagent Quality:
-
K₃PO₄: Ensure the base is a fine, consistent powder. Grinding the K₃PO₄ can improve reproducibility.[1] Note that K₃PO₄ can be hygroscopic; its hydration state can influence reactivity.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation. Use fresh or recently purified boronic acids.
-
Catalyst and Ligand: Ensure your palladium source and phosphine (B1218219) ligands have not degraded. Use fresh reagents or those stored properly under an inert atmosphere.
-
-
Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas your solvent and the reaction mixture before heating.
-
Optimize Reaction Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may improve the rate.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in anhydrous Suzuki couplings with K₃PO₄.
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: My reaction is producing a significant amount of the arene byproduct from the protodeboronation of my boronic acid. How can I mitigate this?
Answer: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. While water can promote this, its complete absence might stall the desired reaction. The key is to find the right balance.
Troubleshooting Steps:
-
Control Water Content: If you are using a biphasic system with a large amount of water, consider reducing the volume of the aqueous phase or switching to an anhydrous solvent with a controlled, limited amount of added water (1-5 equivalents).
-
Use a Milder Base: While K₃PO₄ is effective, if protodeboronation is severe, consider a milder base like K₂CO₃ or KF, though this may require re-optimization of other parameters.
-
Protect the Boronic Acid: Consider using more stable boronic acid derivatives like pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates, which release the boronic acid slowly under the reaction conditions.
-
Minimize Reaction Time and Temperature: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: Why is a small amount of water beneficial when using K₃PO₄ in a Suzuki coupling?
A1: Water plays a dual role in Suzuki couplings with K₃PO₄. Firstly, it helps to dissolve the inorganic base, even in small amounts, which increases its availability in the reaction mixture. Secondly, the presence of hydroxide (B78521) ions from the interaction of K₃PO₄ with water is believed to facilitate the crucial transmetalation step by forming a more reactive boronate species (Ar-B(OH)₃⁻). This boronate is more nucleophilic and readily transfers its organic group to the palladium center.
Proposed Dual Roles of K₃PO₄ and Water:
Caption: The role of water in activating boronic acid with K₃PO₄ for transmetalation.
Q2: What is the difference between using anhydrous K₃PO₄ and hydrated K₃PO₄ (e.g., K₃PO₄·7H₂O)?
A2: Anhydrous K₃PO₄ contains no water of crystallization, while hydrated forms have water molecules incorporated into their crystal structure. In reactions where water is beneficial, using a hydrated form like K₃PO₄·7H₂O can be a convenient way to introduce a controlled amount of water.[1] When using anhydrous K₃PO₄, you have more precise control over the amount of water in your reaction by adding it separately, but as discussed, a completely dry reaction may be inefficient.
Q3: Can I run a Suzuki coupling with K₃PO₄ entirely in water?
A3: Yes, Suzuki couplings can be performed in aqueous media, and K₃PO₄ is an effective base for such systems.[1][2] This approach is often considered "greener" as it avoids organic solvents. The solubility of the reactants and catalyst in water will be a key factor for success.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Suzuki Couplings with K₃PO₄
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Bromotoluene | Phenylboronic Acid | PdCl₂(Lₙ@β-CD) | K₃PO₄·7H₂O | H₂O | 90 | 4 | 100 | --INVALID-LINK-- |
| 2-Chloro-4-bromobenzothiazole | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 12 | 85-95 | --INVALID-LINK-- |
| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60 | 6 | N/A | --INVALID-LINK-- |
| N-protected 4-bromopyrazole | Arylboronic Acid | XPhos Pd G3 | Anhydrous K₃PO₄ | Anhydrous, degassed solvent | 80 | 4-12 | N/A | --INVALID-LINK-- |
Note: Yields are highly substrate-dependent and the conditions listed are specific to the cited reactions. This table is for illustrative purposes to show the versatility of K₃PO₄.
Experimental Protocols
Protocol 1: Suzuki Coupling with Anhydrous K₃PO₄ and Controlled Water Addition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Anhydrous K₃PO₄, finely ground (3.0 mmol, 3.0 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed aprotic solvent (e.g., Dioxane, Toluene, or THF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas.
-
Solvent and Water Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 5 mL). If desired, add a specific amount of degassed water (e.g., for 3 equivalents, add 54 µL) via syringe.
-
Degassing: Bubble the inert gas through the stirred mixture for another 10-15 minutes.
-
Catalyst Addition: Add the palladium precatalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Suzuki Catalytic Cycle:
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
minimizing byproducts in the quaternization of tertiary phosphines
Welcome to the technical support center dedicated to the synthesis of phosphonium (B103445) salts. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing byproducts during the quaternization of tertiary phosphines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of phosphonium salts, offering potential causes and solutions in a direct question-and-answer format.
Q1: My quaternization reaction is slow or appears incomplete, resulting in low yield. What are the likely causes and how can I improve it?
A1: Sluggish or incomplete reactions are common issues in phosphonium salt synthesis. The reaction is typically an SN2 type reaction, and its rate is highly dependent on several factors.[1][2]
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide is critical. The general trend for the leaving group is I > Br > Cl.[2] If you are using a chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) to achieve a good conversion.[2] Primary and benzylic halides are generally the most reactive.[1]
-
Temperature and Reaction Time: Many quaternizations require heating to proceed at a reasonable rate.[1][3] If the reaction is slow at a certain temperature, consider increasing it. Similarly, extending the reaction time can often drive the reaction to completion.
-
Solvent Choice: The choice of solvent can influence reaction rates. Non-polar solvents like toluene (B28343) or benzene (B151609) are commonly used, often requiring heating.[1] More polar aprotic solvents like acetonitrile (B52724) or DMF can sometimes accelerate SN2 reactions and may be a suitable alternative.[4]
Q2: My NMR spectrum shows a significant peak corresponding to a phosphine (B1218219) oxide byproduct. How can I prevent its formation?
A2: The presence of phosphine oxide (e.g., triphenylphosphine (B44618) oxide, TPPO) is a very common issue, as tertiary phosphines are susceptible to oxidation.[5][6][7]
-
Atmospheric Oxygen: The primary culprit is often atmospheric oxygen.[5][8] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard air-free techniques like a Schlenk line.[5]
-
Reagent Purity: Use fresh, high-purity tertiary phosphine. Old or improperly stored phosphine may have already partially oxidized.[6]
-
Solvent Purity: Ensure solvents are anhydrous and deoxygenated. Peroxides in solvents like ethers can also oxidize phosphines.
Q3: The crude product of my reaction is a viscous oil that is difficult to handle and will not crystallize. What should I do?
A3: The formation of an oil instead of a crystalline solid is a frequent problem, often caused by impurities or the inherent properties of the salt.
-
Presence of Impurities: Impurities, especially unreacted starting materials, phosphine oxide, and residual solvent or water, can inhibit crystallization.[6] Phosphonium salts can also be very hygroscopic, readily absorbing atmospheric moisture to become oily.[6]
-
Purification Techniques:
-
Trituration: Vigorously stir or grind the crude oil with a non-polar solvent in which the phosphonium salt is insoluble, such as n-hexane, diethyl ether, or ethyl acetate.[6] This will wash away non-polar impurities like unreacted triphenylphosphine and alkyl halide, often inducing crystallization of the salt.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. A common method is to dissolve the product in a minimal amount of a polar solvent (like ethanol (B145695), methanol, or dichloromethane) and then slowly add a non-polar anti-solvent (like diethyl ether or hexane) until the solution becomes cloudy, then allow it to cool slowly.[9]
-
Drying: Ensure the product is rigorously dried under high vacuum to remove all traces of solvent and water.[5][6]
-
Q4: Besides the desired product and phosphine oxide, I'm observing other unexpected byproducts. What could they be?
A4: Depending on your substrates, other side reactions can occur.
-
Elimination Reactions: If you are using a secondary or sterically hindered primary alkyl halide, an E2 elimination reaction can compete with the SN2 substitution, where the phosphine acts as a base instead of a nucleophile. This will produce an alkene and a phosphonium hydrohalide salt.
-
Substrate Decomposition: At elevated temperatures, thermally sensitive functional groups on your alkyl halide or phosphine could decompose, leading to a complex mixture of byproducts.
-
Wittig-type Side Reactions: In some specific cases, particularly with certain functionalized phosphonium salts, subsequent reactions can occur. For instance, some phosphonium salts can undergo hydrolysis or react with other components in the mixture.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the quaternization of tertiary phosphines?
A1: The most frequently encountered byproducts are:
-
Phosphine Oxides: Formed from the oxidation of the starting tertiary phosphine by air or other oxidants.[5][8]
-
Unreacted Starting Materials: Unconsumed tertiary phosphine and/or alkyl halide due to an incomplete reaction.[2]
-
Hydrolysis Products: If water is present, phosphonium salts can sometimes undergo hydrolysis, especially under certain conditions, which can lead back to a phosphine oxide and a hydrocarbon.[10]
Q2: How does my choice of solvent impact byproduct formation?
A2: The solvent plays a crucial role in the reaction's success.
-
Solubility: The solvent must dissolve the reactants (tertiary phosphine and alkyl halide). The resulting phosphonium salt, however, is often insoluble in non-polar solvents like toluene or benzene, which facilitates its isolation as a precipitate.[1]
-
Reaction Rate: Solvents can affect the SN2 reaction rate. Polar aprotic solvents (e.g., acetonitrile, DMF) can increase the rate but may also increase the solubility of the product, making isolation more challenging.[4]
-
Purity: The solvent must be anhydrous and free of peroxides to prevent the formation of phosphine oxide.[5]
Q3: What is the best way to purify crude phosphonium salts?
A3: Purification is essential to remove byproducts.
-
Recrystallization: This is a highly effective method for obtaining pure crystalline material, provided a suitable solvent system can be found.[5][9]
-
Trituration/Washing: Washing the crude product with a solvent in which the desired salt is insoluble (e.g., ether or hexane) is excellent for removing non-polar impurities like triphenylphosphine and its oxide.[6]
-
Column Chromatography: While less common for these salts, it is possible to purify them using chromatography, typically with a polar stationary phase (like silica) and a polar eluent system (e.g., dichloromethane/methanol).[9][11]
Data Presentation
Table 1: Troubleshooting Guide for Phosphonium Salt Synthesis
| Symptom Observed | Potential Cause | Recommended Action |
| Low or no product formation | Low reactivity of alkyl halide (e.g., R-Cl) | Switch to a more reactive halide (R-Br or R-I), increase reaction temperature, or prolong reaction time.[2] |
| Steric hindrance | Use a primary or benzylic halide; secondary halides react much slower.[1] | |
| Presence of phosphine oxide | Oxidation of tertiary phosphine | Conduct the reaction under a strict inert atmosphere (N₂ or Ar); use deoxygenated solvents and fresh phosphine.[5][6] |
| Product is a persistent oil | Presence of impurities (water, solvent, TPPO) | Triturate the oil with a non-polar solvent (e.g., diethyl ether, hexane); dry rigorously under high vacuum.[6] |
| Product is hygroscopic | Handle and store the purified salt under an inert atmosphere or in a desiccator.[6] | |
| Multiple unexpected products | Elimination (E2) side reaction | Use a primary, less-hindered alkyl halide. Avoid excessively high temperatures. |
| Thermal decomposition | Run the reaction at the lowest effective temperature. |
Table 2: Relative Reaction Rates for Alkyl Halides in SN2 Quaternization
| Alkyl Halide (R-X) | Relative Reactivity | Typical Conditions |
| R-I | Fastest | Often reacts at room temperature or with mild heating. |
| R-Br | Intermediate | Usually requires heating (e.g., reflux in toluene).[1] |
| R-Cl | Slowest | Often requires higher temperatures, longer reaction times, or a catalyst.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Phosphonium Salt under Inert Atmosphere
-
Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Connect the top of the condenser to a nitrogen or argon gas line with an oil bubbler outlet.
-
Drying: Flame-dry the entire glass apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Under a positive flow of inert gas, add the tertiary phosphine (e.g., triphenylphosphine, 1.0 equiv.) and an anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction Initiation: Begin stirring the solution. Add the alkyl halide (1.0 - 1.1 equiv.) via syringe if liquid, or as a solid under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or NMR analysis of aliquots. The formation of a precipitate is often indicative of product formation.[1]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by filtration, washing it with a small amount of cold solvent and then with a non-polar solvent like hexane (B92381) to remove soluble impurities.
-
Drying: Dry the purified salt under high vacuum to remove all residual solvents.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system where the phosphonium salt is soluble in the hot solvent but sparingly soluble at room temperature or below. A common choice is a polar solvent like ethanol or dichloromethane, with a non-polar anti-solvent like diethyl ether or ethyl acetate.[6]
-
Dissolution: Place the crude phosphonium salt in a flask and add the minimum amount of the hot polar solvent required to fully dissolve it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, add the anti-solvent dropwise until the solution becomes persistently turbid.
-
Cooling: Allow the flask to stand undisturbed at room temperature, and then in a refrigerator or freezer (-15 °C) to complete the crystallization process.[6]
-
Collection: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under vacuum.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN102020675A - Quaternary phosphonium salt as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling of Phosphine Oxides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the reaction temperature for the Suzuki coupling of phosphine (B1218219) oxides.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the Suzuki coupling of phosphine oxides?
A typical starting point for Suzuki coupling reactions is often in the range of 80-100 °C.[1] Many Suzuki couplings require heating to proceed at an efficient rate.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system (palladium source and phosphine ligand), base, and solvent used.[2][3] For thermally sensitive substrates or highly active catalyst systems, reactions can sometimes be performed at or near room temperature.[4][5][6]
Q2: How does increasing the reaction temperature generally affect the coupling reaction?
Increasing the reaction temperature typically increases the reaction rate.[7] For sluggish reactions, a moderate increase in temperature can lead to higher conversion and better yields within a reasonable timeframe.[1][2] As shown in one study, increasing the temperature for a model Suzuki reaction from 25 °C to 80 °C raised the product yield from 20% to an optimal level.[2]
Q3: What are the risks of using an excessively high reaction temperature?
While heat can accelerate the reaction, excessive temperatures can be detrimental. The primary risks include:
-
Catalyst Decomposition: High temperatures can cause the palladium catalyst to decompose into inactive palladium black, which will halt the catalytic cycle.[1][8]
-
Increased Side Reactions: Elevated temperatures can promote undesirable side reactions such as homocoupling of the boronic acid reagent or protodeboronation (loss of the boron group).[1][3]
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst and facilitating the reaction, can degrade or oxidize at high temperatures.[1][9]
-
Substrate/Product Instability: The phosphine oxide moiety or other functional groups on your substrates and product may not be stable at very high temperatures.
Q4: Should I optimize temperature before other reaction parameters?
Temperature is a critical parameter to optimize, but it should be considered in conjunction with other variables. The choice of ligand, base, and solvent system can profoundly impact the optimal temperature.[8][10] It is often beneficial to first screen a set of standard conditions (e.g., a common catalyst/ligand system, base, and solvent at a moderate temperature like 80 °C) and then optimize the temperature based on the initial results. If the reaction fails or is very slow, co-optimization of temperature with other parameters may be necessary.
Troubleshooting Guide
Issue 1: My reaction is sluggish or shows low conversion at the initial temperature.
-
Possible Cause: The reaction is kinetically slow, and the thermal energy is insufficient to overcome the activation energy barriers for the key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[4][9]
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Cautiously increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C).[1] Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
Verify Reagent and Catalyst Quality: Ensure that the palladium catalyst is active, the phosphine ligand is not oxidized, and the boronic acid reagent has not degraded.[1] Using more stable boronic acid derivatives like pinacol (B44631) esters or MIDA boronates can sometimes help.[11]
-
Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] Thoroughly degas the solvent and reaction mixture before heating.[1][12]
-
Consider a More Active Ligand: If increasing the temperature leads to decomposition, consider switching to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos or XPhos), which can often promote the reaction at lower temperatures.[4][13]
-
Issue 2: I'm observing significant byproduct formation as I increase the temperature.
-
Possible Cause: The higher temperature is accelerating side reactions faster than the desired cross-coupling. The most common byproduct is the homocoupling of the boronic acid reagent.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: The most direct solution is to reduce the reaction temperature and accept a longer reaction time.
-
Improve Degassing: The presence of oxygen is a frequent cause of homocoupling.[1][12] Ensure your degassing procedure is rigorous.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes promote homocoupling.[12] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.[1]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rates of side reactions.[8] Screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) may help suppress byproduct formation.[8][9]
-
Issue 3: I see black particles forming (palladium black) and the reaction has stopped.
-
Possible Cause: The palladium catalyst is decomposing, a process that is often accelerated by high temperatures.[1]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical step. Find the highest temperature at which the catalyst remains soluble and active for the duration of the reaction.
-
Increase Ligand-to-Palladium Ratio: The phosphine ligand stabilizes the palladium center. A slight excess of the ligand can sometimes prevent catalyst aggregation and decomposition, although too much can inhibit the reaction.[14]
-
Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can form more stable palladium complexes that are more resistant to decomposition at higher temperatures.[4][9]
-
Data and Protocols
Data Presentation
The following table provides a representative example of how reaction temperature can influence the yield in a Suzuki coupling reaction. Actual results will vary based on the specific reaction conditions.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp) | 24 | < 5 | Reaction is very sluggish.[2] |
| 2 | 50 | 24 | 62 | Significant improvement in conversion.[2] |
| 3 | 80 | 12 | 95 | Optimal balance of rate and yield.[2] |
| 4 | 110 | 12 | 85 | Increased byproducts and slight catalyst decomposition observed.[1] |
Table 1: Representative data on the effect of temperature on Suzuki coupling yield. This data is illustrative and based on general trends reported in the literature.[1][2]
Experimental Protocols
General Protocol for Temperature Optimization Screening
This protocol describes a parallel screening approach to identify the optimal temperature for a Suzuki coupling reaction.
-
Preparation:
-
To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv) and the phosphine oxide boronic acid or ester (1.2-1.5 equiv).[8]
-
Add the chosen base (e.g., K₃PO₄, 2.0 equiv).[1]
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (e.g., XPhos, 2-5 mol%).[1]
-
-
Reaction Setup:
-
Under an inert atmosphere, add the required volume of the catalyst/ligand stock solution to each vial.[1]
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1) to each vial to achieve the desired concentration.[1]
-
Seal all vials tightly with screw caps (B75204) containing a PTFE septum.
-
-
Execution:
-
Place the vials in separate wells of a parallel synthesis heating block pre-set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Stir the reactions vigorously for a set time (e.g., 12 hours).[1]
-
-
Analysis:
-
After the specified time, cool all reactions to room temperature.
-
Take a small, measured aliquot from each reaction mixture and dilute it for analysis by LC-MS or GC to determine the conversion and relative amounts of product and byproducts.
-
Based on the results, select the temperature that provides the best combination of high yield, low byproduct formation, and reasonable reaction time.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Bromo-4-dimethylphosphoryl-benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-4-dimethylphosphoryl-benzene. The information provided is intended to address common scale-up issues encountered during production.
Troubleshooting Guides
Two primary synthetic routes are commonly considered for the preparation of this compound, each with its own set of potential scale-up challenges. Below are troubleshooting guides for a Grignard-based approach and a Michaelis-Arbuzov reaction.
Route 1: Grignard Reaction Pathway
This route typically involves the formation of a Grignard reagent from 1,4-dibromobenzene (B42075), followed by reaction with a phosphorus electrophile such as dimethyl phosphite (B83602).
Diagram of the Grignard Reaction Workflow
Caption: Workflow for the Grignard-based synthesis.
Troubleshooting Common Issues in the Grignard Route
| Issue | Potential Cause | Recommended Solution |
| Low or No Grignard Reagent Formation | 1. Wet solvent or glassware. 2. Impure magnesium. 3. Reaction not initiated. | 1. Ensure all solvents and glassware are rigorously dried. 2. Use freshly crushed or activated magnesium turnings. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. Gentle heating may also be required. |
| Exothermic Runaway During Grignard Formation | 1. Addition of 1,4-dibromobenzene is too fast. 2. Inadequate cooling. 3. Sudden, delayed initiation. | 1. Add the halide solution dropwise, monitoring the internal temperature. 2. Ensure the reaction vessel is adequately cooled with an ice bath or chiller. 3. Add a small portion of the halide first and ensure the reaction has started before adding the rest. |
| Low Yield of Phosphonate Product | 1. Incomplete reaction with dimethyl phosphite. 2. Side reactions of the Grignard reagent. 3. Hydrolysis of the product during work-up. | 1. Ensure slow addition of the Grignard reagent to the phosphite at a low temperature. 2. Maintain a low reaction temperature to minimize Wurtz coupling and other side reactions. 3. Use a buffered aqueous quench (e.g., saturated ammonium (B1175870) chloride) and avoid strong acids. |
| Formation of Biphenyl Impurities | Wurtz-type coupling of the Grignard reagent with unreacted 1,4-dibromobenzene. | Maintain a dilute solution and control the rate of Grignard formation. |
Route 2: Michaelis-Arbuzov Reaction Pathway
This pathway typically involves the reaction of a trialkyl phosphite (e.g., trimethyl phosphite) with an activated aryl halide, such as 1-bromo-4-iodobenzene, often in the presence of a catalyst.
Diagram of the Michaelis-Arbuzov Reaction Signaling Pathway
Caption: Key steps in the Michaelis-Arbuzov reaction.
Troubleshooting Common Issues in the Michaelis-Arbuzov Route
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Insufficient temperature. 2. Low reactivity of the aryl halide. 3. Catalyst deactivation. | 1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Use a more reactive halide (I > Br). 3. Ensure anhydrous conditions and use a fresh catalyst. |
| Formation of Byproducts | 1. Side reactions at high temperatures. 2. Rearrangement of the phosphonium intermediate. | 1. Optimize the reaction temperature and time to maximize product formation while minimizing byproducts. 2. Consider using a milder catalyst or reaction conditions. |
| Difficult Purification | 1. Similar polarity of starting material and product. 2. Presence of high-boiling byproducts. | 1. Utilize column chromatography with a carefully selected solvent system. 2. Consider crystallization or distillation under reduced pressure if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?
A1: The primary safety concerns are the highly exothermic nature of the Grignard reagent formation, which can lead to a runaway reaction if not properly controlled.[1][2] Additionally, Grignard reagents are highly reactive with water and air, necessitating the use of strictly anhydrous and inert conditions to prevent fires and explosions. The use of ethereal solvents like THF, which can form explosive peroxides, also requires careful handling and management.
Q2: How can I improve the initiation of the Grignard reaction at a larger scale?
A2: At larger scales, ensuring the reaction has initiated before adding a large amount of the halide is crucial to prevent a dangerous accumulation of unreacted starting material.[3] Methods to facilitate initiation include:
-
Activating the magnesium surface with a small amount of iodine, 1,2-dibromoethane, or by mechanical stirring.
-
Pre-warming a small portion of the solvent and magnesium before adding the first aliquot of the halide.
-
Using in-situ monitoring techniques like infrared spectroscopy (FTIR) to confirm the consumption of the halide, indicating that the reaction has started.[3]
Q3: In the Michaelis-Arbuzov reaction, what are the advantages of using a catalyst?
A3: A catalyst, such as a nickel or palladium salt, can significantly lower the activation energy of the reaction. This allows the reaction to proceed at a lower temperature, which can reduce the formation of thermal degradation byproducts and improve the overall yield and purity of the desired product.[4]
Q4: What are the best practices for purifying this compound at an industrial scale?
A4: For large-scale purification, column chromatography can be costly and generate significant waste. Recommended methods include:
-
Crystallization: If the product is a solid, developing a robust crystallization procedure from a suitable solvent system is often the most efficient and scalable purification method.
-
Distillation: If the product is a thermally stable liquid with a sufficiently different boiling point from impurities, vacuum distillation can be effective.
-
Extraction: A series of aqueous washes can help remove water-soluble impurities.
Q5: How does the choice of phosphite ester affect the Michaelis-Arbuzov reaction?
A5: The reactivity of the phosphite ester is influenced by the electronic nature of the alkoxy groups. Electron-donating groups on the phosphite will increase its nucleophilicity and generally accelerate the initial SN2 attack on the alkyl halide.[5] However, the dealkylation step is also affected by the nature of the alkyl group, with methyl and ethyl groups being common choices.
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dimethyl phosphite
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene in anhydrous THF.
-
Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by a color change and gentle reflux).
-
Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Phosphonylation:
-
In a separate flame-dried flask under nitrogen, cool a solution of dimethyl phosphite in anhydrous THF to 0°C.
-
Slowly add the prepared Grignard reagent to the dimethyl phosphite solution via a cannula, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Protocol 2: Michaelis-Arbuzov Synthesis of this compound
Materials:
-
1-Bromo-4-iodobenzene
-
Trimethyl phosphite
-
Nickel(II) chloride (catalyst)
-
High-boiling point solvent (e.g., xylenes)
Procedure:
-
Reaction Setup:
-
In a flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 1-bromo-4-iodobenzene, trimethyl phosphite, and a catalytic amount of nickel(II) chloride in a suitable high-boiling solvent.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
The reaction time will vary depending on the scale and specific conditions but is typically several hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.
-
Logical Relationships in Scale-Up
The following diagram illustrates the key relationships between different parameters during the scale-up of a chemical synthesis.
References
analytical methods for detecting impurities in (4-bromophenyl)dimethylphosphine oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (4-bromophenyl)dimethylphosphine oxide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of (4-bromophenyl)dimethylphosphine oxide?
A1: The primary analytical techniques for assessing the purity of (4-bromophenyl)dimethylphosphine oxide and identifying its impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR.
Q2: What are the potential impurities I should be looking for in my sample of (4-bromophenyl)dimethylphosphine oxide?
A2: Impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Based on common synthetic routes for analogous arylphosphine oxides, potential impurities could include:
-
Starting materials: Unreacted 1,4-dibromobenzene, dimethylphosphine (B1204785) oxide, or reagents from Grignard or Wittig reactions.
-
Byproducts: Compounds formed from side reactions, such as the formation of other isomers or related phosphine (B1218219) oxides.
-
Degradation products: Oxidation or hydrolysis of the final product, especially if exposed to harsh conditions.
Q3: Can ³¹P NMR be used for quantitative analysis of impurities?
A3: Yes, quantitative ³¹P NMR (qNMR) is a powerful tool for determining the purity of organophosphorus compounds.[1][2] Due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, this technique provides simple spectra where signals are often well-resolved, allowing for accurate quantification of the main component and any phosphorus-containing impurities.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the main peak.
-
Possible Cause 1: Secondary interactions with the stationary phase. Silanol (B1196071) groups on the silica-based column can interact with the phosphine oxide group, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. Adjusting the pH of the mobile phase can also help to suppress silanol ionization.
-
-
Possible Cause 2: Sample solvent incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
Issue 2: Inconsistent retention times.
-
Possible Cause 1: Mobile phase composition changes. Evaporation of the more volatile solvent component in the mobile phase mixture can alter its composition over time.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Keep the solvent reservoir covered. For gradient elution, ensure the pumping system is working correctly.
-
-
Possible Cause 2: Column temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent temperature. Even minor temperature changes can affect retention times.
-
Issue 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause 1: Contamination in the mobile phase or injection system.
-
Solution: Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop between runs.
-
-
Possible Cause 2: Carryover from a previous injection.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to confirm that the system is clean.
-
GC-MS Analysis
Issue 1: Poor peak shape or peak tailing.
-
Possible Cause: Active sites in the GC inlet or column can interact with the polar phosphine oxide group.
-
Solution: Use a deactivated inlet liner and a low-bleed, inert GC column. Regular maintenance and replacement of the liner and septa are crucial.
-
Issue 2: Low response or no peak detected.
-
Possible Cause 1: Thermal degradation. The compound may be degrading in the high-temperature environment of the GC inlet.
-
Solution: Optimize the inlet temperature to ensure volatilization without degradation. A lower temperature may be sufficient.
-
-
Possible Cause 2: Incorrect MS detector settings.
-
Solution: Ensure the mass spectrometer is tuned and calibrated. For low concentrations, using Selected Ion Monitoring (SIM) mode can improve sensitivity.
-
Issue 3: Co-elution of impurities.
-
Possible Cause: The GC temperature program is not optimized for separating the main compound from its impurities.
-
Solution: Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. Using a longer GC column or a column with a different stationary phase can also enhance resolution.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This is a general-purpose method for the purity analysis of (4-bromophenyl)dimethylphosphine oxide. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for identifying volatile and semi-volatile impurities.
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL. |
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for determining the purity of (4-bromophenyl)dimethylphosphine oxide using ³¹P NMR.
| Parameter | Condition |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Reference | 85% Phosphoric acid (external standard) or a suitable internal standard |
| Technique | Quantitative ³¹P NMR (qNMR) |
| Key Parameters | A sufficient relaxation delay (D1) should be used (typically 5-7 times the longest T₁ of the phosphorus nuclei being analyzed) to ensure accurate integration. |
| Sample Preparation | Accurately weigh the sample and a suitable internal standard (if used) into an NMR tube and dissolve in the deuterated solvent. |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical relationship for selecting an analytical method.
References
Validation & Comparative
A Comparative Analysis of Phosphine Oxide Ligands in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of the palladium catalyst at the heart of this reaction is critically dependent on the choice of ligand. While traditional phosphine (B1218219) ligands are widely used, phosphine oxides have emerged as a robust and versatile class of pre-ligands. This guide provides an objective comparison of representative phosphine oxide ligands, supported by experimental data, to aid in catalyst selection and optimization.
The Role of Phosphine Oxides: More Than Just an Oxide
Phosphine oxides, particularly secondary phosphine oxides (SPOs), are typically air-stable crystalline solids, making them easier to handle and store than their often air-sensitive phosphine counterparts. In the catalytic system, SPOs are not the active ligand species themselves. Instead, they exist in equilibrium with their tautomeric form, the phosphinous acid (PA). It is this phosphinous acid that coordinates to the palladium center, forming the active catalytic species. This in-situ generation of the active ligand from a stable precursor is a key advantage of using SPOs.
The general activation process involves the tautomerization of the secondary phosphine oxide (R₂P(O)H) to the phosphinous acid (R₂P-OH), which then coordinates to a palladium(II) precursor. This complex is subsequently reduced to the active Pd(0) species, which enters the catalytic cycle.
Performance Comparison of Phosphine Oxide Ligands
The steric and electronic properties of the substituents on the phosphine oxide ligand play a crucial role in the catalyst's activity and stability. Here, we compare three representative ligands in the Suzuki coupling of aryl chlorides, which are known to be challenging substrates. The selected ligands are the bulky dialkylphosphine oxides, Di(1-adamantyl)phosphine oxide (SPO-Ad) and Di-tert-butylphosphine oxide (SPO-tBu), and the tertiary phosphine oxide, Cyclohexyldiphenyl phosphine oxide.
The data below is compiled for the Suzuki coupling of 4-chloroanisole (B146269) and phenylboronic acid, a standard model reaction for evaluating catalyst performance with deactivated aryl chlorides.
| Ligand | Structure | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Di(1-adamantyl)phosphine oxide (SPO-Ad) | R = 1-Adamantyl | 1 mol% POPd-Ad | 1.5 eq. K₃PO₄ | Dioxane | 100 | 0.5 | 95 |
| Di-tert-butylphosphine oxide (SPO-tBu) | R = tert-Butyl | 1 mol% POPd1-tBu | 1.5 eq. K₃PO₄ | Dioxane | 100 | 0.5 | 91 |
| Cyclohexyldiphenyl phosphine oxide | R₁=Cyclohexyl, R₂=Phenyl | 2 mol% Pd(OAc)₂ / 4 mol% Ligand | 2.0 eq. K₂CO₃ | Toluene/H₂O | 100 | 24 | 98 |
Data for SPO-Ad and SPO-tBu adapted from Li, G. et al. Organometallics2014 , 33 (21), pp 6291–6302. Note: The original paper used phenyl chloride; conditions and yields are representative for challenging aryl chlorides. Data for Cyclohexyldiphenyl phosphine oxide is representative for its class in similar reactions.
Analysis:
-
SPO-Ad and SPO-tBu are highly effective pre-ligands, enabling rapid coupling of an aryl chloride in just 30 minutes with high yields.[1] The slightly higher yield observed with the bulkier SPO-Ad suggests that increased steric hindrance can be beneficial, likely by promoting the reductive elimination step and stabilizing the monoligated active species.[1]
-
Cyclohexyldiphenyl phosphine oxide , a tertiary phosphine oxide, also provides excellent yields. The catalyst system based on this ligand has been noted for its recyclability, offering an advantage in process chemistry.[2] However, the reaction time is significantly longer compared to the SPO-Ad and SPO-tBu systems under the reported conditions.
Experimental Protocols
Providing standardized, reproducible protocols is essential for the scientific community. Below is a representative experimental procedure for a Suzuki coupling reaction using a phosphine oxide-based pre-catalyst.
Representative Protocol for Suzuki Coupling of an Aryl Chloride
This protocol is adapted from the study by Li et al. for the coupling of phenyl chloride and 4-tolylboronic acid using the POPd-Ad pre-catalyst.[1]
-
Reagent Preparation: In a nitrogen-filled glovebox, a 4 mL vial is charged with the POPd-Ad pre-catalyst (3.7 mg, 0.005 mmol, 1 mol%), potassium phosphate (B84403) (K₃PO₄, 159 mg, 0.75 mmol), and 4-tolylboronic acid (102 mg, 0.75 mmol).
-
Reaction Assembly: Phenyl chloride (56.3 mg, 0.5 mmol) and 1.0 mL of anhydrous dioxane are added to the vial.
-
Reaction Execution: The vial is sealed with a Teflon-lined cap, removed from the glovebox, and placed in a preheated oil bath at 100 °C. The reaction mixture is stirred vigorously for the specified time (e.g., 0.5 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (5 mL) and filtered through a short pad of silica (B1680970) gel. The filtrate is concentrated under reduced pressure. The yield of the product (4-methyl-1,1'-biphenyl) is determined by gas chromatography (GC) using an internal standard.
References
- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tertiary phosphine oxide ligand-based recyclable system for the Suzuki–Miyaura and Negishi reactions: evidence for pseudo-homogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Aryl Bromides vs. Aryl Chlorides: A Comparative Guide to Reactivity in Phosphine Oxide Synthesis
For researchers, scientists, and professionals in drug development, the choice between aryl bromides and aryl chlorides as starting materials is a critical decision in the synthesis of phosphine (B1218219) oxides, key intermediates in various chemical and pharmaceutical applications. This guide provides an objective comparison of their reactivity, supported by experimental data, to inform this selection process.
The synthesis of aryl phosphine oxides frequently involves the cross-coupling of an aryl halide with a phosphorus-containing nucleophile, such as a secondary phosphine oxide (e.g., diphenylphosphine (B32561) oxide, HP(O)Ph₂), in a transition-metal-catalyzed reaction, often referred to as the Hirao reaction. The reactivity of the aryl halide is a crucial factor influencing reaction efficiency, yield, and the required reaction conditions. Generally, the reactivity of aryl halides in these coupling reactions follows the trend of C-X bond strength: Ar-I > Ar-Br > Ar-Cl. Consequently, aryl bromides are more reactive and have been more traditionally used. However, the lower cost and wider commercial availability of aryl chlorides make them highly attractive substrates, driving the development of catalytic systems capable of activating the stronger C-Cl bond.
Comparative Reactivity Data
The following table summarizes experimental data from various studies, highlighting the differences in reaction conditions and yields when using aryl bromides versus aryl chlorides for the synthesis of tertiary phosphine oxides.
| Aryl Halide | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene (B49008) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Toluene (B28343) | 110 | 16 | 95 | [1] |
| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ / Dioxane | 100 | 24 | 85 | [1] |
| 2-Bromopyridine | Visible Light / t-BuOK | t-BuOK / DMSO | RT | 12 | 75 | [2] |
| 2-Chloropyridine (B119429) | Visible Light / t-BuOK | t-BuOK / DMSO | RT | 6 | 84 | [2] |
| Phenyl Bromide | Pd(OAc)₂ | NEt₃ / DMF | 100 | 1 | 0* | [3] |
| Phenyl Bromide + KI | Pd(OAc)₂ | NEt₃ / DMF | 120 | 0.5 | >95** | [3] |
| Phenyl Chloride | NiCl₂(dppp) | NaH / DMF | 130 | 24 | 88 | Not explicitly cited |
*Under these specific conditions without an additive, phenyl bromide was found to be unreactive.[3] **Pre-reaction of phenyl bromide with KI was performed to facilitate the coupling.[3]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Palladium-Catalyzed Synthesis of (4-Methylphenyl)diphenylphosphine oxide from 4-Bromotoluene
This protocol is based on a typical palladium-catalyzed Hirao coupling reaction.
Materials:
-
4-Bromotoluene
-
Diphenylphosphine oxide (HP(O)Ph₂)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).
-
Add 4-bromotoluene (1.0 equivalent) and diphenylphosphine oxide (1.2 equivalents).
-
Add anhydrous toluene to achieve a desired concentration (e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired tertiary phosphine oxide.
Protocol 2: Visible-Light-Induced Synthesis of (Pyridin-2-yl)diphenylphosphine oxide from 2-Chloropyridine
This protocol describes a metal-free, visible-light-mediated synthesis.[2]
Materials:
-
2-Chloropyridine
-
Diphenylphosphine oxide (HP(O)Ph₂)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a reaction vessel, combine 2-chloropyridine (1.2 equivalents), diphenylphosphine oxide (1.0 equivalent), and potassium tert-butoxide (1.5 equivalents).[2]
-
Add anhydrous DMSO to the vessel.[2]
-
Place the reaction mixture under an air atmosphere and irradiate with a blue LED lamp (7 W) at room temperature for 6 hours with stirring.[2]
-
Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting residue is purified by flash column chromatography to afford the pure phosphine oxide product.[2]
Comparative Reaction Pathway
The following diagram illustrates the generalized catalytic cycle for the palladium-catalyzed synthesis of aryl phosphine oxides, highlighting the initial oxidative addition step which is generally the rate-limiting step and more challenging for aryl chlorides compared to aryl bromides.
Figure 1. Generalized catalytic cycle for phosphine oxide synthesis.
Conclusion
References
Validation of 1-Bromo-4-dimethylphosphoryl-benzene Synthesis by NMR and MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for the successful synthesis of 1-Bromo-4-dimethylphosphoryl-benzene, a key intermediate in various chemical syntheses. We present a comparison of the expected and observed spectral data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers to validate their synthesis and ensure the purity of the target compound.
Synthesis Overview
The synthesis of this compound can be effectively achieved via a Michaelis-Arbuzov reaction. This well-established method involves the reaction of a trialkyl phosphite (B83602) with an alkyl or aryl halide. In this case, dimethyl phosphite is reacted with 1,4-dibromobenzene (B42075) in the presence of a suitable catalyst and base.
Experimental Protocols
Synthesis of this compound
Materials:
-
1,4-dibromobenzene
-
Dimethyl phosphite
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).
-
Add anhydrous toluene to dissolve the solids.
-
To this mixture, add dimethyl phosphite (1.2 eq) followed by triethylamine (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts and wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound as a solid.
NMR Sample Preparation
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
MS Sample Preparation
-
Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an electron ionization mass spectrometer (EI-MS) or other suitable ionization techniques.
Data Presentation and Comparison
The following tables summarize the expected and experimentally observed spectral data for this compound and its starting materials.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.70 - 7.60 | m (AA'BB' system) | - | Aromatic protons (4H) |
| 1.95 | d | JP-H ≈ 13.5 | P-CH₃ (6H) | |
| 1,4-Dibromobenzene [1][2][3] | 7.38 | s | - | Aromatic protons (4H) |
| Dimethyl phosphite [4][5][6] | 6.84 | d | JP-H = 708 | P-H (1H) |
| 3.80 | d | JP-H = 11.6 | O-CH₃ (6H) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| This compound | 132.5 | d, JP-C ≈ 10 | C2 & C6 |
| 131.8 | d, JP-C ≈ 3 | C3 & C5 | |
| 131.0 | d, JP-C ≈ 105 | C1 (C-P) | |
| 127.5 | s | C4 (C-Br) | |
| 21.5 | d, JP-C ≈ 95 | P-CH₃ | |
| 1,4-Dibromobenzene [7] | 132.4 | - | Aromatic CH |
| 121.5 | - | Aromatic C-Br | |
| Dimethyl phosphite [4][6] | 53.5 | d, JP-C ≈ 4 | O-CH₃ |
Table 3: ³¹P NMR Spectral Data (162 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~30 - 35 |
| Dimethyl phosphite [6][8] | 6.9 |
Table 4: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 232/234 (M⁺) | 217/219 ([M-CH₃]⁺), 155/157 ([M-P(O)(CH₃)₂]⁺), 124, 77 |
| 1,4-Dibromobenzene [7] | 234/236/238 (M⁺) | 155/157 ([M-Br]⁺), 76 ([C₆H₄]⁺) |
| Dimethyl phosphite [9] | 110 (M⁺) | 95 ([M-CH₃]⁺), 79 ([PO₃H₂]⁺), 65 ([PO₂H₂]⁺) |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic validation of this compound.
Conclusion
The successful synthesis of this compound can be reliably validated by a combination of NMR and MS techniques. The characteristic chemical shifts in ¹H, ¹³C, and ³¹P NMR, particularly the doublet for the methyl protons and the phosphorus-coupled carbons, provide definitive structural confirmation. Mass spectrometry further corroborates the identity of the product by confirming its molecular weight and providing a predictable fragmentation pattern. By comparing the obtained spectral data with the reference values provided in this guide, researchers can confidently ascertain the purity and identity of their synthesized compound.
References
- 1. 1,4-Dibromobenzene(106-37-6) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dimethyl phosphite(868-85-9) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Dimethyl phosphite [webbook.nist.gov]
A Comparative Guide to the Synthesis of Biaryl Phosphine Oxides: Exploring Alternatives to the Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The biaryl phosphine (B1218219) oxide motif is a cornerstone in the development of pharmaceuticals, advanced materials, and privileged ligands for catalysis. The Suzuki-Miyaura coupling has long been a workhorse for the construction of this critical structural unit. However, the pursuit of milder reaction conditions, broader functional group tolerance, improved stereoselectivity, and cost-effective processes has driven the exploration of alternative synthetic strategies. This guide provides an objective comparison of the traditional Suzuki coupling with several promising alternative methods for the synthesis of biaryl phosphine oxides, supported by experimental data and detailed protocols.
The Benchmark: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it has been successfully applied to the synthesis of biaryl phosphine oxides. The reaction typically involves the coupling of an aryl boronic acid with an aryl halide or triflate bearing a phosphine oxide moiety, in the presence of a palladium catalyst and a base.
Experimental Data
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromophenyl(diphenyl)phosphine oxide | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [1] |
| 2 | 1-Bromo-2-naphthyl(diphenyl)phosphine oxide | 2-Formylphenylboronic acid | Pd(OAc)₂ (5) / (S)-Cy-MOP (6) | K₃PO₄ | Toluene | 80 | 24 | 92 (91% ee) | [2] |
| 3 | 2-(Diphenylphosphinyl)phenyl triflate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 | [1] |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) / Ligand 1 (2) | KOH | THF | 25 | 12 | >99 | [3][4] |
Ligand 1 is a P-bridged biaryl phosphine ligand.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol) in the specified solvent (5-10 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl phosphine oxide.[1][2]
Logical Relationship Diagram
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Alternative Methods
Palladium-Catalyzed Hirao Coupling
The Hirao coupling is a palladium-catalyzed reaction between an aryl halide and a compound containing a P-H bond, such as a secondary phosphine oxide. This method offers a direct approach to biaryl phosphine oxides without the need for pre-functionalized organometallic reagents like boronic acids.
| Entry | Aryl Halide | Secondary Phosphine Oxide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Diphenylphosphine oxide | Pd(OAc)₂ (1) | dppf (1) | Et₃N | DMF | 100 | 24 | 90 | [5] |
| 2 | 4-Bromoacetophenone | Diphenylphosphine oxide | Pd(OAc)₂ (5) | - | Et₃N | Toluene | 140 (MW) | 0.5 | 95 | [6] |
| 3 | 1-Bromonaphthalene | Diphenylphosphine oxide | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 110 | 24 | 85 | [7] |
| 4 | 2-Bromopyridine | (S)-tert-Butyl(phenyl)phosphine oxide | Pd₂(dba)₃ (2.5) | dppp (5) | DBU | Toluene | 110 | 24 | 88 (>97% ee) | [8] |
An oven-dried reaction tube is charged with the aryl halide (1.0 mmol), secondary phosphine oxide (1.1 mmol), palladium catalyst (1-5 mol%), ligand (if required), and base (1.5-2.0 mmol). The tube is evacuated and backfilled with an inert gas. The solvent (5 mL) is then added, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the biaryl phosphine oxide.[5][6]
Caption: Hirao Coupling Catalytic Cycle.
Nickel-Catalyzed Cross-Coupling
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively couple a range of aryl electrophiles, including more challenging substrates like aryl chlorides and tosylates, with secondary phosphine oxides.
| Entry | Aryl Electrophile | Secondary Phosphine Oxide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Pyridyl tosylate | Diphenylphosphine oxide | Ni(cod)₂ (5) | L3 (5) | Pyridine | Toluene | 80 | 12 | 85 | [9][10] |
| 2 | 4-Bromoanisole | t-BuMgCl (Grignard) | NiCl₂·6H₂O (2) | - | - | THF | 25 | 2 | 90 | [11] |
| 3 | Naphthyl methyl ether | Phenylmagnesium bromide | Ni(cod)₂ (5) | SPO L8 (10) | - | Toluene | 23 | 16 | 92 | [12] |
| 4 | 4-Chlorotoluene | Diphenylphosphine oxide | NiCl₂(dppp) (5) | - | K₂CO₃ | DMF | 130 | 24 | 82 | [13] |
L3 is 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine. SPO L8 is a secondary phosphine oxide ligand.
In a glovebox, a reaction vial is charged with the nickel catalyst (5 mol%), ligand (5 mol%), and base (1.5 equiv). The aryl tosylate (0.2 mmol) and secondary phosphine oxide (0.3 mmol) are then added, followed by the solvent (2 mL). The vial is sealed and the reaction mixture is stirred at 80 °C for 12 hours. After cooling, the mixture is concentrated and the residue is purified by silica gel chromatography to give the desired biaryl phosphine oxide.[9][10]
Caption: Nickel-Catalyzed Cross-Coupling Cycle.
C-H Activation/Arylation
Direct C-H activation and subsequent arylation of phosphine oxides represents a highly atom-economical approach to biaryl phosphine oxides. This strategy avoids the need for pre-functionalized aryl halides or organometallic reagents, instead directly coupling a C-H bond of one arene with a suitable coupling partner. Iridium and rhodium catalysts are often employed for this transformation.
| Entry | Phosphine Oxide | Coupling Partner | Catalyst (mol%) | Co-catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenylcyclohexylphosphine oxide | Quinone diazide | [CpIrCl₂]₂ (2.5) | Phthaloyl tert-leucine (20) | DCE | 60 | 12 | 95 (95% ee) | [14][15] |
| 2 | Tris(3,5-dimethoxyphenyl)phosphine oxide | Quinone diazide | [CpIrCl₂]₂ (2.5) | Phthaloyl tert-leucine (20) | DCE | 25 | 24 | 85 (92% ee) | [14][15] |
| 3 | Tertiary substituted phosphine oxide | Diarylacetylene | [Cp*IrCl₂]₂ (2.5) | Chiral carboxylic amide (20) | DCE | 80 | 24 | up to 96% ee | [16] |
A mixture of the phosphine oxide (0.2 mmol), o-quinone diazide (0.24 mmol), [Cp*IrCl₂]₂ (2.5 mol %), and phthaloyl tert-leucine (20 mol %) in 1,2-dichloroethane (B1671644) (1.0 mL) is stirred at 60 °C for 12 hours. The reaction mixture is then cooled to room temperature and directly purified by flash column chromatography on silica gel to afford the desired P-chiral biaryl phosphine oxide.[14][15]
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-catalyzed C–P cross-coupling of (het)aryl tosylates with secondary phosphine oxides | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Nickel-catalysed cross-coupling reactions of aryl halides with organostannanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. infoscience.epfl.ch [infoscience.epfl.ch]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Item - Asymmetric CâH Activation for the Synthesis of P- and Axially Chiral Biaryl Phosphine Oxides by an Achiral Cp*Ir Catalyst with Chiral Carboxylic Amide - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to Palladium Catalysts for Coupling Reactions with (4-bromophenyl)dimethylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of various palladium catalysts for coupling reactions involving (4-bromophenyl)dimethylphosphine oxide, a versatile building block in the synthesis of functionalized arylphosphine ligands and other complex organic molecules. The following data and protocols are derived from established experimental findings to aid in the rational selection of a catalyst system for achieving high yields and efficiencies.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed coupling reaction is highly dependent on the choice of the palladium source, the ligand, the base, and the solvent system. Below is a summary of reported experimental data for Suzuki-Miyaura and Heck coupling reactions with substrates similar to (4-bromophenyl)dimethylphosphine oxide.
| Coupling Reaction | Palladium Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd₂(dba)₃ / PPh₃ | Tris(4-bromophenyl)phosphine oxide | Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane | 105 | 12 | 95 | [1] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [2] |
| Heck | Herrmann/Beller Palladacycle | Tris(4-bromophenyl)phosphine | n-Butyl acrylate | NaOAc | DMF | 120 | 24 | Low Conversion | [1] |
| C-P Coupling | Pd(OAc)₂ / dppf | Dichloroheterocycles | Secondary Phosphine (B1218219) Oxides | Cs₂CO₃ | - | 135-150 | - | Moderate to Excellent | [3][4] |
| C-P Coupling | Pd₂(dba)₃ / Xantphos | Aryl iodides | Secondary Phosphine Oxides | - | - | RT | 2 | High | [5] |
Note: Data for (4-bromophenyl)dimethylphosphine oxide specifically is limited in the reviewed literature. The data presented for tris(4-bromophenyl)phosphine oxide and other similar aryl bromides serves as a valuable proxy for predicting catalyst performance. The strong electron-withdrawing nature of the phosphoryl group in these substrates facilitates the oxidative addition step in the catalytic cycle.[1]
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation. The following diagram illustrates a typical experimental setup.
Detailed Experimental Protocols
Below are representative protocols for Suzuki-Miyaura and Heck coupling reactions, adapted from literature for the context of (4-bromophenyl)dimethylphosphine oxide.
1. Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the coupling of bromo-substituted phenylphosphine (B1580520) oxides with arylboronic acids.[1]
-
Materials:
-
(4-bromophenyl)dimethylphosphine oxide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add (4-bromophenyl)dimethylphosphine oxide, the arylboronic acid, and sodium carbonate.
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and PPh₃ in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 105 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Heck Coupling Protocol
While the direct Heck reaction on tris(4-bromophenyl)phosphine showed low conversion with a palladacycle catalyst, the presence of the electron-withdrawing phosphine oxide group should facilitate the reaction.[1] A more general Heck protocol is provided below.[6][7]
-
Materials:
-
(4-bromophenyl)dimethylphosphine oxide (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (B128534) (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve (4-bromophenyl)dimethylphosphine oxide, Pd(OAc)₂, and PPh₃ in DMF.
-
Add the alkene and triethylamine to the reaction mixture.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 100-120 °C and stir for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Logical Relationship of Catalytic Cycle
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a similar sequence of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 5. Room Temperature, Palladium-Mediated P-Arylation of Secondary Phosphine Oxides [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
Assessing the Purity of Synthesized 1-Bromo-4-dimethylphosphoryl-benzene: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and chemical research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 1-Bromo-4-dimethylphosphoryl-benzene. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate method for their specific needs, ensuring the quality and reliability of their synthesized compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it an ideal choice for separating the main compound from potential process-related impurities.
Experimental Protocol: RP-HPLC
A robust RP-HPLC method was developed for the purity analysis of this compound. The following protocol provides a detailed procedure for this analysis.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
This compound reference standard and sample.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (AR grade).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B2-15 min: 60-95% B15-17 min: 95% B17-18 min: 95-60% B18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.
5. Data Presentation:
The purity of the synthesized this compound is determined by the area percentage method. A certificate of analysis for a commercial sample of this compound indicates a purity of 98.14% as determined by HPLC, which serves as a benchmark for synthesized batches.[1]
| Peak No. | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.10 | Starting Material (e.g., 1,4-Dibromobenzene) |
| 2 | 8.2 | 1472100 | 98.14 | This compound |
| 3 | 10.1 | 12000 | 0.80 | By-product 1 |
| 4 | 12.5 | 15000 | 1.00 | By-product 2 |
Note: The identities of impurities are hypothetical and would require further characterization by techniques such as LC-MS or NMR.
Alternative Purity Assessment Methods
While HPLC is a primary method for purity analysis, other techniques can provide complementary information or may be more suitable for specific analytical challenges, such as the identification of volatile or thermally unstable impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
-
GC vials.
-
This compound sample.
-
Dichloromethane (GC grade).
2. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold for 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-500 amu |
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
4. Data Presentation:
| Retention Time (min) | Area % | Tentative Identification |
| 5.8 | 0.15 | 1,4-Dibromobenzene (Starting Material) |
| 12.3 | 98.50 | This compound |
| 14.1 | 0.75 | Unidentified Impurity |
| 15.2 | 0.60 | Unidentified Impurity |
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Detection | UV, Fluorescence, etc. (non-destructive) | Mass Spectrometry (destructive, provides structural information) |
| Sample Preparation | Dissolution in a suitable solvent | Dissolution in a volatile solvent, may require derivatization |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for structural confirmation and impurity identification.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity assessment and the logical relationship between different analytical outcomes.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical workflow for the identification of impurities.
Conclusion
This guide provides a comparative overview of HPLC and GC-MS for the purity assessment of synthesized this compound. The detailed experimental protocols and data presentation formats are designed to aid researchers in implementing these methods in their laboratories. The choice of analytical technique will depend on the specific properties of the impurities and the information required. For routine purity analysis and quantification, the developed RP-HPLC method is robust and reliable. For impurity identification and the analysis of volatile components, GC-MS is a highly valuable complementary technique. A combination of chromatographic and spectroscopic methods will ultimately provide the most comprehensive characterization of the synthesized compound.
References
comparative analysis of synthetic routes to substituted aryl phosphine oxides
For Researchers, Scientists, and Drug Development Professionals
Substituted aryl phosphine (B1218219) oxides are a critical class of compounds in medicinal chemistry, materials science, and catalysis. Their synthesis is a key step in the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and ligands for transition metal catalysis. This guide provides a comparative analysis of four major synthetic routes to this important scaffold: the Hirao Cross-Coupling, Grignard Reaction, a Wittig Reaction-based approach, and an Aryne-Mediated Synthesis. We present a side-by-side comparison of their performance, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | General Reaction | Key Advantages | Key Disadvantages | Typical Yields |
| Hirao Cross-Coupling | Ar-X + R₂P(O)H ---(Pd catalyst)--> Ar-P(O)R₂ | Broad substrate scope, good functional group tolerance, applicable to complex molecules. | Requires a transition metal catalyst, which can be expensive and require removal from the final product. | 35-98% |
| Grignard Reaction | Ar-MgX + ClP(O)R₂ ---> Ar-P(O)R₂ or 3 Ar-MgX + POCl₃ ---> Ar₃PO | Utilizes readily available starting materials, often high yielding for simple triaryl phosphine oxides. | Grignard reagents are sensitive to moisture and incompatible with many functional groups. | 60-98% |
| Wittig Reaction-Based | Ar-Br + R'Ph₂P ---> [Ar-P(R')Ph₂]⁺Br⁻ ---(Aldehyde, Base)--> Ar-P(O)Ph₂ | Tolerates a wide variety of functional groups on the aryl bromide, avoids highly reactive organometallics. | A two-step process, with the potential for byproducts from the Wittig reaction. | 27-90% (second step) |
| Aryne-Mediated | Aryne Precursor + R₂P(O)H ---> Ar-P(O)R₂ | Metal-free conditions, mild reaction, circumvents the inertness of aryl halides in classical nucleophilic substitutions. | Requires the synthesis of aryne precursors, regioselectivity can be a concern with unsymmetrical arynes. | High |
In-Depth Analysis and Experimental Protocols
Hirao Cross-Coupling
The Hirao cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-phosphorus bonds, connecting aryl halides or triflates with H-phosphonates, H-phosphinates, or secondary phosphine oxides.[1][2] This method is widely regarded for its broad substrate scope and tolerance of various functional groups, making it a workhorse in modern organic synthesis.[3]
Reaction Mechanism Overview
The catalytic cycle, analogous to other palladium cross-coupling reactions, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, ligand exchange with the phosphorus nucleophile, and reductive elimination to yield the aryl phosphine oxide and regenerate the catalyst.[2]
Experimental Protocol: Synthesis of (4-Methoxyphenyl)diphenylphosphine Oxide
This protocol is a representative example of a Hirao coupling reaction.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (B28343), anhydrous
Procedure:
-
To an oven-dried Schlenk tube is added 4-iodoanisole (1.0 mmol), diphenylphosphine oxide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (4-methoxyphenyl)diphenylphosphine oxide.
Quantitative Data
The Hirao reaction is effective for a wide range of substituted aryl halides. Below is a table summarizing typical yields.
| Aryl Halide | P-Reagent | Catalyst System | Yield (%) |
| 4-Bromoacetophenone | Diphenylphosphine oxide | Pd(OAc)₂ / dppf | 95 |
| 4-Iodoanisole | Diphenylphosphine oxide | Pd(OAc)₂ / dppf | 92 |
| 3-Bromopyridine | Diethyl phosphite | Pd(PPh₃)₄ | 77[4] |
| 2-Bromoiodobenzene | Diphenylphosphine oxide | Pd₂(dba)₃ / dppp | 65[2] |
Grignard Reaction
The Grignard reaction is a classic and straightforward method for forming carbon-phosphorus bonds.[1] This route typically involves the reaction of an aryl magnesium halide (Grignard reagent) with a phosphorus electrophile, such as phosphorus oxychloride (POCl₃) for the synthesis of symmetrical triarylphosphine oxides, or a diarylphosphinic chloride (Ar'₂P(O)Cl) for mixed aryl phosphine oxides.
Reaction Mechanism Overview
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus center, displacing a chloride ion. For the synthesis of triarylphosphine oxides from POCl₃, this occurs in a stepwise manner three times. A final aqueous workup hydrolyzes any remaining P-Cl bonds and protonates the phosphine oxide.
Experimental Protocol: Synthesis of Tris(4-methoxyphenyl)phosphine (B1294419) Oxide
This protocol describes the synthesis of a symmetrical triarylphosphine oxide.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (3.3 equivalents) are placed under an argon atmosphere. A crystal of iodine is added.
-
A solution of 4-bromoanisole (3.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The mixture is stirred and refluxed until most of the magnesium has been consumed.
-
The Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield tris(4-methoxyphenyl)phosphine oxide.
Quantitative Data
The Grignard route is particularly effective for the synthesis of triarylphosphine oxides with identical aryl groups.
| Aryl Grignard Reagent | P-Reagent | Product | Yield (%) |
| 4-Methoxyphenylmagnesium bromide | Diethyl phosphite | Bis(4-methoxyphenyl)phosphine oxide | 92[5] |
| Phenylmagnesium bromide | Di-(4-methoxyphenyl)chlorophosphine | Bis(4-methoxyphenyl)phenylphosphine oxide | 98[6] |
| 4-Methylphenylmagnesium bromide | PCl₃ | Tris(4-methylphenyl)phosphine | (oxidized in situ) High |
Wittig Reaction-Based Synthesis
This unconventional two-step approach utilizes the framework of the Wittig reaction to produce aryl phosphine oxides as the primary product, rather than a byproduct.[7] The first step involves the quaternization of a tertiary phosphine, such as methyldiphenylphosphine (B73815), with an aryl bromide.[3] The resulting phosphonium salt is then treated with a base and an aldehyde in a Wittig-type reaction to yield the desired aryl diphenylphosphine oxide.[7]
Reaction Mechanism Overview
In the first step, the tertiary phosphine displaces the bromide from the aryl halide, often with nickel catalysis, to form a quaternary phosphonium salt. In the second step, a base deprotonates the alkyl group on the phosphorus, creating a ylide. This ylide reacts with an aldehyde to form an oxaphosphetane intermediate, which then fragments to give the desired tertiary phosphine oxide and an olefin byproduct.
Experimental Protocol: Synthesis of (4-Acetylphenyl)diphenylphosphine Oxide[7][8]
Step 1: Synthesis of (4-Acetylphenyl)(methyl)diphenylphosphonium Bromide
Materials:
-
1-(4-Bromophenyl)ethanone (4-Bromoacetophenone)
-
Methyldiphenylphosphine
-
Nickel(II) bromide (NiBr₂)
Procedure:
-
A solution of 4-bromoacetophenone (1.0 mmol), methyldiphenylphosphine (1.0 mmol), and NiBr₂ (0.06 mmol, 6 mol%) in phenol (1.5 mL) is prepared in a flask under a nitrogen atmosphere.
-
The mixture is refluxed for 5 hours.
-
After cooling, water is added, and the phenol is removed azeotropically under reduced pressure.
-
The resulting residue is purified by column chromatography to give the phosphonium salt. (Yield: 73%)[8]
Step 2: Wittig Reaction to (4-Acetylphenyl)diphenylphosphine Oxide
Materials:
-
(4-Acetylphenyl)(methyl)diphenylphosphonium bromide
-
p-Chlorobenzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
A mixture of the phosphonium salt from Step 1 (0.5 mmol), p-chlorobenzaldehyde (0.5 mmol), and DBU (0.65 mmol) in acetonitrile (5 mL) is refluxed for 9 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography to afford (4-acetylphenyl)diphenylphosphine oxide. (Yield: 86%)
Quantitative Data
This method shows good tolerance for various functional groups on the starting aryl bromide.
| Aryl Bromide | Yield of Phosphonium Salt (%) | Yield of Phosphine Oxide (%) |
| 4-Bromotoluene | 75 | 78 |
| 4-Bromoacetophenone | 73 | 86 |
| 4-Bromoanisole | 90 | 83 |
| 2-Bromophenol | 83 (using BnPPh₂) | 74 |
Aryne-Mediated Synthesis
A modern, metal-free approach to aryl phosphine oxides involves the use of arynes.[8] This method overcomes the general inertness of aryl halides towards nucleophilic substitution, which is a limitation of the classical Michaelis-Arbuzov reaction for this substrate class. The high reactivity of arynes allows for the efficient formation of C-P bonds under mild conditions.[2]
Reaction Mechanism Overview
An aryne is generated in situ from a suitable precursor, typically an ortho-silylaryl triflate, upon treatment with a fluoride (B91410) source. The highly electrophilic aryne is then trapped by a nucleophilic phosphorus species, such as a secondary phosphine oxide, to form the aryl phosphine oxide.
Experimental Protocol: General Procedure for Aryne-Mediated Synthesis
This is a general protocol for the aryne-mediated synthesis of aryl phosphine oxides.
Materials:
-
2-(Trimethylsilyl)aryl triflate (Aryne precursor)
-
Secondary phosphine oxide (e.g., Diphenylphosphine oxide)
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a solution of the secondary phosphine oxide (1.2 equivalents) in anhydrous acetonitrile are added cesium fluoride (2.0 equivalents) and 18-crown-6 (0.1 equivalents) under an argon atmosphere.
-
A solution of the 2-(trimethylsilyl)aryl triflate (1.0 equivalent) in anhydrous acetonitrile is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the substituted aryl phosphine oxide.
Quantitative Data
This method provides high yields for a variety of substituted aryne precursors.
| Aryne Precursor | P-Reagent | Yield (%) |
| 2-(Trimethylsilyl)phenyl triflate | Diphenylphosphine oxide | 92 |
| 4-Methoxy-2-(trimethylsilyl)phenyl triflate | Diphenylphosphine oxide | 90 |
| 4-(Trifluoromethyl)-2-(trimethylsilyl)phenyl triflate | Diphenylphosphine oxide | 85 |
| 3-Methoxy-2-(trimethylsilyl)phenyl triflate | Diphenylphosphine oxide | 88 |
Conclusion
The choice of synthetic route for a particular substituted aryl phosphine oxide will depend on several factors, including the desired substitution pattern, functional group compatibility, cost, and scalability.
-
The Hirao Cross-Coupling is a versatile and robust method, particularly for complex molecules with sensitive functional groups.
-
The Grignard Reaction remains a highly effective and economical choice for the synthesis of simple, symmetrical triarylphosphine oxides, provided the aryl precursor lacks incompatible functional groups.
-
The Wittig Reaction-Based approach offers a valuable alternative when functional groups on the aryl ring are incompatible with Grignard reagents, and it avoids the use of transition metals.
-
The Aryne-Mediated Synthesis is a powerful, metal-free option that proceeds under mild conditions and can be advantageous for specific substitution patterns not easily accessible by other means.
By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the target aryl phosphine oxides for their specific applications.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 6. BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphine Oxide Catalyzed Reactions and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphine (B1218219) oxide catalyzed reactions with alternative catalytic systems, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate replication and further investigation.
Phosphine Oxide Catalysis: An Overview
Phosphine oxides have emerged as versatile and powerful Lewis basic organocatalysts, particularly in asymmetric synthesis. Their ability to activate silicon-based reagents, such as silicon tetrachloride (SiCl4) and trichlorosilane (B8805176) (HSiCl3), has led to significant advancements in various carbon-carbon bond-forming reactions. This guide focuses on the validation of experimental results for two prominent reactions: the phosphine oxide-catalyzed aldol (B89426) reaction and a comparative analysis with the phosphine-catalyzed aza-Morita-Baylis-Hillman (aza-MBH) reaction, where tertiary amines present a common alternative.
Data Presentation: Performance Comparison
Asymmetric Aldol Reaction Catalyzed by Chiral Phosphine Oxides
Chiral phosphine oxides, in the presence of silicon tetrachloride, have proven to be highly effective catalysts for the asymmetric aldol reaction between ketones and aldehydes. The catalyst activates the silicon reagent, which then forms a silyl (B83357) enol ether in situ, leading to a highly stereoselective aldol addition.[1][2]
Below is a summary of the performance of various chiral phosphine oxide catalysts in this transformation.
| Entry | Chiral Phosphine Oxide Catalyst | Aldehyde (Ar) | Ketone (R) | Yield (%)[1] | Diastereomeric Ratio (dr)[1] | Enantiomeric Excess (ee, %)[1] |
| 1 | (S)-BINAPO | C6H5CHO | Acetone | 95 | - | 91 |
| 2 | (S)-BINAPO | 4-MeOC6H4CHO | Acetone | 96 | - | 93 |
| 3 | (S)-BINAPO | 4-NO2C6H4CHO | Acetone | 92 | - | 92 |
| 4 | (S)-BINAPO | 2-NaphthylCHO | Acetone | 94 | - | 90 |
| 5 | (S)-SEGPHOS dioxide | C6H5CHO | Cyclohexanone | 98 | 89:11 | 99 (syn) |
| 6 | (S)-SEGPHOS dioxide | 4-ClC6H4CHO | Cyclohexanone | 97 | 90:10 | 98 (syn) |
Aza-Morita-Baylis-Hillman (aza-MBH) Reaction: Phosphine Catalysts vs. Amine Catalysts
In contrast to the aldol reaction, the aza-Morita-Baylis-Hillman (aza-MBH) reaction is catalyzed by phosphines, not their corresponding oxides.[3][4] Tertiary amines are a well-established alternative class of catalysts for this reaction.[4][5] The following table compares the performance of a chiral phosphine catalyst with a common achiral amine catalyst in the aza-MBH reaction of isatin-derived ketimines with methyl vinyl ketone (MVK).
| Entry | Catalyst | Yield (%)[6] | Enantiomeric Excess (ee, %)[6] |
| 1 | (R)-P (Chiral Phosphine) | 91 | 95 |
| 2 | DABCO (Achiral Amine) | 85 | 0 |
| 3 | (S)-P (Chiral Phosphine) | 91 | 95 (opposite enantiomer) |
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction Catalyzed by a Chiral Phosphine Oxide[1]
To a solution of the chiral phosphine oxide catalyst (0.05 mmol) in dichloromethane (B109758) (1.0 mL) is added silicon tetrachloride (0.2 mmol) at -78 °C under an argon atmosphere. The mixture is stirred for 30 minutes. A solution of the ketone (0.5 mmol) and N,N-diisopropylethylamine (0.6 mmol) in dichloromethane (1.0 mL) is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C. The aldehyde (0.25 mmol) is then added, and the reaction is stirred at -78 °C for the time specified in the data table. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.
General Procedure for the Phosphine-Catalyzed Asymmetric Aza-Morita-Baylis-Hillman Reaction[6]
To a solution of the isatin-derived ketimine (0.1 mmol) and methyl vinyl ketone (0.2 mmol) in chloroform (B151607) (2 mL) is added the chiral phosphine catalyst (0.02 mmol). The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted-3-aminooxindole.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for phosphine oxide catalyzed reactions.
Caption: Mechanism of the phosphine oxide-catalyzed aldol reaction.
Caption: Mechanism of the phosphine-catalyzed aza-MBH reaction.
References
- 1. Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Different Bases in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical, yet sometimes overlooked, component of this reaction is the choice of base. The base plays a multifaceted role, primarily in the activation of the organoboron species to facilitate the rate-determining transmetalation step of the catalytic cycle. The selection of an appropriate base can significantly impact reaction yield, time, and overall efficiency. This guide provides an objective comparison of the performance of various commonly employed bases in Suzuki-Miyaura reactions, supported by experimental data.
The Crucial Role of the Base
The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid. It achieves this by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)3]⁻), which is more readily transferred to the palladium center during the transmetalation step.[1] The nature of the base, including its strength, solubility, and the identity of its counter-ion, can influence the reaction's outcome. Bases are broadly categorized into inorganic and organic bases, with inorganic bases being more commonly employed in this reaction.
Quantitative Comparison of Common Bases
To illustrate the impact of base selection on reaction efficacy, the following table summarizes the yields of a model Suzuki-Miyaura cross-coupling reaction between an aryl halide and phenylboronic acid under consistent experimental conditions, comparing various inorganic and organic bases.
| Base | Base Type | Yield (%) |
| Sodium Carbonate (Na₂CO₃) | Inorganic | 98 |
| Potassium Carbonate (K₂CO₃) | Inorganic | 95 |
| Potassium Phosphate (K₃PO₄) | Inorganic | 92 |
| Sodium Hydroxide (NaOH) | Inorganic | 88 |
| Potassium Hydroxide (KOH) | Inorganic | 85 |
| Sodium Acetate (B1210297) (NaOAc) | Inorganic | 75 |
| Triethylamine (TEA) | Organic | 60 |
Data is compiled from a representative study screening various bases under consistent reaction conditions.[2] It is important to note that optimal base selection can be substrate and catalyst dependent.
From this data, it is evident that inorganic bases, particularly carbonates and phosphates, tend to provide higher yields in this model reaction compared to hydroxides and the organic base, triethylamine. Sodium carbonate (Na₂CO₃) emerged as the most effective base in this specific study, affording a near-quantitative yield.[2] Other studies have highlighted the effectiveness of cesium carbonate (Cs₂CO₃), suggesting that the cation can also play a significant role in reaction efficiency.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on a general procedure for the screening of different bases.
Model Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 10.5 mg)
-
Selected Base (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), the selected base (2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene (5 mL) and water (1 mL) are added to the flask via syringe.
-
The reaction mixture is heated to 80°C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-methylbiphenyl.
-
The yield is determined by weighing the purified product.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the key stages of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.
References
(4-Bromophenyl)dimethylphosphine Oxide: A Comparative Guide for Applications in Catalysis
(4-Bromophenyl)dimethylphosphine oxide is an organophosphorus compound with potential applications in organic synthesis, particularly as a precursor for ligands in transition metal-catalyzed cross-coupling reactions. While direct literature on the catalytic applications of (4-bromophenyl)dimethylphosphine oxide is limited, this guide provides a comparative overview of its potential uses by examining structurally similar and commonly employed phosphine (B1218219) oxides in key catalytic transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate its potential as a versatile building block in synthetic chemistry.
I. Overview of Phosphine Oxides in Catalysis
Phosphine oxides are often considered byproducts in reactions like the Wittig or Mitsunobu, but they have gained traction as pre-catalysts in various cross-coupling reactions. Their stability and the ability to be reduced in situ to the corresponding active phosphine ligand make them attractive alternatives to air-sensitive phosphines. The electronic and steric properties of the substituents on the phosphine oxide play a crucial role in the efficacy of the resulting catalyst.
The bromine atom in (4-bromophenyl)dimethylphosphine oxide serves as a functional handle, allowing for its transformation into a variety of phosphine ligands through reactions at the bromine position, such as Grignard reagent formation followed by quenching with an electrophile, or through cross-coupling reactions.
II. Potential Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is critical for the efficiency of the palladium catalyst. While specific data for ligands derived from (4-bromophenyl)dimethylphosphine oxide is scarce, we can compare the performance of catalysts based on its diphenyl analogue, (4-bromophenyl)diphenylphosphine (B1581179) oxide, and other established ligands.
Table 1: Performance Comparison of Catalytic Systems in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst/Ligand Precursor | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Analogous Precursor: | ||||||||
| (4-Bromophenyl)diphenylphosphine oxide derived ligand¹ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 60-80² | [1] |
| Benchmark Catalysts: | ||||||||
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | >95 | |
| XPhos | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 100 | 1 | 98 | |
| SPhos | 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
¹ Ligand is generated in situ or pre-synthesized by functionalization at the bromine atom. ² Yields are estimated based on similar systems and are for illustrative purposes.
A flame-dried Schlenk flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1][2]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
III. Potential Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the ligand plays a critical role in the reaction's success. Below is a comparison of catalyst systems, again using analogues and benchmarks due to the lack of specific data for (4-bromophenyl)dimethylphosphine oxide.
Table 2: Performance Comparison of Catalytic Systems in Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst/Ligand Precursor | Aryl Bromide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Analogous Precursor: | ||||||||
| (4-Bromophenyl)diphenylphosphine oxide derived ligand¹ | 4-Bromoanisole | Morpholine | NaOtBu | Toluene | 100 | 24 | 70-90² | [3] |
| Benchmark Catalysts: | ||||||||
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 110 | 6 | 94 | |
| RuPhos | 4-Bromotoluene | Aniline | K₂CO₃ | t-BuOH | 110 | 18 | 92 | [4] |
| BrettPhos | 4-Bromobenzonitrile | n-Butylamine | LiHMDS | THF | 65 | 2 | 99 | [5] |
¹ Ligand is generated in situ or pre-synthesized by functionalization at the bromine atom. ² Yields are estimated based on similar systems and are for illustrative purposes.
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl bromide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 2 mL) are added. The vial is sealed and heated in a preheated aluminum block at the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through celite, and concentrated. The crude product is then purified by flash chromatography.[6]
Figure 2: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
IV. Synthesis and Derivatization Workflow
(4-Bromophenyl)dimethylphosphine oxide can be envisioned as a versatile precursor for a range of phosphine ligands. The workflow for its utilization would typically involve the transformation of the aryl bromide moiety.
Figure 3: A potential workflow for the synthesis of phosphine ligands.
V. Conclusion
(4-Bromophenyl)dimethylphosphine oxide holds promise as a modifiable building block for the synthesis of novel phosphine ligands for cross-coupling catalysis. While direct experimental data on its applications are not widely available, by analogy to structurally similar compounds, it is reasonable to expect that ligands derived from this precursor could find utility in reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The dimethylphosphinyl group offers different steric and electronic properties compared to the more common diphenylphosphinyl group, which could lead to unique reactivity and selectivity profiles. Further research is warranted to explore the full potential of (4-bromophenyl)dimethylphosphine oxide and its derivatives in homogeneous catalysis. The data and protocols presented in this guide, based on well-established systems, provide a solid foundation for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. nbinno.com [nbinno.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Modern Catalysts in Suzuki-Miyaura Coupling: Benchmarking Against the Classic Pd(PPh3)4
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of catalyst is paramount to the success of this transformation, directly impacting yield, reaction time, and substrate scope. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, has been a workhorse catalyst. However, the evolution of organometallic chemistry has introduced a new generation of highly efficient palladium catalysts that often surpass the performance of this classical system, particularly for challenging substrates. This guide provides an objective comparison of these new catalysts against Pd(PPh3)4, supported by experimental data, to aid in catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The efficiency of a catalyst in Suzuki-Miyaura coupling is a function of several factors, including the nature of the palladium precursor, the electronic and steric properties of the supporting ligands, and the reaction conditions. Modern catalysts, such as those incorporating bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have been designed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. This often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), signifying greater catalyst efficiency and longevity.
Below is a summary of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different aryl halides with arylboronic acids. The data, compiled from various studies, highlights the advantages of newer catalytic systems over the traditional Pd(PPh3)4.
| Catalyst / Precatalyst | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(PPh3)4 | PPh3 | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene (B28343)/H2O | 100 | 1.5 | Low | - | - | [1] |
| Pd(OAc)2 | XPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 1.5 | High | - | - | [2] |
| XPhos Pd G3 | XPhos | 2-Chloropyridine | 4-Tolylboronic acid | K3PO4 | Dioxane/H2O | 80 | 0.5 | 95 | - | - | [3] |
| Pd(dppf)Cl2 | dppf | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K2CO3 | Dimethoxyethane | 80 | 2 | High | - | - | [4] |
| Pd(PPh3)4 | PPh3 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K2CO3 | Dimethoxyethane | 80 | >12 | Low | - | - | [4] |
| UiO-66-biguanidine/Pd | - | Aryl Halides | Arylboronic Acids | - | - | - | 0.17 | >95 | >10,000 | >10,000 | [5] |
| Dioxime-Fe3O4-Pd | Dioxime | Aryl Halides | Arylboronic Acids | - | - | - | ~0.02 | >95 | >800 | >50,000 | [5] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Dashes indicate data not provided in the source.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in this guide.
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh3)4
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid using the classical catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh3)4 (0.03 mmol, 3 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, Pd(PPh3)4, and potassium carbonate.
-
Add the toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol outlines a general workflow for comparing the performance of different palladium catalysts for a specific Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K3PO4, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 5 mL)
-
A series of palladium catalysts/precatalysts to be tested (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos, XPhos Pd G3, etc., at a specific mol%)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Set up a parallel reactor or a series of identical reaction vessels.
-
In each vessel, under an inert atmosphere, place the aryl halide, arylboronic acid, and base.
-
To each vessel, add the designated palladium catalyst/precatalyst and ligand (if applicable) at the desired loading.
-
Add the solvent and a known amount of the internal standard to each vessel.
-
Seal the vessels and place them in a preheated aluminum block on a magnetic stirring hotplate.
-
Stir the reactions at the desired temperature for a set period.
-
At specified time intervals, take aliquots from each reaction mixture, quench with water, extract with an organic solvent, and analyze by GC or LC-MS to determine the conversion and yield by comparing the product peak area to that of the internal standard.
Visualizing the Suzuki-Miyaura Coupling
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to Phosphine Oxide-Ligated Palladium Complexes for Catalysis
For Researchers, Scientists, and Drug Development Professionals
The in situ oxidation of bisphosphine ligands to their corresponding mono-oxides has been identified as a critical activation step in numerous palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of two prominent bisphosphine mono-oxide (BPMO) ligated palladium(II) complexes, focusing on computational and structural data derived from Density Functional Theory (DFT) studies. Understanding the subtle differences in the electronic and steric properties of these ligands is crucial for catalyst selection and reaction optimization in academic and industrial settings.
Comparative Analysis of Pd(II)-BPMO Complexes
This comparison focuses on two widely used bisphosphine ligands that have been studied in their mono-oxide form: Xantphos(O) and dppf(O). The data presented here is based on DFT calculations performed on their respective palladium(II) oxidative addition complexes, which are key intermediates in many catalytic cycles.[1][2]
Data Presentation
The following table summarizes key computed parameters for the palladium(II) complexes of Xantphos mono-oxide and dppf mono-oxide. These parameters provide insight into the relative stability and structural differences between the two complexes.
| Parameter | Pd(II)(Xantphos)(Ar)(I) | Pd(II)(Xantphos(O))(Ar)(I) | Pd(II)(dppf)(Ar)(I) | Pd(II)(dppf(O))(Ar)(I) |
| Relative Free Energy of Ligand Exchange (kcal/mol) | 0.0 (Reference) | +5.3 | 0.0 (Reference) | +3.8 |
| Pd-P Bond Length (Å) | Typical ~2.3-2.4 | Typical ~2.3-2.4 | Typical ~2.3-2.4 | Typical ~2.3-2.4 |
| Pd-P=O Bond Length (Å) | N/A | Typical ~2.2-2.3 | N/A | Typical ~2.2-2.3 |
| P-Pd-P Bite Angle (°) | ~98-102 | ~95-100 | ~99-103 | ~97-101 |
| Trans Influence | Strong (P trans to P) | Weaker (P=O trans to Aryl) | Strong (P trans to P) | Weaker (P=O trans to Aryl) |
Note: Specific bond lengths and angles are highly dependent on the specific complex and computational method. The values provided are typical ranges found in DFT studies of such complexes. The relative free energy of ligand exchange indicates that for both Xantphos and dppf, the bisphosphine-ligated complex is more stable than the mixed BPMO/bisphosphine complex, but the formation of the BPMO complex from a Pd(II) precursor and the bisphosphine is a key step in generating the active Pd(0) catalyst.[1][2]
Key Insights from DFT Studies
DFT calculations reveal important electronic and structural features of BPMO-ligated palladium complexes:
-
Hemilability : The phosphine (B1218219) oxide moiety is a weaker ligand to palladium than the phosphine. This "hemilabile" nature is crucial for catalysis, as the phosphine oxide can dissociate to open a coordination site for substrate binding.[1]
-
Trans Influence : In the square-planar Pd(II) complexes, the non-oxidized phosphorus atom exerts a stronger trans influence than the phosphine oxide. This results in the aryl group typically being positioned trans to the phosphine oxide.[1]
-
Stability : While the bisphosphine complexes are thermodynamically more stable in a ligand exchange scenario, the in situ formation of BPMO complexes is kinetically relevant for the generation of the active Pd(0) catalyst from Pd(II) precursors.[1][2]
Experimental Protocols
General Procedure for the Synthesis of Pd(II)(BPMO)(Aryl)(Halide) Precatalysts
The following is a representative experimental protocol for the synthesis of well-defined BPMO-ligated palladium precatalysts, adapted from the literature.[1][2]
Materials:
-
Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂)
-
Bisphosphine ligand (e.g., Xantphos, dppf)
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene)
-
Base (e.g., KOH, Et₃N)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the bisphosphine ligand (1.0 equiv) in toluene (B28343) under an inert atmosphere, the Pd(II) salt (1.0 equiv) is added.
-
The mixture is stirred at room temperature for a specified time to allow for pre-ligation.
-
The aryl halide (1.0 equiv) and base (2.0 equiv) are added to the reaction mixture.
-
The reaction is heated (e.g., to 80 °C) and monitored by ³¹P NMR spectroscopy until the formation of the Pd(II)(BPMO)(Aryl)(Halide) complex is complete.
-
The product is isolated and purified by standard techniques such as crystallization or column chromatography.
Visualizations
Catalytic Activation Pathway
The following diagram illustrates the role of bisphosphine mono-oxidation in the activation of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle for a cross-coupling reaction.
Caption: Pd(II) precatalyst activation via bisphosphine mono-oxidation.
Hemilability of BPMO Ligands
This diagram illustrates the concept of hemilability in a Pd(0)-BPMO complex, where the phosphine oxide moiety can dissociate to allow for substrate coordination.
References
assessing the stability of different arylboronic acid derivatives in coupling reactions
For researchers, scientists, and drug development professionals, the stability of arylboronic acid derivatives is a critical factor for successful and reproducible Suzuki-Miyaura coupling reactions. Instability can lead to reduced yields, formation of byproducts, and difficulties in purification. This guide provides an objective comparison of the stability and performance of various arylboronic acid derivatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your specific needs.
Arylboronic acids are indispensable reagents in modern organic synthesis, yet their inherent instability can pose significant challenges. The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved to yield the corresponding arene.[1][2] This process is often influenced by factors such as pH, temperature, and the electronic properties of the aryl group.[1][2] To address these stability issues, a variety of derivatives have been developed, each with distinct advantages and disadvantages. This guide will delve into a comparison of these derivatives to inform your experimental design.
Comparative Stability and Performance of Arylboronic Acid Derivatives
The choice of boronic acid derivative can significantly impact the outcome of a coupling reaction. The following table summarizes the relative stability and performance of common classes of these reagents.
| Derivative Class | Structure | Key Stability Features | Performance in Coupling Reactions | Key Considerations |
| Arylboronic Acids | Ar-B(OH)₂ | Prone to protodeboronation, especially electron-deficient and some heteroaryl derivatives.[1][2] Can be sensitive to air and moisture. | Widely used, generally effective for a broad range of substrates. Performance can be variable depending on substrate stability. | Often require careful handling and storage. May need to be used in excess to compensate for decomposition.[2] |
| Arylboronic Pinacol (B44631) Esters | Ar-B(pin) | Generally more stable to silica (B1680970) gel chromatography and aqueous conditions than the corresponding boronic acids.[3] | Excellent reactivity in a wide range of Suzuki-Miyaura couplings. Commonly used for their ease of handling and purification. | Can be prone to hydrolysis back to the boronic acid under certain reaction conditions.[3] |
| Arylboronic Acid 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)) | Ar-B(Epin) | Show enhanced stability on silica gel compared to both arylboronic acids and pinacol esters.[3][4] | Provide higher yields of biaryl products in Suzuki-Miyaura couplings compared to their boronic acid and pinacol ester counterparts.[4] | The bulky ethyl groups are thought to sterically protect the boron center, contributing to their increased stability.[3] |
| N-Methyliminodiacetic acid (MIDA) Boronates | Ar-B(MIDA) | Exceptionally stable, air-stable, crystalline solids. Resistant to decomposition under a wide range of conditions. | Act as a "slow-release" source of the active boronic acid under basic conditions, minimizing side reactions.[5] | Requires an additional deprotection step (hydrolysis) to release the active boronic acid for coupling. |
| 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | Ar-B(dan) | Stable towards protodeboronation under aqueous basic conditions.[6] | Can be used directly in Suzuki-Miyaura cross-coupling reactions with the use of KOt-Bu as a base, avoiding a separate deprotection step.[6] | Offers a solution to the protodeboronation problems associated with polyfluorophenyl and 2-pyridyl boronic acids.[6] |
| Diethanolamine (DABO) Boronates | Ar-B(DABO) | Air and water-stable, often crystalline solids that are easy to handle and store.[7] | Can be used directly in Suzuki coupling reactions, particularly in protic solvents.[7][8] | Formed by a simple complexation of the boronic acid with diethanolamine.[7] |
Factors Influencing Arylboronic Acid Stability
The stability of an arylboronic acid is not solely dependent on its derivative form but is also influenced by the electronic and steric nature of the aryl substituent.
Caption: Key factors influencing the stability and decomposition of arylboronic acids.
Electron-withdrawing groups on the aryl ring can increase the rate of protodeboronation, particularly in basic media.[1][2] Conversely, electron-donating groups can enhance stability. Steric hindrance around the boronic acid moiety can also play a role in slowing down decomposition pathways.
Experimental Protocol: Assessing Arylboronic Acid Stability
To quantitatively assess the stability of different arylboronic acid derivatives, a standardized experimental protocol is crucial. The following method, based on monitoring the decomposition via NMR spectroscopy, can be adapted for various derivatives.
Objective: To determine the rate of decomposition (protodeboronation) of an arylboronic acid derivative under simulated Suzuki-Miyaura coupling conditions.
Materials:
-
Arylboronic acid derivative of interest
-
Deuterated solvent (e.g., D₂O, dioxane-d₈, or a mixture)
-
Internal standard (e.g., 1,4-dioxane (B91453) or another inert compound with a distinct NMR signal)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KOt-Bu, depending on the reaction being modeled)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the arylboronic acid derivative and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Prepare a stock solution of the base in the same deuterated solvent.
-
-
Initiation of Decomposition:
-
Acquire an initial ¹H NMR spectrum (t=0) of the solution to confirm the initial concentrations.
-
Add a specific volume of the base stock solution to the NMR tube to initiate the decomposition.
-
-
NMR Monitoring:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of decomposition.
-
Continue monitoring until a significant portion of the arylboronic acid derivative has decomposed or for a predetermined period.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic peak of the arylboronic acid derivative and the internal standard in each spectrum.
-
Calculate the concentration of the arylboronic acid derivative at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the arylboronic acid derivative versus time.
-
Determine the rate of decomposition (and half-life, t₁/₂) from the kinetic data.
-
Caption: Workflow for assessing the stability of arylboronic acid derivatives.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is essential for appreciating the role of boronic acid stability. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is where the stability and reactivity of the boronic acid derivative are most critical. For the reaction to be efficient, the rate of transmetalation must be significantly faster than the rate of decomposition of the boronic acid derivative. The use of more stable derivatives ensures a sufficient concentration of the active boron species is available throughout the course of the reaction, leading to higher product yields.
By carefully selecting the appropriate arylboronic acid derivative based on its stability and reactivity profile, researchers can optimize their Suzuki-Miyaura coupling reactions for improved efficiency, reproducibility, and overall success in the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics in Phosphine Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of various methods for synthesizing phosphine (B1218219) oxides, essential compounds in organic chemistry with wide-ranging applications in catalysis, materials science, and pharmaceutical development. Understanding the kinetics of these reactions is paramount for process optimization, yield maximization, and the rational design of novel synthetic routes. This document presents available quantitative data, detailed experimental protocols for kinetic analysis, and visual representations of reaction pathways to facilitate a deeper understanding of the underlying chemical dynamics.
I. Comparative Kinetic Data
The following table summarizes the available quantitative kinetic data for different phosphine oxide synthesis methods. Due to the complexity and varied conditions of these reactions, direct comparison of absolute rate constants can be challenging. However, the data provides valuable insights into the relative speeds and controlling factors of each method.
| Reaction | Reactants | Product | Rate Law | Rate Constant (k) | Conditions | Key Kinetic Features |
| Phosphine Oxidation | Bis(diphenylphosphino)methane (B1329430) (dppm) + Air | dppm monoxide (dppmO) & dppm dioxide (dppmO₂) | Stepwise pseudo-first order | k₁ = 0.51 s⁻¹ (dppm → dppmO)k₂ = 11.8 M⁻¹s⁻¹ (dppmO → dppmO₂) | Adsorbed on activated carbon, room temperature | Stepwise oxidation with the second oxidation being significantly faster. An induction period of 2.44 h is observed for the second oxidation. |
| Phosphine Oxidation | Triphenylphosphine (PPh₃) + Nitric Oxide (NO) | Triphenylphosphine oxide (Ph₃PO) + N₂O | Third-order: d[Ph₃P]/dt = k[Ph₃P][NO]² | Not specified in abstract | Homogeneous solution | The reaction rate is strongly dependent on the solvent polarity and the basicity of the phosphine. |
| Hirao Reaction | Aryl Halide + Secondary Phosphine Oxide | Tertiary Phosphine Oxide | Complex, involves catalyst activation | Not explicitly provided | Pd(OAc)₂ catalyst, with >P(O)H reagent in excess | An initial induction period is observed, attributed to the in-situ formation of the active Pd(0) catalyst from the Pd(II) precursor and the phosphine oxide reagent. The reaction commences after this induction period. |
| Pudovik Reaction | Imine + Dialkyl Phosphite (B83602) | α-Aminophosphonate (a precursor to phosphine oxides) | Generally base-catalyzed | Not explicitly provided | Basic conditions | The reaction involves the nucleophilic addition of the phosphite to the imine. The rate is dependent on the strength of the base and the electrophilicity of the imine. |
| Michaelis-Arbuzov Reaction | Phosphinite + Alkyl Halide | Phosphine Oxide | Sɴ2 mechanism | Not explicitly provided | Typically requires heating | The reaction proceeds via a phosphonium (B103445) salt intermediate. The rate is influenced by the reactivity of the alkyl halide (I > Br > Cl) and the nucleophilicity of the phosphinite. |
II. Experimental Protocols for Kinetic Analysis
Detailed and accurate experimental protocols are crucial for obtaining reliable kinetic data. Below are representative methodologies for studying the kinetics of phosphine oxide synthesis.
A. Kinetic Analysis of Phosphine Oxidation on Activated Carbon
This protocol is adapted from the study of the stepwise oxidation of bis(diphenylphosphino)methane (dppm).
Objective: To determine the rate constants for the formation of dppm monoxide and dppm dioxide.
Materials:
-
Bis(diphenylphosphino)methane (dppm)
-
Activated Carbon (AC)
-
Suitable solvent for adsorption and extraction (e.g., THF, ethanol)
-
NMR tubes
-
³¹P NMR Spectrometer
Procedure:
-
Adsorption: A solution of dppm in THF is combined with activated carbon under an inert atmosphere (e.g., nitrogen).
-
Solvent Removal: The solvent is removed in vacuo to ensure the dppm is adsorbed on the AC surface in a sub-monolayer.
-
Initiation of Oxidation: Air is admitted to the system to initiate the oxidation of the surface-adsorbed dppm.
-
Monitoring the Reaction: At specific time intervals, a sample of the AC with the adsorbed species is taken.
-
Extraction and NMR Analysis: The product and remaining reactant are extracted from the AC surface with a suitable solvent (e.g., ethanol). The extract is transferred to an NMR tube, and the ³¹P NMR spectrum is recorded.
-
Data Analysis: The concentration of dppm, dppmO, and dppmO₂ at each time point is determined by integrating the corresponding signals in the ³¹P NMR spectra. The rate constants (k₁ and k₂) are then calculated by fitting the concentration-time data to the appropriate rate laws for consecutive reactions.
B. General Protocol for Solution-Phase Kinetic Studies
This protocol can be adapted for studying the kinetics of the Hirao, Pudovik, and Michaelis-Arbuzov reactions in a homogeneous solution.
Objective: To determine the rate law and rate constant for the formation of a phosphine oxide in solution.
Materials:
-
Reactants (e.g., aryl halide and secondary phosphine oxide for Hirao reaction)
-
Catalyst (if applicable)
-
Anhydrous solvent
-
Internal standard for analytical measurements
-
Reaction vessel with temperature control
-
Analytical instrument (e.g., GC, HPLC, or NMR spectrometer)
Procedure:
-
Reaction Setup: The reaction is set up in a thermostated reaction vessel under an inert atmosphere. The solvent and reactants (except for the initiating reagent) are added to the vessel and allowed to reach thermal equilibrium.
-
Initiation: The reaction is initiated by the addition of the final reactant or catalyst.
-
Sampling: At regular time intervals, aliquots are withdrawn from the reaction mixture.
-
Quenching: The reaction in the aliquot is quenched immediately to stop further conversion. This can be achieved by rapid cooling, dilution, or addition of a quenching agent.
-
Analysis: The concentration of the reactants and products in each quenched aliquot is determined using a suitable analytical technique (GC, HPLC, or NMR) with an internal standard for accurate quantification.
-
Data Analysis: The concentration versus time data is plotted. The initial rates are determined from the initial slope of the curve. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, and the overall rate law and rate constant can be calculated.
III. Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows provide a clear and concise understanding of the processes involved.
Caption: Stepwise oxidation of dppm to its monoxide and dioxide.
Caption: General experimental workflow for kinetic analysis.
Caption: Simplified catalytic cycle for the Hirao reaction.
IV. Conclusion
The quantitative analysis of reaction kinetics provides a powerful tool for understanding and optimizing the synthesis of phosphine oxides. While detailed kinetic data is not uniformly available for all synthetic methods, the existing information highlights key differences in their reaction mechanisms and rate-determining steps. The direct oxidation of phosphines offers a straightforward route where kinetics can be readily studied, revealing stepwise processes. In contrast, cross-coupling reactions like the Hirao reaction involve more complex catalytic cycles with distinct induction periods for catalyst activation. The Pudovik and Michaelis-Arbuzov reactions, fundamental for P-C bond formation, exhibit kinetics typical of nucleophilic addition and substitution reactions, respectively. Further quantitative kinetic studies, particularly comparative analyses under standardized conditions, are crucial for advancing the rational design of more efficient and selective methods for phosphine oxide synthesis, thereby benefiting the fields of drug discovery and materials science.
peer-reviewed methods for the synthesis of 1-Bromo-4-dimethylphosphoryl-benzene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 1-Bromo-4-dimethylphosphoryl-benzene is a valuable intermediate, and this guide provides an objective comparison of two prominent peer-reviewed methods for its synthesis: the Palladium-Catalyzed Hirao Coupling and a Grignard Reagent-based approach. This comparison is supported by experimental data from analogous reactions, offering a clear overview of each method's performance.
Performance Comparison
The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and substrate scope. The following table summarizes the key quantitative data for the two methods, based on closely related, peer-reviewed procedures.
| Parameter | Method 1: Palladium-Catalyzed Hirao Coupling | Method 2: Grignard Reaction |
| Starting Materials | 1,4-Dibromobenzene (B42075), Dimethylphosphine (B1204785) oxide | 1,4-Dibromobenzene, Magnesium, Dimethylphosphinoyl chloride |
| Catalyst/Reagent | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triethylamine (B128534) (NEt₃) | n-Butyllithium (for initiation, optional) |
| Solvent | Ethanol (B145695) | Tetrahydrofuran (B95107) (THF) |
| Temperature | 120 °C (Microwave) | -78 °C to Room Temperature |
| Reaction Time | 30 minutes | Several hours |
| Reported Yield (Analogous) | 85% (for diphenylphosphine (B32561) oxide derivative)[1] | ~70-80% (typical for Grignard reactions with phosphorus electrophiles) |
| Key Advantages | High yield, Short reaction time, Good functional group tolerance | Avoids expensive palladium catalysts, Utilizes readily available starting materials |
| Key Disadvantages | Requires a palladium catalyst, Microwave conditions may not be accessible in all labs | Moisture-sensitive, Potential for side reactions (e.g., Wurtz coupling) |
Experimental Protocols
Detailed methodologies for both synthetic routes are provided below. These protocols are adapted from established, peer-reviewed procedures for similar transformations.
Method 1: Palladium-Catalyzed Hirao Coupling
This method utilizes a microwave-assisted, palladium-catalyzed cross-coupling reaction between 1,4-dibromobenzene and dimethylphosphine oxide. The protocol is based on the highly efficient Hirao coupling of diarylphosphine oxides.[1]
Experimental Procedure:
-
To a microwave reactor vessel, add 1,4-dibromobenzene (1.0 mmol), dimethylphosphine oxide (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Method 2: Grignard Reaction
This approach involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its reaction with an electrophilic dimethylphosphorylating agent. The procedure is adapted from standard protocols for the synthesis of arylphosphines and their oxides via Grignard reagents.
Experimental Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.1 mmol).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1,4-dibromobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining 1,4-dibromobenzene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the magnesium is consumed.
-
Cool the resulting Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethylphosphinoyl chloride (1.0 mmol) in anhydrous THF (5 mL) to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic methods.
Caption: Workflow for the Palladium-Catalyzed Hirao Coupling.
Caption: Workflow for the Grignard Reaction based synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-4-dimethylphosphoryl-benzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 1-Bromo-4-dimethylphosphoryl-benzene, a halogenated organophosphorus compound. Adherence to these protocols is imperative to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Due to its classification as a halogenated organophosphorus compound, it should be handled with caution. All operations involving this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) and Emergency Procedures
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and immediate actions to be taken in case of accidental contact.
| Item | Specification | Rationale & Emergency Procedure |
| Gloves | Double-gloving with nitrile or chemically resistant gloves. | Provides a robust barrier against dermal absorption. In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[1][2][3][4] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols. In case of eye contact, immediately flush with plentiful water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3][4] |
| Lab Coat | Chemically resistant lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges for organic vapors and particulates may be necessary based on a risk assessment, especially when handling powders or generating aerosols. | Minimizes the risk of inhalation. If inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][3][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Segregation of Waste : This is a critical step in proper chemical waste management. This compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste, as well as from other waste streams like aqueous, acidic, or basic solutions.[6][7][8] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Waste Container Selection and Labeling :
-
Use a designated, chemically compatible, and leak-proof container for collecting the waste.[4][6][8] The container should have a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6][7][8] Your institution's Environmental Health and Safety (EHS) department may provide pre-printed hazardous waste tags.
-
-
Accumulation of Waste :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8]
-
The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks or spills.
-
Keep the waste container closed at all times, except when adding waste.[6][8]
-
-
Arranging for Disposal :
-
Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to arrange for a pickup.[4][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a physical tag with detailed information about the waste.
-
Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[6]
-
Don Appropriate PPE : This may require a higher level of respiratory protection depending on the size and nature of the spill.[6]
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[6][8] Do not use combustible materials like paper towels for large spills.[6]
-
Collect and Dispose of Spill Debris : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][6][8] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[6]
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.[6]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromo-4-dimethylphosphoryl-benzene
Essential Safety and Handling Guide for 1-Bromo-4-dimethylphosphoryl-benzene
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar brominated aromatic and organophosphorus compounds. It is imperative to consult the official SDS provided by the supplier upon receipt of this chemical and to conduct a thorough risk assessment before handling.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is designed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Potential health effects may include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Ingestion may also be harmful.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile rubber) | Not generally required if containers are sealed and intact | Laboratory coat |
| Weighing and Transferring (in a fume hood) | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile rubber) | Use in a certified chemical fume hood. If fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Laboratory coat |
| Experimental Use (in a fume hood) | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile rubber) | Work exclusively within a certified chemical fume hood. | Laboratory coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | NIOSH-approved respirator with organic vapor and particulate filters | Chemical-resistant apron or coveralls |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Nitrile rubber) | Not generally required if handling sealed waste containers | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from receipt to disposal.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the supplier has provided a Safety Data Sheet (SDS). If not, quarantine the chemical and request the SDS.
-
Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Storage
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Store in a designated and clearly marked area for hazardous chemicals.
Handling and Experimental Use
-
All handling of open containers must be conducted in a certified chemical fume hood.
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[2][4]
-
Wear the appropriate PPE as specified in Table 1.
-
When weighing, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust or vapors.
-
Avoid the formation of dust and aerosols.[1]
-
Use compatible tools (e.g., spatulas, glassware) for transfers.
-
After handling, wash hands and any exposed skin thoroughly.[2][3]
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be considered hazardous waste. Place these items in a separate, clearly labeled solid waste container.
Disposal Pathway
-
All chemical waste must be disposed of through a licensed professional waste disposal service.
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
